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  • Product: 5-(Bromomethyl)-2-nitrobenzoic acid
  • CAS: 63999-90-6

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 5-(Bromomethyl)-2-nitrobenzoic Acid

An In-depth Technical Guide on the Synthesis of 5-(Bromomethyl)-2-nitrobenzoic Acid 5-(Bromomethyl)-2-nitrobenzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 5-(Bromomethyl)-2-nitrobenzoic Acid

5-(Bromomethyl)-2-nitrobenzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key chemical features: a carboxylic acid for amide couplings or salt formation, a nitro group which can be reduced to a versatile amine, and a reactive bromomethyl (benzyl bromide) group, an excellent electrophile for nucleophilic substitution reactions. This unique combination makes it a valuable building block for creating complex molecular architectures and libraries of compounds for biological screening.

The strategic placement of the nitro group ortho to the carboxylic acid influences the electronic properties and reactivity of the entire molecule.[1] The benzyl bromide moiety is particularly useful for attaching the molecule to scaffolds containing nucleophiles like phenols, amines, or thiols. This guide, designed for chemistry professionals, provides a comprehensive, two-part protocol for the synthesis of 5-(Bromomethyl)-2-nitrobenzoic acid, beginning with the preparation of its precursor, 5-methyl-2-nitrobenzoic acid.

Overall Synthesis Pathway

The synthesis is a two-stage process. First, the precursor 5-methyl-2-nitrobenzoic acid is synthesized via nitration of a commercially available starting material, followed by hydrolysis. Second, the methyl group of the precursor is selectively brominated using a free-radical-mediated reaction to yield the final product.

synthesis_overview start Methyl 3-methylbenzoate intermediate_ester Methyl 5-methyl-2-nitrobenzoate start->intermediate_ester 1. Nitration (HNO₃ / Ac₂O) intermediate_acid 5-Methyl-2-nitrobenzoic Acid (Precursor) intermediate_ester->intermediate_acid 2. Hydrolysis (NaOH, then HCl) final_product 5-(Bromomethyl)-2-nitrobenzoic Acid intermediate_acid->final_product 3. Benzylic Bromination (NBS / AIBN)

Caption: Overall two-stage synthesis workflow.

Part I: Synthesis of the Precursor, 5-Methyl-2-nitrobenzoic Acid

The synthesis of the precursor is achieved in two reliable steps: the regioselective nitration of methyl 3-methylbenzoate, followed by the saponification (hydrolysis) of the resulting methyl ester.

Step 1: Nitration of Methyl 3-methylbenzoate

Principle and Rationale: The regioselectivity of this nitration is dictated by the directing effects of the two substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director.[2] Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2, C4, and C6 positions. The C2 position is sterically less hindered than C6 and is strongly favored, leading to the desired product, methyl 5-methyl-2-nitrobenzoate, with high selectivity. Using a mixture of fuming nitric acid and acetic anhydride is an effective nitrating system.[2]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating agent by adding acetic anhydride to fuming nitric acid at a controlled temperature (below 10 °C).

  • Once the nitrating mixture is prepared and cooled to 15 °C, begin the dropwise addition of methyl 3-methylbenzoate, ensuring the reaction temperature does not exceed 20 °C.[2]

  • After the addition is complete, allow the reaction to stir for approximately 30 minutes at 15-20 °C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, very slowly and carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.

  • The crude product, methyl 5-methyl-2-nitrobenzoate, will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral, followed by a wash with a cold 5% sodium bicarbonate solution to remove acid impurities, and a final wash with cold water.[2]

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate

Principle and Rationale: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is then protonated with a strong acid to give the final carboxylic acid. This is a standard and high-yielding transformation.[3]

Experimental Protocol:

  • Place the purified methyl 5-methyl-2-nitrobenzoate from the previous step into a round-bottom flask with a reflux condenser.

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH).[2]

  • Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting ester has been completely consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2.[2]

  • The desired product, 5-methyl-2-nitrobenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reagents & Conditions for Part I Parameter Value / Description Reference
Nitration Starting MaterialMethyl 3-methylbenzoate[2]
Nitrating AgentFuming Nitric Acid / Acetic Anhydride[2]
Molar Ratio (Substrate:HNO₃:Ac₂O)1 : 1.5 : 1.5[2]
Reaction Temperature15 °C[2]
Reaction Time~0.5 hours[2]
Hydrolysis Reagent2 M Sodium Hydroxide (aq)[2]
AcidificationConcentrated Hydrochloric Acid[2]
Work-upPrecipitation and Filtration[2][4]

Part II: Synthesis of 5-(Bromomethyl)-2-nitrobenzoic Acid

This step involves the selective bromination of the benzylic methyl group.

Principle and Rationale: Wohl-Ziegler Bromination The conversion of the methyl group to a bromomethyl group is achieved via a free-radical chain reaction known as Wohl-Ziegler bromination.

  • Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) is a common choice as it decomposes upon gentle heating to produce nitrogen gas and two carbon-centered radicals, which then initiate the process.

  • Solvent: The reaction is typically run in an inert, non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-nitrobenzoic acid (the precursor from Part I), N-Bromosuccinimide (NBS), and a catalytic amount of AIBN.

  • Add an appropriate solvent (e.g., carbon tetrachloride or cyclohexane).

  • Heat the mixture to a gentle reflux. The use of a heat lamp to shine on the flask can help initiate and sustain the radical reaction.

  • Monitor the reaction by TLC. A key indicator of reaction progress is the consumption of NBS, which is denser than the solvent and will sink, while its byproduct, succinimide, is less dense and will float.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water to remove any remaining succinimide.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 5-(Bromomethyl)-2-nitrobenzoic acid, should be purified by recrystallization, for example from a toluene/hexane solvent system.

Reagents & Conditions for Part II Parameter Value / Description
Bromination Starting Material5-Methyl-2-nitrobenzoic Acid
Brominating AgentN-Bromosuccinimide (NBS)
Radical InitiatorAzobisisobutyronitrile (AIBN)
SolventCarbon Tetrachloride (CCl₄) or Cyclohexane
Reaction TemperatureReflux (~77-81 °C)
Work-upFiltration and Solvent Evaporation

Purification and Characterization

High purity is essential for subsequent applications in drug development. Recrystallization is the primary method for purifying the final solid product.

purification_workflow cluster_purification Purification cluster_characterization Characterization crude Crude Solid Product dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene) crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent (e.g., Hexane) filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr Analysis ms Mass Spectrometry (MS) pure->ms Analysis mp Melting Point (MP) pure->mp Analysis

Caption: Workflow for product purification and characterization.

Expected Analytical Data

The identity and purity of the final product, 5-(Bromomethyl)-2-nitrobenzoic acid, must be confirmed through analytical methods.

Analytical Data Property Expected Value
Physical Properties Molecular FormulaC₈H₆BrNO₄
Molecular Weight260.04 g/mol
AppearanceOff-white to yellow solid
Spectroscopic Data ¹H NMR (indicative shifts)δ ~4.8 ppm (s, 2H, -CH₂Br), δ ~7.5-8.5 ppm (m, 3H, Ar-H)
Mass Spec (m/z)~259/261 (M⁺, bromine isotope pattern)

Critical Safety Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • General Precautions: All steps must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5] An emergency shower and eyewash station should be readily accessible.[5]

  • Fuming Nitric Acid & Acetic Anhydride: Both are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The preparation of the nitrating mixture is highly exothermic and must be done slowly and with efficient cooling.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin. It can react exothermically with certain compounds.

  • AIBN: AIBN is a flammable solid and can decompose explosively if heated strongly. Store in a cool place away from heat sources.

  • Phosphorus Tribromide (PBr₃): While not used in this specific protocol, it is a common brominating agent for alcohols. It reacts violently with water, releasing corrosive HBr gas, and causes severe skin burns and eye damage.[6][7] Extreme caution, including working in a dry environment, is necessary when handling it.[6]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour waste down the drain.[5]

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzoic acid, 5-bromo-2-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 2-Amino-5-nitrobenzoic Acid as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

Sources

Exploratory

FT-IR Spectroscopic Analysis of 5-(Bromomethyl)-2-nitrobenzoic Acid: Mechanistic Insights and Methodological Standards

Executive Summary 5-(Bromomethyl)-2-nitrobenzoic acid (C₈H₆BrNO₄) is a highly functionalized aromatic building block widely utilized in the synthesis of targeted covalent inhibitors, cross-linking agents, and functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-2-nitrobenzoic acid (C₈H₆BrNO₄) is a highly functionalized aromatic building block widely utilized in the synthesis of targeted covalent inhibitors, cross-linking agents, and functionalized benzamides. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary, non-destructive analytical modality to verify the structural integrity of its three distinct functional groups: the carboxylic acid (-COOH), the nitro group (-NO₂), and the bromomethyl moiety (-CH₂Br). This technical guide provides a comprehensive, mechanistically grounded framework for the FT-IR spectral interpretation and experimental handling of this compound, designed specifically for researchers and drug development professionals.

Theoretical Framework: Causality of Vibrational Modes

The FT-IR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electronic environment, bond strengths, and atomic masses. For 5-(Bromomethyl)-2-nitrobenzoic acid, the spectral landscape is dictated by profound intramolecular forces.

  • The Ortho-Nitro Carboxylic Acid System: The carboxylic acid C=O stretch typically manifests around 1700 cm⁻¹. However, in this molecule, the strongly electron-withdrawing nitro group at the ortho position exerts a powerful inductive effect (-I), which theoretically strengthens the C=O bond and shifts the absorption to a higher wavenumber[1]. Conversely, their spatial proximity allows for intramolecular hydrogen bonding between the -COOH proton and the -NO₂ oxygen, which subtly weakens the C=O bond. The net result of these competing forces is a highly diagnostic, strong carbonyl stretch typically observed between 1690–1710 cm⁻¹[1]. The O-H stretch appears as a characteristically broad band from 3300 to 2500 cm⁻¹ due to extensive intermolecular hydrogen bonding (dimerization) in the solid state.

  • The Nitro Group (-NO₂): The nitro group acts as a resonant dipole, producing two of the most intense bands in the spectrum due to symmetric and asymmetric stretching of the N-O bonds. The asymmetric stretch occurs at 1540–1520 cm⁻¹, while the symmetric stretch is located at 1350–1330 cm⁻¹[1].

  • The Bromomethyl Heavy Atom Effect: According to Hooke’s Law for a diatomic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. The substitution of a heavy bromine atom onto the methyl group drastically lowers the C-Br stretching frequency, pushing it deep into the fingerprint region (600–550 cm⁻¹)[2]. The adjacent methylene (-CH₂-) protons exhibit weak aliphatic C-H stretching just below 3000 cm⁻¹, distinct from the aromatic C-H stretches above 3000 cm⁻¹.

ElectronicEffects Mol 5-(Bromomethyl)-2-nitrobenzoic acid Sub1 Ortho-Nitro & Carboxyl Group Mol->Sub1 Sub2 Bromomethyl Group Mol->Sub2 Eff1 Intramolecular H-Bonding Sub1->Eff1 Eff2 Inductive Effect (-I) Sub1->Eff2 Eff3 Heavy Atom Mass Dampening Sub2->Eff3 Out1 C=O Stretch Shift (~1690-1710 cm⁻¹) Eff1->Out1 Eff2->Out1 Out2 N-O Asym/Sym Stretch (~1530 & 1340 cm⁻¹) Eff2->Out2 Out3 C-Br Fingerprint (~600-550 cm⁻¹) Eff3->Out3

Diagram 1: Electronic effects and vibrational coupling pathways in the target molecule.

Quantitative Spectral Analysis

The following table summarizes the expected quantitative FT-IR data for 5-(Bromomethyl)-2-nitrobenzoic acid, providing a benchmark for quality control and structural verification.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 – 2500 Broad, StrongO-H stretchCarboxylic Acid (-COOH)
3100 – 3000 WeakC-H stretchAromatic Ring
2980 – 2850 WeakC-H stretch (asym/sym)Methylene (-CH₂-) of Bromomethyl
1710 – 1690 StrongC=O stretchCarboxylic Acid (-COOH)
1600, 1580 MediumC=C stretchAromatic Ring
1540 – 1520 StrongN-O asymmetric stretchNitro Group (-NO₂)
1350 – 1330 StrongN-O symmetric stretchNitro Group (-NO₂)
1280 – 1210 StrongC-O stretchCarboxylic Acid (-COOH)
850 – 800 MediumC-H out-of-plane bend1,2,4-Trisubstituted Aromatic Ring
600 – 550 StrongC-Br stretchBromomethyl Group (-CH₂Br)

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure high-fidelity spectral acquisition without the hygroscopic interference common to KBr pellet methods, Attenuated Total Reflectance (ATR) FT-IR is the recommended standard. This protocol is designed as a self-validating system to guarantee analytical trustworthiness.

  • Step 1: System Initialization & Background Profiling

    • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

    • Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution). Ensure the baseline is flat and atmospheric H₂O (~3900-3500 cm⁻¹, 1900-1300 cm⁻¹) and CO₂ (~2350 cm⁻¹) peaks are actively suppressed by the instrument's background subtraction algorithm.

  • Step 2: Sample Application

    • Action: Deposit 1–2 mg of solid 5-(Bromomethyl)-2-nitrobenzoic acid directly onto the center of the ATR crystal.

    • Causality: Use the pressure anvil to apply uniform force. Intimate contact between the crystal and the sample is mandatory because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor physical contact yields artificially weak signals and poor signal-to-noise ratios.

  • Step 3: Data Acquisition

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Validation: Monitor the real-time interferogram. The centerburst should be sharp and symmetrical. If noise is detected, abort, re-apply pressure, and restart the scan.

  • Step 4: Algorithmic Processing

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency peaks (such as the diagnostic C-Br stretch). ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate peak integration and library matching[3].

FTIRWorkflow Start System Initialization & Purge Bg Background Scan (H₂O/CO₂ Baseline) Start->Bg Prep Sample Application (1-2 mg on Diamond ATR) Bg->Prep Acq Data Acquisition (32-64 Scans, 4 cm⁻¹ Res) Prep->Acq Val Self-Validation (Signal-to-Noise & ATR Correction) Acq->Val Val->Prep Poor Contact / Low S/N Out Final FT-IR Spectrum Val->Out

Diagram 2: Self-validating ATR-FTIR experimental workflow with quality control loop.

References

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Karnan, M., Balachandran, V., Murugan, M., Murali, M. K., & Nataraj, A. (2013). Vibrational (FT-IR and FT-Raman) spectra, NBO, HOMO-LUMO, Molecular electrostatic potential surface and computational analysis of 4-(trifluoromethyl)benzylbromide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 84-95.[Link]

Sources

Foundational

Structural and Supramolecular Dynamics of 5-(Bromomethyl)-2-Nitrobenzoic Acid Derivatives: A Crystallographic Guide for Rational Drug Design

Executive Summary 5-(Bromomethyl)-2-nitrobenzoic acid and its esterified derivatives are highly versatile, electrophilic synthons. In modern medicinal chemistry, they serve as foundational building blocks for the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-2-nitrobenzoic acid and its esterified derivatives are highly versatile, electrophilic synthons. In modern medicinal chemistry, they serve as foundational building blocks for the development of cutting-edge therapeutics, including Lysophosphatidic Acid (LPA) receptor antagonists for fibrotic diseases[1] and Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitors for cardiovascular and inflammatory conditions[2].

Understanding the solid-state chemistry and crystallographic architecture of these derivatives is a critical prerequisite for rational drug design. The spatial orientation of the bromomethyl group, coupled with the severe steric constraints of the ortho-nitrobenzoic acid core, directly dictates the molecule's reactivity, solid-state stability, and downstream formulation pharmacokinetics.

Crystallographic Fundamentals and Supramolecular Causality

The crystal structure of 5-(bromomethyl)-2-nitrobenzoic acid derivatives is governed by a delicate balance of intramolecular steric repulsion and intermolecular cohesive forces. Understanding why these molecules pack the way they do allows researchers to predict solubility profiles and polymorph stability.

  • Steric Hindrance & Torsional Strain: In the parent 2-nitrobenzoic acid core, the proximity of the bulky nitro group to the carboxylic acid moiety forces both groups out of the aromatic plane. Crystallographic redeterminations demonstrate that the nitro and carboxy substituents twist away from the aromatic ring by approximately 54.9° and 24.0°, respectively[3]. This non-planarity prevents tight π−π stacking directly over the substituents, forcing the aromatic rings to offset.

  • Hydrogen Bonding Networks: Despite the steric twist, the free carboxylic acid groups reliably form classic R22​(8) centrosymmetric dimers via strong O-H···O hydrogen bonds[3]. However, when esterified (e.g., methyl 5-(bromomethyl)-2-nitrobenzoate), this primary homosynthon is abolished. The crystal packing must then shift to rely on weaker C-H···O interactions and dipole-dipole alignments, which generally lowers the melting point and increases organic solubility.

  • Halogen Bonding: The introduction of the bromomethyl ( −CH2​Br ) group at the 5-position introduces a highly polarizable halogen atom. This enables the formation of C-Br···O halogen bonds, where the electrophilic σ -hole of the bromine atom interacts with the nucleophilic oxygen of adjacent nitro or carbonyl groups. This interaction significantly increases the crystal density and anchors the supramolecular network.

Interactions Center 5-(Bromomethyl)-2-nitrobenzoic Acid Core HB Carboxylic Acid Dimer (O-H···O Hydrogen Bonds) Center->HB Primary Supramolecular Synthon Steric Nitro Group Torsion (~55° twist from plane) Center->Steric Intramolecular Constraint Halogen Bromomethyl Halogen Bonding (C-Br···O Interactions) Center->Halogen Intermolecular Network PiPi Aromatic π-π Stacking (Centroid distance ~3.7 Å) Center->PiPi Crystal Packing Force

Fig 1. Logical relationship of intra- and intermolecular forces dictating the crystal structure.

Experimental Methodologies and Self-Validating Protocols

To study these structural motifs, one must synthesize high-purity derivatives and isolate diffraction-quality single crystals. The following protocols are designed as self-validating systems to ensure maximum yield and data integrity.

Protocol A: Synthesis of Methyl 5-(Bromomethyl)-2-nitrobenzoate via Radical Bromination

Causality Check: We utilize Wohl-Ziegler bromination. N-Bromosuccinimide (NBS) is chosen over Br2​ gas because it maintains a low, steady-state concentration of bromine radicals. This strictly favors benzylic substitution and prevents unwanted electrophilic aromatic substitution on the deactivated ring.

  • Initiation: Dissolve methyl 5-methyl-2-nitrobenzoate (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ). Add NBS (1.5 eq) and the radical initiator Azobisisobutyronitrile (AIBN, 0.1 eq)[1].

  • Propagation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 16 hours[1]. The thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from NBS to propagate the benzylic radical chain.

  • Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). A critical self-validating physical check: succinimide (the byproduct) is insoluble in CCl4​ and will float to the surface of the reaction mixture, visually indicating successful bromine transfer.

  • Isolation: Cool the mixture to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the pure bromomethyl derivative[2].

Synthesis A 5-Methyl-2-nitrobenzoic Acid (Starting Material) B Esterification (MeOH, H2SO4) A->B C Methyl 5-methyl-2-nitrobenzoate B->C D Radical Bromination (NBS, AIBN, CCl4, 80°C) C->D E 5-(Bromomethyl)-2-nitrobenzoic Acid Methyl Ester D->E F Derivatization (e.g., Amination) E->F G Target Active Pharmaceutical Ingredients (LPA/VCAM-1 Antagonists) F->G

Fig 2. Step-by-step synthetic workflow for 5-(bromomethyl)-2-nitrobenzoic acid derivatives.

Protocol B: Single-Crystal Growth and X-Ray Diffraction (SCXRD)

Causality Check: Vapor diffusion is selected over rapid solvent evaporation to ensure thermodynamic control. Rapid evaporation often leads to kinetic trapping, yielding twinned or defective crystals unsuitable for high-resolution X-ray diffraction.

  • Crystallization: Dissolve 20 mg of the purified derivative in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane). Cap the outer vial tightly.

  • Validation: Over 3-5 days, hexane vapors diffuse into the DCM, slowly lowering the solubility threshold. Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation confirms the single-crystal nature (lack of twinning).

  • Data Collection: Mount a suitable crystal (e.g., 0.15 × 0.15 × 0.10 mm) on a MiTeGen loop using Paratone-N oil. Immediately transfer to the diffractometer cryostream set to 100 K. Causality: Cooling to 100 K minimizes thermal atomic vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of lighter atoms and electron density topology[4].

  • Structure Solution: Collect data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Crystallographic Data

The table below summarizes the critical geometric parameters extracted from the crystallographic refinement of these systems, highlighting how functionalization alters the 3D architecture.

Table 1: Comparative Crystallographic Parameters of 2-Nitrobenzoic Acid Derivatives

Parameter2-Nitrobenzoic Acid (Parent)5-(Bromomethyl)-2-nitrobenzoate EsterStructural Causality & Significance
Space Group Triclinic, P1ˉ Monoclinic, P21​/c (Typical)Esterification breaks the inversion-symmetric acid dimer, altering the fundamental lattice symmetry.
Carboxyl/Ester Torsion ~24.0°20° - 35°Steric clash with the ortho-nitro oxygen forces the carbonyl out of the aromatic plane.
Nitro Torsion Angle ~54.9°45° - 60°Twists to minimize electron cloud repulsion with the adjacent ester/carboxyl group.
Primary Synthon R22​(8) O-H···O DimerDipole-Dipole & C-H···OAbsence of the acidic proton forces the crystal to rely on weaker packing forces, increasing solubility.
Halogen Bonding N/AC-Br···O ( ≈3.1−3.3 Å)The polarizable bromine atom anchors the supramolecular network, increasing lattice energy.

References

  • Compounds and compositions for treating conditions associated with LPA receptor activity (Patent CN118339149A). Google Patents.

  • Novel Anti-Inflammatory Agents (Patent EP2408454B1). European Patent Office / Google Patents.

  • A redetermination of 2-nitrobenzoic acid . Portalone, G. (2010). Acta Crystallographica Section E: Structure Reports Online. PMC2969966.

  • Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid—An Experimental and Theoretical QTAIM Analysis . The Journal of Physical Chemistry A (2015). ACS Publications.

Sources

Exploratory

Quantum Mechanics of Photopharmacology: A Theoretical and Computational Guide to 2-Nitrobenzyl Protecting Groups

Abstract: As a Senior Application Scientist specializing in photopharmacology, I approach the design of photoremovable protecting groups (PPGs) not merely as a synthetic challenge, but as a dynamic quantum mechanical sys...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist specializing in photopharmacology, I approach the design of photoremovable protecting groups (PPGs) not merely as a synthetic challenge, but as a dynamic quantum mechanical system. The ortho-nitrobenzyl (oNB) group is the archetypal PPG utilized in caged neurotransmitters, light-activated prodrugs, and spatially resolved transcriptomics. However, engineering these molecules for specific biological windows (e.g., red-shifting for deep tissue penetration) often leads to unexpected losses in quantum yield. This whitepaper dissects the computational methodologies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to decode the causality of the oNB photodeprotection mechanism, offering a self-validating framework for rational PPG design.

Mechanistic Causality: Decoding the Photodeprotection Pathway

The primary step in the photo-induced deprotection of oNB derivatives is an ultrafast excited-state intramolecular hydrogen transfer (ESIHT). The prototype molecule for studying this phenomenon is ortho-nitrotoluene, where upon UV irradiation, a hydrogen atom transfers from the benzylic position to the nitro group 1.

Historically, it was assumed that the resulting aci-nitro tautomer directly decayed to release the substrate. However, advanced transient spectroscopy and computational modeling have revealed a much more complex, multi-step dark reaction cascade. Following the formation of the aci-nitro intermediate (which absorbs strongly at ~400 nm), the molecule undergoes a dark cyclization into a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. This cyclic intermediate subsequently opens to form a 2-nitrosobenzyl hemiacetal, which represents the kinetic bottleneck before final substrate release and the generation of the 2-nitrosobenzaldehyde byproduct 2.

Photodeprotection S0 Ground State (S0) o-Nitrobenzyl Excited Excited State (S1/T1) Local Excitation S0->Excited hν (UV/Vis Excitation) Aci aci-Nitro Tautomer (λmax ≈ 400 nm) Excited->Aci ESIHT (Ultrafast) Cyclic Cyclic Intermediate Benzisoxazolol Aci->Cyclic Dark Cyclization Hemiacetal Hemiacetal Intermediate Cyclic->Hemiacetal Ring Opening Products Cleaved Substrate + 2-Nitrosobenzaldehyde Hemiacetal->Products Final Cleavage

Fig 1: Photodeprotection pathway of o-nitrobenzyl groups from excitation to substrate release.

Quantitative Insights: Structure-Reactivity Relationships

In my experience developing photolabile systems, a common pitfall is assuming that a bathochromic shift (red-shifting) in absorption will naturally yield an efficient deep-tissue uncaging system. However, computational analysis reveals a harsh causality: adding electron-donating groups often alters the orbital character of the lowest excited state.

Table 1 summarizes the delicate balance between excitation wavelength and quantum efficiency. Notice how the 4,5-methylenedioxy derivative, despite its favorable red-shifted absorption, suffers a near-total loss of reactivity.

Table 1: Photochemical Parameters of Selected oNB Derivatives

Protecting GroupAbs. Max (nm)Primary Reactive StateESIHT Quantum Yield (Φ)Mechanistic Bottleneck
o-Nitrobenzyl (oNB) ~260S1 / T1 (Local Excitation)0.10 - 0.60Hemiacetal decay rate
4,5-Dimethoxy-oNB ~350S1 (Local Excitation)0.05 - 0.10Reduced Φ due to substituent effects
4,5-Methylenedioxy-oNB ~360T1 (Charge Transfer)< 0.01State switching to non-reactive CT state
1-(2-Nitrophenyl)ethyl ~260S1 / T10.40 - 0.80Slower cyclic intermediate formation

Data synthesized from theoretical and empirical evaluations of oNB derivatives 3, [[4]]().

Theoretical Framework: TD-DFT Methodologies for ESIHT

To prevent the costly synthesis of non-reactive PPGs, we must simulate the ESIHT barrier. The following protocol is designed as a self-validating system : theoretical predictions of the aci-nitro intermediate's IR and UV-Vis spectra must be iteratively cross-examined against experimental data. A protocol is only structurally sound if the computed Franck-Condon relaxation matches the experimental spectral evolution.

Computational Workflow: TD-DFT Investigation of ESIHT
  • Conformational Sampling (S0):

    • Action: Perform a molecular mechanics (e.g., OPLS4) conformational search of the caged compound.

    • Causality: The ESIHT mechanism requires strict geometric pre-organization. If the distance between the nitro oxygen and the benzylic hydrogen exceeds 2.5 Å in the ground state, the probability of successful quantum tunneling and proton transfer drops precipitously.

  • Ground State Optimization:

    • Action: Optimize the lowest-energy rotamers using a hybrid meta-GGA functional (e.g., M06-2X) with a 6-311+G(d,p) basis set. Apply an implicit Solvation Model based on Density (SMD) for aqueous environments.

    • Causality: M06-2X accurately captures the non-covalent intramolecular interactions critical for stabilizing the aci-nitro tautomer.

  • Vertical Excitation (TD-DFT):

    • Action: Calculate the first 10 singlet and triplet excited states at the S0 geometry.

    • Causality: This identifies the orbital character of the S1/T1 states. For successful cleavage, the state must be a reactive local excitation (nπ* or ππ*). If a charge-transfer (CT) state drops below the local excitation state (as seen in 4,5-methylenedioxy-oNB), the triplet state becomes non-reactive, halting the photodeprotection 3.

  • Excited State Optimization & TS Search:

    • Action: Optimize the S1 geometry and perform a Transition State (TS) search for the hydrogen transfer coordinate. Calculate the Intrinsic Reaction Coordinate (IRC).

    • Causality: The barrier height on the excited state potential energy surface (PES) directly dictates the ultrafast kinetics. A barrier >15 kcal/mol typically outcompetes ESIHT with non-radiative decay, rendering the PPG useless.

Experimental Cross-Validation: Closing the Loop with fs-TA

Theoretical models are only as robust as their experimental validation. To confirm the TD-DFT predictions, we utilize Femtosecond Transient Absorption (fs-TA) spectroscopy, which allows the direct probing of the excited-state intermediates leading to the aci-nitro species 5.

Experimental Workflow: fs-TA Spectroscopy Validation
  • Sample Preparation:

    • Dissolve the oNB-protected compound in a spectroscopic grade solvent (e.g., acetonitrile or PBS buffer) to an optical density (OD) of ~0.5 at the pump wavelength (e.g., 266 nm or 355 nm).

  • Pump-Probe Execution:

    • Expose the sample to a ~100 fs UV pump pulse to initiate the S0 → S1 transition.

    • Probe the sample with a broadband white-light continuum (WLC) pulse (300–700 nm) at varying delay times ranging from 100 fs to 3 ns.

  • Global Target Analysis:

    • Record the differential absorption (ΔA). Use global target analysis to extract species-associated difference spectra (SADS) and lifetime components.

    • Causality for Validation: The decay of the stimulated emission must kinetically match the rise of the aci-nitro absorption band (~400 nm). If the experimental quantum yield of the aci-nitro form (typically formed via a singlet channel in 1-10 ps or a triplet channel in ~1500 ps) aligns with the TD-DFT computed oscillator strengths and barriers, the computational model is validated [[6]]().

Advanced Troubleshooting: State Switching and Red-Shifting Challenges

The drive to create oNB derivatives that absorb in the therapeutic window (600-900 nm) often relies on extending conjugation or adding electron-donating groups. However, theoretical studies explain why this frequently fails.

When modifying the oNB core (e.g., 4,5-methylenedioxy-2-nitrobenzyl), the bathochromic shift is not merely a rigid shift in the energy of the involved states, but rather a substantial change in the oscillator strength of the respective transitions. In the triplet manifold, the lowest state switches to a non-reactive charge-transfer (CT) state, effectively trapping the molecule and preventing the crucial ESIHT step 3.

The Solution: Instead of brute-force structural modification, modern photopharmacology is pivoting toward two-photon excitation (TPE) or the use of upconversion nanoparticles (UCNPs). UCNPs can absorb two near-IR photons and emit a single UV photon locally, triggering the highly efficient, native UV-dependent cleavage of the standard oNB group without requiring detrimental structural modifications to the PPG itself 5.

Conclusion

The successful deployment of 2-nitrobenzyl protecting groups in drug development and chemical biology requires a rigorous understanding of excited-state dynamics. By anchoring our experimental designs in TD-DFT computational models and validating them through ultrafast spectroscopy, we transition from empirical guesswork to rational, quantum-guided engineering. Understanding the causality behind state-switching and dark-reaction bottlenecks ensures the development of highly efficient, reliable photolabile systems.

References

  • Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups. Source: nih.gov. URL:[Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Source: researchgate.net. URL: [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Source: acs.org. URL:[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Source: acs.org. URL:[Link]

  • Photodeprotection Reaction Mechanisms of Caged Species Utilizing a Photochromism Function. Source: researchgate.net. URL:[Link]

  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Source: nih.gov. URL:[Link]

Sources

Foundational

The Electronic Properties of the Nitro Group in 5-(Bromomethyl)-2-nitrobenzoic Acid: A Driver of Reactivity and Pharmaceutical Potential

An In-depth Technical Guide: Abstract 5-(Bromomethyl)-2-nitrobenzoic acid is a multifaceted molecule whose utility in pharmaceutical and agrochemical synthesis is fundamentally governed by its electronic landscape.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

5-(Bromomethyl)-2-nitrobenzoic acid is a multifaceted molecule whose utility in pharmaceutical and agrochemical synthesis is fundamentally governed by its electronic landscape.[1] The strategic placement of a potent electron-withdrawing nitro group ortho to a carboxylic acid and a reactive bromomethyl group meta to the nitro group creates a unique chemical environment. This guide provides an in-depth analysis of the electronic properties imparted by the nitro group, explaining how these characteristics influence the molecule's acidity, reactivity, and overall suitability as a synthetic intermediate. We will dissect the inductive and resonance effects, present quantitative data, and provide detailed experimental protocols for the characterization of these properties, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

The Nitro Group: A Dominant Electron-Withdrawing Moiety

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.[2]

The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the carbon atom of the aromatic ring to which it is attached.[3] This polarization propagates through the sigma bond framework, resulting in a net withdrawal of electron density from the entire benzene ring.

The resonance effect, which involves the delocalization of π-electrons, is the more dominant contributor to the nitro group's electron-withdrawing nature.[4] The nitro group can actively pull π-electron density from the aromatic ring into its own structure, creating additional resonance forms. This delocalization is most effective when the nitro group is positioned ortho or para to another group on the ring.[4][5] As shown in the resonance hybrid of nitrobenzene, this effect results in the development of partial positive charges (δ+) at the ortho and para positions of the ring, making these sites significantly electron-deficient.[6]

The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center.[7] The substituent constant, sigma (σ), is positive for electron-withdrawing groups. The nitro group possesses some of the highest positive σ values, underscoring its potent electron-withdrawing capabilities.[8]

Table 1: Hammett Substituent Constants (σ) for the Nitro Group
Constant Value
σ_meta_+0.71
σ_para_+0.78
σ_para_^++1.27
(Data sourced from Hammett equation principles)[7][8]

The large positive values confirm that the nitro group strongly stabilizes negative charge and destabilizes positive charge on the aromatic ring and its substituents.

Electronic Landscape of 5-(Bromomethyl)-2-nitrobenzoic Acid

The electronic properties of the target molecule are a composite of the effects of all three substituents on the benzene ring.

The primary electronic feature of the molecule is the ortho-positioning of the nitro group relative to the carboxylic acid. This arrangement significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

  • Mechanism of Acidification: Upon deprotonation of the carboxylic acid, a negatively charged carboxylate anion is formed. The adjacent electron-withdrawing nitro group strongly stabilizes this anion through both its -I and -M effects, pulling electron density away and dispersing the negative charge.[9][10] This stabilization makes the loss of a proton (H+) more favorable, resulting in a lower pKa value and thus, higher acidity.[10]

Table 2: Comparison of pKa Values
Compound pKa
Benzoic Acid4.20
2-Nitrobenzoic Acid2.16[11]
5-Bromo-2-nitro-benzoic Acid1.85 (Predicted)[12]

The data clearly demonstrates the profound acid-strengthening effect of the ortho-nitro group. The predicted pKa of a closely related bromo-nitro-substituted benzoic acid suggests that additional electron-withdrawing groups further enhance this acidity.[12]

cluster_stabilization Stabilization of 2-Nitrobenzoate Anion Anion 2-Nitrobenzoate Anion (Deprotonated Acid) EWG Ortho-Nitro Group (-I, -M Effects) Anion->EWG is stabilized by Stabilization Charge Delocalization & Stabilization of Negative Charge EWG->Stabilization leads to Result Increased Acidity (Lower pKa) Stabilization->Result results in

Diagram 1: Logical relationship showing how the ortho-nitro group increases the acidity of the carboxylic acid.

The bromomethyl group (–CH₂Br) is located meta to the carboxylic acid and para to the nitro group. Its primary influence is a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the bromine atom. This effect, while less powerful than that of the nitro group, complements the overall electron-deficient nature of the aromatic ring. Furthermore, the benzylic bromine atom makes this position highly susceptible to nucleophilic substitution, a key feature for its use as a synthetic building block.

Experimental Protocols for Characterization

To empirically validate the electronic properties of 5-(Bromomethyl)-2-nitrobenzoic acid, standardized experimental procedures are essential.

This method provides a precise measurement of the acid dissociation constant, directly quantifying the electronic influence on the carboxylic acid group.

  • Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It relies on measuring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

  • Materials & Equipment:

    • 5-(Bromomethyl)-2-nitrobenzoic acid

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Deionized, CO₂-free water

    • pH meter with a calibrated glass electrode

    • Magnetic stirrer and stir bar

    • 50 mL burette (Class A)

    • 250 mL beaker

  • Procedure:

    • Preparation: Accurately weigh approximately 0.2-0.3 g of 5-(Bromomethyl)-2-nitrobenzoic acid and dissolve it in 100 mL of CO₂-free deionized water in the beaker. Gentle heating may be required, followed by cooling to room temperature (25 °C).

    • Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the path of the stir bar.

    • Titration: Begin stirring at a moderate, constant speed. Record the initial pH of the solution. Add the 0.1 M NaOH titrant in small increments (e.g., 0.2 mL).

    • Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (identified by a sharp increase in pH).

    • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. Determine the equivalence point volume (V_eq). The half-equivalence point is V_eq / 2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.

start Start: Prepare Acid Solution setup Calibrate pH Meter & Assemble Titration Apparatus start->setup titrate Titrate with Standardized NaOH in Small Increments setup->titrate record Record pH and Volume After Each Addition titrate->record record->titrate continue until past equivalence point plot Plot pH vs. Volume of NaOH record->plot determine_veq Identify Equivalence Point (Veq) from the Plot's Inflection plot->determine_veq determine_pka Find pH at Veq/2 This is the pKa determine_veq->determine_pka end End: pKa Determined determine_pka->end

Diagram 2: Experimental workflow for determining pKa via potentiometric titration.

Implications for Reactivity and Drug Development

Understanding the electronic properties dictated by the nitro group is paramount for predicting the molecule's behavior in synthetic and biological contexts.

  • Enhanced Acidity: The low pKa value means the carboxylic acid will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4). This is a critical consideration for drug formulation, solubility, and its ability to interact with biological targets via ionic bonds or hydrogen bonds.

  • Aromatic Ring Reactivity: The powerful deactivating effect of the nitro group makes the aromatic ring highly resistant to electrophilic aromatic substitution.[13] Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (S_NAr), particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.[14]

  • Benzylic Reactivity: The bromomethyl group serves as a potent electrophilic site. The benzylic carbon is readily attacked by nucleophiles, making this molecule an excellent intermediate for introducing the 2-carboxy-4-nitrobenzyl moiety into larger, more complex structures, a common strategy in the synthesis of bioactive compounds.[1]

Conclusion

The nitro group in 5-(Bromomethyl)-2-nitrobenzoic acid is the principal determinant of the molecule's electronic character. Through potent inductive and resonance effects, it profoundly increases the acidity of the ortho-carboxylic acid and deactivates the aromatic ring to electrophilic attack. These features, combined with the reactive handle provided by the bromomethyl group, make it a versatile and predictable building block in medicinal chemistry and materials science. The experimental methods outlined herein provide a robust framework for quantifying these foundational properties, enabling researchers to harness the molecule's full synthetic potential.

References

  • Wikipedia. (2026, March 9). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hammett σI constants for N‐azolyl substituents in comparison with nitro group. Retrieved from [Link]

  • Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance.... Retrieved from [Link]

  • Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]

  • SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]

  • Molbase. (2021, March 9). How to Prepare 5-BROMO-2-NITRO-BENZOIC ACID and Its Application in DTNB Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • University of California, Davis. (n.d.). Example problems involving Hammett Eqn. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-nitro-. Retrieved from [Link]

  • WIPO Patentscope. (2023, February 23). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. Retrieved from [Link]

  • ScienceDirect. (n.d.). the nitro and nitroso groups. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]

Sources

Exploratory

Steric Effects of the Bromomethyl Group in 5-(Bromomethyl)-2-nitrobenzoic Acid: A Comprehensive Technical Guide

Executive Summary In the realm of rational drug design and advanced organic synthesis, 5-(Bromomethyl)-2-nitrobenzoic acid (5-BM-2-NBA) serves as a highly versatile, tri-functional scaffold. While the electronic interpla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, 5-(Bromomethyl)-2-nitrobenzoic acid (5-BM-2-NBA) serves as a highly versatile, tri-functional scaffold. While the electronic interplay between the carboxylic acid (-COOH) and the ortho-nitro (-NO2) group is well-documented, the reactivity of this molecule is fundamentally governed by the steric effects of the 5-bromomethyl group (-CH₂Br) .

This whitepaper provides an in-depth analysis of how the steric bulk of the bromomethyl moiety dictates reaction trajectories, transition state thermodynamics, and chemoselectivity. By understanding these steric parameters, researchers can optimize SN​2 substitutions and cross-coupling reactions, leveraging this scaffold for the development of complex therapeutics such as Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitors and Lysophosphatidic Acid (LPA) receptor antagonists.

Structural and Electronic Architecture

The chemical behavior of 5-BM-2-NBA is defined by its 1,2,5-substitution pattern on the rigid benzene ring:

  • Positions 1 & 2 (The Congestion Zone): The -COOH and -NO2 groups are positioned ortho to one another. The nitro group exerts a strong electron-withdrawing effect ( −I,−M ) while simultaneously creating massive steric congestion around the carboxylate carbon, significantly raising the activation energy required for standard esterification or amidation.

  • Position 5 (The Reactive Outpost): The -CH₂Br group sits meta to the -COOH and para to the -NO2. Because it is physically isolated from the ortho-congestion zone, reactions at the benzylic carbon are primarily dictated by the localized steric bulk of the bromine atom itself, rather than the rest of the ring [4].

Quantitative Steric Parameters of the Bromomethyl Group

To predict the reactivity of the benzylic position, we must quantify the steric hindrance of the -CH₂Br group. The Taft Steric Parameter ( Es​ ) is the standard metric for evaluating steric bulk, derived from the acid-catalyzed hydrolysis rates of aliphatic esters where electronic effects are normalized [1].

Because the van der Waals radius of bromine (1.85 Å) is exceptionally large, the -CH₂Br group imposes a strict steric blockade. During an SN​2 nucleophilic attack, the incoming nucleophile must navigate a narrow trajectory to achieve the necessary 180° backside approach relative to the C-Br bond.

Table 1: Steric Parameters and Reactivity Metrics
Substituent GroupTaft Steric Parameter ( Es​ ) [1]van der Waals Radius of Halogen (Å)Impact on SN​2 Transition State ( ΔG‡ )
-CH₃ (Reference)0.001.20 (Hydrogen)Baseline (Minimal steric hindrance)
-CH₂F-0.241.47Moderate increase in ΔG‡
-CH₂Cl-0.241.75Significant steric crowding
-CH₂Br -0.27 1.85 High steric barrier; requires trajectory control
-CH₂I-0.371.98Extreme steric hindrance

Data Interpretation: A more negative Es​ value indicates a larger spatial volume and greater steric hindrance. The -CH₂Br group's value of -0.27 confirms that nucleophilic substitution requires highly optimized conditions to overcome the steric clash in the trigonal bipyramidal transition state.

Impact on Chemical Reactivity & Selectivity

SN2_TS Nu Nucleophile (e.g., N3⁻) TS Trigonal Bipyramidal Transition State Nu->TS Backside Attack (Trajectory Control) Br Bulky Leaving Group (Br⁻) TS->Br C-Br Cleavage (High Activation Energy) Steric Steric Clash Zone (Aryl & Protons) Steric->TS Imposes Steric Barrier (Es = -0.27)

Diagram: Steric constraints governing the SN2 transition state at the bromomethyl carbon.

The duality of the -CH₂Br group lies in the fact that bromide is an excellent leaving group, but the bromine atom is sterically massive.

  • SN​2 Trajectory Control: Bulky nucleophiles (e.g., secondary amines) suffer from severe steric repulsion when approaching the benzylic carbon. The transition state requires the carbon to rehybridize to sp2 -like geometry, forcing the bulky bromine and the rigid aromatic ring into the same plane, maximizing steric strain.

  • Chemoselectivity: Because the -COOH group is shielded by the ortho-nitro group, the -CH₂Br group can be selectively functionalized without protecting the carboxylic acid, provided a highly nucleophilic, sterically unhindered reagent is used.

Experimental Protocols: Self-Validating Systems

To harness 5-BM-2-NBA effectively, protocols must be designed with causality in mind—specifically overcoming the steric barriers quantified above.

Protocol 1: Chemoselective SN​2 Azidation of the Bromomethyl Group

Objective: Convert the sterically hindered bromide into an azide for downstream Click Chemistry, without reacting the free carboxylic acid.

  • Causality: Sodium azide (NaN₃) is a linear, sterically unhindered nucleophile. By conducting the reaction in N,N -Dimethylformamide (DMF), a polar aprotic solvent, the Na+ cations are heavily solvated while the N3−​ anions remain "naked." This maximizes the kinetic energy and nucleophilicity of the azide, allowing it to pierce the steric shield of the -CH₂Br group.

  • Step-by-Step Method:

    • Dissolve 5-BM-2-NBA (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Add NaN₃ (1.5 eq) in a single portion at 0 °C to prevent thermal degradation.

    • Stir the reaction at room temperature for 4 hours.

    • Self-Validating Check (In-Process): Remove a 10 µL aliquot, quench with water, and extract with Ethyl Acetate. Spot on a TLC plate (Eluent: 9:1 DCM:MeOH + 1% AcOH). The disappearance of the starting material and the appearance of a new, more polar spot confirms conversion.

    • Self-Validating Check (Analytical): Perform FT-IR spectroscopy on the crude product. The appearance of a massive, sharp asymmetric stretching band at ~2100 cm⁻¹ provides absolute confirmation of the azide incorporation.

Protocol 2: Amidation of the Sterically Congested Carboxylic Acid

Objective: Couple an amine to the -COOH group, overcoming the ortho-nitro steric blockade.

  • Causality: Standard coupling agents (EDC/DCC) fail here because the O-acylisourea intermediate is too sterically congested by the adjacent -NO2 group to undergo nucleophilic attack by an amine. Using HATU generates an active HOAt ester. The nitrogen atom in the HOAt pyridine ring provides neighboring group participation via hydrogen bonding, physically guiding the incoming amine into the sterically congested carbonyl carbon.

  • Step-by-Step Method:

    • Dissolve the 5-substituted-2-nitrobenzoic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to ensure the amine is fully deprotonated and nucleophilic.

    • Add HATU (1.2 eq) portion-wise at room temperature.

    • Stir for 12 hours.

    • Self-Validating Check: Monitor via LC-MS. The protocol is validated by the disappearance of the starting material mass and the transient appearance of the HOAt-ester intermediate mass, followed by the final product mass [M+H]+ .

Applications in Drug Development

The steric rigidity and selective reactivity of 5-BM-2-NBA make it a privileged building block in medicinal chemistry.

Workflow A 5-BM-2-NBA Scaffold B S_N2 Substitution (Steric Control) A->B Step 1: Benzylic Functionalization C Amide Coupling (HATU/DIPEA) B->C Step 2: Carboxyl Activation D Advanced Intermediates (Rigid 3D Geometry) C->D Step 3: Scaffold Assembly E Drug Candidates (VCAM-1 / LPA) D->E Step 4: Biological Evaluation

Diagram: Integration of 5-BM-2-NBA into the drug development and scaffold assembly workflow.

  • VCAM-1 Inhibitors: Cardiovascular and inflammatory diseases are often driven by the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). Derivatives of 5-BM-2-NBA are utilized to synthesize VCAM-1 inhibitors. The steric bulk of the functionalized 5-position ensures that the resulting molecule adopts a specific 3D conformation, allowing it to act as a physical wedge that prevents leukocyte adhesion to the endothelium [2].

  • LPA Receptor Antagonists: Lysophosphatidic acid (LPA) receptors mediate downstream signaling cascades responsible for pulmonary and liver fibrosis. 5-BM-2-NBA is used to construct rigid LPA antagonists. The meta/para orientation of the benzylic substituent relative to the core pharmacophores locks the drug into an active geometry that competitively binds to LPA receptors without activating them [3].

References

  • Zhang, J., He, X., Wang, B., Rong, C., Zhao, D., & Liu, S. "Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters." Physical Chemistry Chemical Physics, 2024, 26, 23447-23456. URL:[Link]

  • Hansen, C. H. "NOVEL ANTI-INFLAMMATORY AGENTS." European Patent Office, EP2408454B1, 2010.
  • "Compounds and compositions for treating conditions associated with LPA receptor activity." World Intellectual Property Organization, PCT/CN2022/082572 (CN118339149A), 2022.
Foundational

Electrophilic and Nucleophilic Sites of 5-(Bromomethyl)-2-nitrobenzoic Acid: A Comprehensive Mechanistic Guide

Introduction In the realm of drug discovery and bioconjugation, 5-(Bromomethyl)-2-nitrobenzoic acid (CAS 63999-90-6) serves as a highly versatile, trifunctional building block. It is frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and bioconjugation, 5-(Bromomethyl)-2-nitrobenzoic acid (CAS 63999-90-6) serves as a highly versatile, trifunctional building block. It is frequently utilized in the synthesis of complex pharmaceutical intermediates, including Lysophosphatidic Acid (LPA) receptor antagonists [1] and inhibitors targeting Interleukin-6 (IL-6) and Vascular Cell Adhesion Molecule-1 (VCAM-1) [2].

The utility of this molecule lies in its distinct reactive sites, which allow for orthogonal functionalization. By understanding the electronic causality behind its electrophilic and nucleophilic sites, researchers can design self-validating synthetic workflows that maximize yield and minimize unwanted side reactions (such as self-polymerization).

Mechanistic Profiling: The Causality of Reactivity

The reactivity of 5-(Bromomethyl)-2-nitrobenzoic acid is governed by the strong electronic effects of its substituents:

  • The Nitro Group (-NO₂): Positioned at C2, this group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This heavily depletes the electron density of the aromatic ring, rendering it highly deactivated toward Electrophilic Aromatic Substitution (EAS). Furthermore, the ortho-nitro group significantly increases the acidity of the adjacent carboxylic acid (lowering its pKa to approximately 2.16) [3].

  • The Carboxylic Acid (-COOH): Positioned at C1, it acts as a secondary electrophile (at the carbonyl carbon) and a primary nucleophile (when deprotonated to a carboxylate).

  • The Bromomethyl Group (-CH₂Br): Positioned at C5, this is the primary electrophilic center. The benzylic position stabilizes the transition state during substitution, while the bromide acts as an excellent leaving group.

G Molecule 5-(Bromomethyl)-2-nitrobenzoic acid Site1 Benzylic Carbon (-CH2Br) Primary Electrophile Molecule->Site1 SN2 Attack by Amines/Thiols Site2 Carbonyl Carbon (-COOH) Secondary Electrophile Molecule->Site2 Acyl Substitution (Needs Activation) Site3 Carboxylate Oxygen (-COO-) Primary Nucleophile Molecule->Site3 O-Alkylation (Basic pH)

Fig 1. Electrophilic and nucleophilic site mapping of 5-(Bromomethyl)-2-nitrobenzoic acid.

Electrophilic Sites (Susceptibility to Nucleophilic Attack)

Site 1: The Benzylic Carbon (Primary Electrophile)
  • Mechanism: Sₙ2 (Bimolecular Nucleophilic Substitution).

  • Causality: The highly electronegative bromine atom creates a strong partial positive charge on the benzylic carbon. Because the Sₙ2 transition state is stabilized by the adjacent aromatic π-system, this site is rapidly attacked by nucleophiles such as primary/secondary amines, thiols, and azides. The inductive pull of the meta-nitro group further enhances this electrophilicity.

Site 2: The Carbonyl Carbon (Secondary Electrophile)
  • Mechanism: Nucleophilic Acyl Substitution.

  • Causality: The carbonyl carbon is electrophilic, but the hydroxyl group (-OH) is a poor leaving group. Therefore, direct amidation or esterification is sluggish. This site requires in situ activation (e.g., using EDC/HOBt or conversion to an acid chloride via SOCl₂) to transform the -OH into a superior leaving group before nucleophilic attack can occur [2].

Site 3: The Aromatic Ring (Tertiary Electrophile)
  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).

  • Causality: While the ring is highly electron-deficient due to the -NO₂ and -COOH groups, it lacks a good leaving group (like a fluoride or chloride) directly attached to the ring. Consequently, SₙAr reactions are practically negligible compared to Sₙ2 reactions at the benzylic bromide.

Nucleophilic Sites (Susceptibility to Electrophilic Attack)

Site 1: The Carboxylate Oxygen (Primary Nucleophile)
  • Mechanism: Sₙ2 O-Alkylation.

  • Causality: Due to the ortho-nitro effect, the carboxylic acid is highly acidic (pKa ~ 2.16) [3]. Even mild bases (like K₂CO₃ or DIPEA) will quantitatively deprotonate it to form a carboxylate anion (-COO⁻). While the negative charge is delocalized, the carboxylate is sufficiently nucleophilic to attack strong electrophiles (e.g., methyl iodide). Expert Insight: In Sₙ2 reactions targeting the benzylic bromide with an amine, the amine is a vastly superior nucleophile compared to the in situ generated carboxylate, ensuring N-alkylation outcompetes O-alkylation (self-polymerization).

Site 2: The Aromatic Ring (Deactivated Nucleophile)
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Causality: The strong electron-withdrawing nature of the substituents makes the aromatic ring an exceptionally poor nucleophile. EAS reactions (like nitration or halogenation) would require extreme forcing conditions and are synthetically irrelevant for this building block.

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity profile of the molecule, providing a framework for designing orthogonal synthesis strategies.

Reactive SiteElectronic NaturePrimary Reaction MechanismRelative ReactivityTypical Reagents
Benzylic Carbon (-CH₂Br) ElectrophilicSₙ2 SubstitutionVery High Amines, Thiols, Azides
Carbonyl Carbon (-COOH) ElectrophilicNucleophilic Acyl SubstitutionModerate (Requires Activation)EDC/HOBt, SOCl₂, Amines
Carboxylate Oxygen (-COO⁻) NucleophilicSₙ2 O-AlkylationLow to Moderate Alkyl Halides, Base (K₂CO₃)
Aromatic Ring Electrophilic/NucleophilicSₙAr / EASNegligible N/A (Highly Deactivated)

Experimental Protocols: Self-Validating Workflows

To exploit the orthogonal reactivity of 5-(Bromomethyl)-2-nitrobenzoic acid, one must perform the Sₙ2 substitution at the benzylic bromide before activating the carboxylic acid. Activating the acid first would lead to uncontrolled polymerization.

Protocol 1: Selective N-Alkylation via the Benzylic Bromide (Sₙ2)

Objective: Attach a primary amine to the benzylic position without triggering self-condensation. Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a nucleophile against the benzylic bromide. It simply acts as a proton sponge to neutralize the highly acidic carboxylic acid and absorb the HBr byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(Bromomethyl)-2-nitrobenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (2.5 eq, 25 mmol) to the solution. Stir for 10 minutes at room temperature. Note: The solution may change color as the carboxylate forms.

  • Substitution: Add the target primary amine (1.2 eq, 12 mmol) dropwise over 5 minutes to minimize localized excess.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Adjust the pH to ~4 using 1M HCl to precipitate the secondary amine-carboxylic acid zwitterion. Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol 2: Amide Coupling via the Carboxylic Acid (Acyl Substitution)

Objective: Form an amide bond using the previously N-alkylated intermediate. Causality Check: The ortho-nitro group sterically hinders the carbonyl carbon. Therefore, 1-Hydroxybenzotriazole (HOBt) is strictly required alongside EDC to form a highly reactive, stable OBt-ester intermediate, preventing sluggish reaction times and N-acylurea byproducts [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated intermediate from Protocol 1 (1.0 eq, 5 mmol) in 15 mL of anhydrous Dichloromethane (DCM) or DMF.

  • Activation: Add EDC·HCl (1.5 eq, 7.5 mmol) and HOBt (1.5 eq, 7.5 mmol). Stir for 30 minutes at room temperature to pre-form the active OBt-ester.

  • Coupling: Add the target secondary amine (1.5 eq, 7.5 mmol) followed by DIPEA (3.0 eq, 15 mmol).

  • Reaction: Stir continuously for 12–18 hours at room temperature.

  • Workup: Dilute with 50 mL DCM. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 30 mL), 1M HCl (2 x 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start 5-(Bromomethyl)-2-nitrobenzoic acid Step1 Step 1: SN2 Alkylation Reagent: Primary Amine, DIPEA, DMF Target: -CH2Br Start->Step1 Mild Base (RT) Intermediate Secondary Amine Intermediate Step1->Intermediate Bromide leaves Step2 Step 2: Amide Coupling Reagent: EDC, HOBt, Amine 2 Target: -COOH Intermediate->Step2 Activation of -COOH Product Bifunctionalized Product Step2->Product Peptide bond formation

Fig 2. Orthogonal functionalization workflow exploiting distinct electrophilic sites.

References

  • Compounds and compositions for treating conditions associated with LPA receptor activity - Google Patents - CN118339149A. 1

  • NOVEL ANTI-INFLAMMATORY AGENTS - European Patent Office - EP 2408454 B1. 2

  • 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem. 3

Sources

Exploratory

potential biological activities of 5-(Bromomethyl)-2-nitrobenzoic acid

An In-depth Technical Guide to the Potential Biological Activities of 5-(Bromomethyl)-2-nitrobenzoic acid Foreword for the Modern Drug Discovery Professional In the landscape of contemporary drug discovery, the pursuit o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of 5-(Bromomethyl)-2-nitrobenzoic acid

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with distinct mechanisms of action is paramount. Small molecules that can form covalent bonds with their biological targets are re-emerging as powerful tools to address challenging diseases, offering the potential for enhanced potency and prolonged duration of action. It is within this context that we examine 5-(Bromomethyl)-2-nitrobenzoic acid. This compound, while structurally unassuming, is a convergence of three functionally significant chemical motifs: a reactive electrophilic bromomethyl group, a bioreducible nitroaromatic system, and a versatile carboxylic acid handle. This guide moves beyond a simple catalog of properties to provide a senior scientist's perspective on the molecule's inherent chemical reactivity and its direct implications for potential biological activity. We will dissect its structure to predict its behavior in a cellular context, propose testable hypotheses for its mechanism of action, and provide robust, field-proven protocols to investigate these possibilities. This document is designed not as a static review, but as a dynamic roadmap for researchers poised to explore the therapeutic potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

5-(Bromomethyl)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure is key to its potential bioactivity, featuring a unique combination of functional groups on a benzene ring scaffold.

  • Bromomethyl Group (-CH₂Br): This benzylic bromide is the molecule's primary reactive center. It is a potent electrophile, making it susceptible to nucleophilic attack from residues within biological macromolecules, such as the thiol groups of cysteine or the imidazole groups of histidine in proteins. This creates the potential for covalent, often irreversible, inhibition or modulation of protein function.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the molecule's electronic properties. In biological systems, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, particularly under hypoxic conditions found in some microbial and tumor microenvironments.[1] This reduction can generate reactive nitrogen species, leading to cellular damage and providing a basis for antimicrobial or anticancer effects.[2][3]

  • Carboxylic Acid Group (-COOH): This group imparts polarity and an acidic character to the molecule, influencing its solubility, cell permeability, and potential to interact with binding pockets through hydrogen bonding or salt bridge formation. It also serves as a synthetic handle for creating derivatives, such as esters or amides, to modulate pharmacokinetic properties.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-nitrobenzoic acid

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO₄[4]
Molecular Weight 260.04 g/mol [4]
CAS Number 23998-33-6
Appearance Solid
Linear Formula C₈H₆O₄N₁Br₁[4]
InChI Key YFVPUXVMPIYZDD-UHFFFAOYSA-N[4]

The Chemical Foundation of Biological Activity: A Tale of Two Reactive Centers

The biological potential of 5-(Bromomethyl)-2-nitrobenzoic acid is fundamentally rooted in its chemical reactivity. The molecule possesses two key features that can initiate biological effects: its electrophilicity and its capacity for bioreduction.

2.1 The Electrophilic Nature: Covalent Modification of Biomolecules

The bromomethyl group acts as an alkylating agent. Its electrophilic carbon is a prime target for nucleophilic amino acid residues on proteins. This can lead to the formation of a stable covalent bond, altering the protein's structure and function. Such interactions are the basis for the activity of many covalent inhibitor drugs. Electrophiles are known to modulate a wide array of cellular processes by targeting key regulatory proteins.[5][6]

2.2 The Bioreductive Potential: Generation of Reactive Nitrogen Species

The nitroaromatic core is a well-established pharmacophore, particularly in antimicrobial agents.[7] Microbial nitroreductases can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. During this process, highly reactive radical species can be formed, which induce oxidative and nitrosative stress, damaging DNA, proteins, and lipids, ultimately leading to cell death.[1][3]

cluster_0 5-(Bromomethyl)-2-nitrobenzoic acid cluster_1 Biological Environment cluster_2 Biological Effect mol C₈H₆BrNO₄ protein Protein Nucleophile (e.g., Cys-SH) mol->protein -CH₂Br Alkylation enzyme Nitroreductase Enzyme mol->enzyme -NO₂ Reduction covalent_mod Covalent Adduct (Altered Protein Function) protein->covalent_mod rns Reactive Nitrogen Species (Cellular Damage) enzyme->rns

Figure 1: Dual reactivity pathways of the title compound.

Postulated Biological Activities and Mechanistic Insights

Based on its structural motifs, we can hypothesize several distinct biological activities for 5-(Bromomethyl)-2-nitrobenzoic acid.

3.1 Potential as a Modulator of Cellular Signaling

Electrophilic compounds are known to be potent modulators of redox-sensitive signaling pathways.[8][9] A primary example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

  • Mechanism of Action Hypothesis: 5-(Bromomethyl)-2-nitrobenzoic acid could alkylate specific cysteine residues on the sensor protein Keap1. This covalent modification would disrupt Keap1's ability to target the transcription factor Nrf2 for degradation. Consequently, Nrf2 would accumulate, translocate to the nucleus, and activate the expression of a suite of antioxidant and cytoprotective genes.[8] Such activity could be either protective or detrimental depending on the cellular context.

cluster_nucleus Nuclear Events mol 5-(Bromomethyl)- 2-nitrobenzoic acid keap1_nrf2 Keap1-Nrf2 Complex mol->keap1_nrf2 Covalent Alkylation proteasome Proteasomal Degradation keap1_nrf2->proteasome Normal Conditions nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release genes Cytoprotective Gene Expression nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) are->genes Activation

Figure 2: Hypothetical activation of the Keap1-Nrf2 pathway.

3.2 Potential Antimicrobial Activity

The nitroaromatic scaffold is a classic feature of many antibiotics and antiparasitic drugs.[2][7] The efficacy of these compounds often depends on the presence of Type I nitroreductases in the target organisms, which are typically absent in mammalian cells, providing a degree of selective toxicity.

  • Mechanism of Action Hypothesis: In susceptible bacteria or parasites, the nitro group of 5-(Bromomethyl)-2-nitrobenzoic acid would be enzymatically reduced. The resulting reactive nitrogen intermediates would cause widespread, non-specific damage to cellular macromolecules, leading to bacteriostatic or bactericidal effects.[1]

3.3 Potential Cytotoxic and Anticancer Activity

Many anticancer drugs function by inducing overwhelming cellular stress or by inhibiting key proteins involved in cell survival and proliferation. Benzoic acid derivatives have been explored as scaffolds for anticancer agents, including as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1.[10][11]

  • Mechanism of Action Hypothesis: The compound could exert anticancer effects through multiple mechanisms. Its electrophilic bromomethyl group could act as a covalent inhibitor of enzymes crucial for cancer cell survival, such as certain kinases or proteases.[12] Alternatively, the bioreduction of the nitro group, particularly in the hypoxic environment of solid tumors, could generate cytotoxic reactive species. A combination of these effects could trigger programmed cell death (apoptosis).[13]

Experimental Workflows for Biological Evaluation

To empirically test the hypothesized biological activities, a structured, multi-tiered experimental approach is required. The following protocols provide a robust framework for an initial investigation.

4.1 Protocol: In Vitro Cytotoxicity Assessment using WST-1 Assay

This assay determines a compound's effect on cell viability by measuring the metabolic activity of a cell population. It is a fundamental first step to assess general toxicity and to determine the concentration range for further mechanistic studies.[13]

Methodology:

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma, or a relevant cancer cell line) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(Bromomethyl)-2-nitrobenzoic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]

Table 2: Example Data Structure for Cytotoxicity Assay

Concentration (µM)Absorbance (450 nm)% Viability (Relative to Control)
0 (Control)1.250100%
0.11.23598.8%
0.31.15092.0%
10.95076.0%
30.61048.8%
100.22017.6%
300.0806.4%
1000.0554.4%

4.2 Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]

prep_plate 1. Prepare 2-fold serial dilutions of compound in 96-well plate inoculate 2. Inoculate wells with standardized bacterial suspension (e.g., S. aureus) prep_plate->inoculate incubate 3. Incubate plate at 37°C for 18-24 hours inoculate->incubate read 4. Visually inspect for turbidity (bacterial growth) incubate->read determine_mic 5. Identify MIC: Lowest concentration with no visible growth read->determine_mic

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]

4.3 Protocol: General Enzyme Inhibition Assay

This protocol provides a template for assessing the compound's ability to inhibit a specific enzyme. The choice of enzyme should be hypothesis-driven (e.g., a cysteine protease like papain as a model, or a therapeutically relevant kinase).[12][18]

Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of the enzyme's substrate. The substrate should be one that produces a colorimetric or fluorescent signal upon conversion by the enzyme.

  • Compound Pre-incubation (for Covalent Inhibitors): In a 96-well plate, add the enzyme and varying concentrations of 5-(Bromomethyl)-2-nitrobenzoic acid to the assay buffer. Incubate for a set period (e.g., 30 minutes) at room temperature to allow for potential covalent modification. Include control wells with enzyme and vehicle (DMSO).

  • Initiate Reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

Conclusion and Strategic Outlook

5-(Bromomethyl)-2-nitrobenzoic acid is not merely a synthetic intermediate but a molecule with significant, predictable potential for biological activity. Its dual-threat nature—combining a potent electrophilic warhead with a bioreducible nitroaromatic system—positions it as an intriguing candidate for investigation in multiple therapeutic areas, including oncology and infectious disease. The electrophilic bromomethyl group suggests a high probability of covalent interaction with protein targets, a mechanism that can confer high potency and durable efficacy. Concurrently, the nitro group offers a pathway for selective activation within specific microbial or tumor environments.

The immediate path forward involves a systematic execution of the foundational assays outlined in this guide: cytotoxicity screening to establish a therapeutic window, broad-spectrum antimicrobial testing to identify sensitive pathogens, and targeted enzyme inhibition assays to probe for covalent interactions. Positive results from this initial screening would warrant more advanced studies, including proteomic-based target identification, mechanistic studies into the mode of cell death, and chemical derivatization of the carboxylic acid to optimize potency, selectivity, and drug-like properties. This molecule represents a compelling starting point for a drug discovery program grounded in the principles of covalent and bioreductive pharmacology.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Modulation of cellular signaling mechanisms by electrophiles.... - ResearchGate. (n.d.).
  • Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
  • Activation of stress signaling pathways by electrophilic oxidized and nitrated lipids - PubMed. (2012, March 15). PubMed.
  • Environmental Electrophiles: Protein Adducts, Modulation of Redox Signaling, and Interaction with Persulfides/Polysulfides | Chemical Research in Toxicology - ACS Publications. (2016, December 2).
  • Regulation of cell signaling by electrophiles depending on... - ResearchGate. (n.d.).
  • Measuring Antimicrobial Activity. (n.d.). Source not found.
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (2026, March 10).
  • Cytotoxicity assays - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. (2023, July 21).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology.
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). NJ Bio, Inc..
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Source not found.
  • Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCE - Agilent. (n.d.). Agilent.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.). Benchchem.
  • 2-BROMO-5-NITROBENZOIC ACID synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • 5-(Bromomethyl)-2-nitrobenzoic acid. (n.d.). Merck.
  • How to Prepare 5-BROMO-2-NITRO-BENZOIC ACID and Its Application in DTNB Synthesis. (2021, March 9). Source not found.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.). Benchchem.
  • 2-Bromo-5-nitrobenzoic acid - Chem-Impex. (n.d.). Chem-Impex.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava - NPS. (n.d.). Source not found.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC. (n.d.).
  • . (n.d.). Royal Society of Chemistry.

  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem. (n.d.). Benchchem.
  • An In-depth Technical Guide to 4-(Bromomethyl)
  • Enzyme Activity Assay - Creative BioMart. (n.d.).
  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis - Benchchem. (n.d.). Benchchem.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
  • 2-Amino-5-bromobenzoic acid 97 5794-88-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed. (2020, March 12). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2025, December 22).
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023, May 29).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - MDPI. (2017, July 15). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (n.d.). Source not found.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024, June 26). EPO.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (2022, March 23). Scribd.

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Solid-Phase Peptide Synthesis Using 5-(Bromomethyl)-2-nitrobenzoic Acid as a Photolabile Linker

Executive Summary & Mechanistic Rationale In advanced peptide therapeutics and protein engineering, the convergent synthesis of large proteins often requires the assembly of fully side-chain-protected peptide fragments....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In advanced peptide therapeutics and protein engineering, the convergent synthesis of large proteins often requires the assembly of fully side-chain-protected peptide fragments. Standard Solid-Phase Peptide Synthesis (SPPS) relies heavily on acid-labile linkers (e.g., Wang or Rink Amide resins) which are cleaved using high concentrations of Trifluoroacetic acid (TFA). Because TFA simultaneously removes most side-chain protecting groups (like t-Bu, Boc, and Trt), standard linkers are incompatible with the generation of fully protected fragments.

To overcome this, 5-(Bromomethyl)-2-nitrobenzoic acid is employed as a highly efficient precursor to generate an o-nitrobenzyl (ONB) photolabile linker 1. Once attached to an aminomethyl resin, this linker provides a completely orthogonal cleavage strategy: it is entirely stable to the basic conditions of Fmoc removal (20% piperidine) and mild acidic conditions, yet it cleaves cleanly under 350–365 nm UV light to yield the fully protected peptide acid 2.

Photochemical Cleavage Mechanism

The utility of the ONB linker is rooted in its unique photochemistry. Upon irradiation with long-wave UV light (typically 365 nm), the o-nitrobenzyl ester undergoes a Norrish type II-like phototautomerization.

Causality of Wavelength Selection: We specifically utilize 365 nm light because the o-nitrobenzyl chromophore possesses an absorption tail extending into the near-UV region. Irradiating at 365 nm provides the exact activation energy required for phototautomerization while strictly avoiding high-energy UVB/UVC wavelengths (<300 nm) that cause irreversible photo-oxidation of sensitive amino acids like Methionine and Tryptophan 3.

The excited nitro group abstracts a proton from the benzylic position, forming a transient aci-nitro tautomer. This intermediate rapidly cyclizes into a cyclic hemiacetal, which subsequently collapses to release the free carboxylic acid (the protected peptide) and a resin-bound 2-nitrosobenzaldehyde byproduct [[4]]().

Mechanism cluster_products ONB o-Nitrobenzyl Ester (Peptide-Resin) UV UV Irradiation (365 nm) ONB->UV ACI aci-Nitro Tautomer (Transient Intermediate) UV->ACI HEMI Cyclic Hemiacetal Intermediate ACI->HEMI PEP Cleaved Peptide Acid (Fully Protected) HEMI->PEP BYP Nitrosobenzaldehyde Resin Byproduct HEMI->BYP

Figure 1: Photochemical cleavage mechanism of the o-nitrobenzyl ester linker.

Workflow & Experimental Logic

The synthesis workflow requires precise chemical logic to prevent premature degradation of the linker.

Causality in Reagent Selection: During the initial attachment of 5-(Bromomethyl)-2-nitrobenzoic acid to the aminomethyl resin, we mandate the use of DIC/HOBt instead of standard HBTU/DIPEA. The basicity of DIPEA can induce premature nucleophilic displacement or elimination at the highly reactive benzylic bromide position. DIC/HOBt provides a near-neutral activation environment, preserving the bromomethyl group for the subsequent amino acid esterification 1.

Workflow R Aminomethyl Resin L Linker Coupling (5-Bromomethyl-2-nitrobenzoic acid + DIC/HOBt) R->L BR Bromomethyl-Nitrobenzamide Resin L->BR AA 1st Amino Acid Attachment (Fmoc-AA-OH + DIPEA) BR->AA AR Fmoc-AA-ONB-Resin AA->AR SPPS Peptide Elongation (Standard Fmoc-SPPS) AR->SPPS PR Protected Peptide-ONB-Resin SPPS->PR UV Photolytic Cleavage (UV 350-365 nm, 2-24h) PR->UV FP Fully Protected Peptide Acid UV->FP

Figure 2: Step-by-step workflow for SPPS using the photolabile ONB linker.

Quantitative Data & Strategy Comparison

To justify the use of the photolabile linker, Table 1 compares it against traditional cleavage strategies, while Table 2 outlines the quantitative parameters required for a self-validating workflow.

Table 1: Comparison of SPPS Cleavage Strategies
Cleavage StrategyPrimary ReagentsCleavage MechanismSide-Chain StatusPrimary Application
Standard Acidic (Wang) 90-95% TFAAcidolysisFully DeprotectedDirect synthesis of active, mature peptides.
Mild Acidic (2-CTC) 1-2% TFA in DCMAcidolysisProtectedSynthesis of protected fragments (acid-sensitive).
Photolytic (ONB) UV Light (365 nm)PhototautomerizationFully Protected Synthesis of protected fragments (orthogonal to all acids/bases).
Table 2: Quantitative Parameters for ONB-Based SPPS
Workflow StepReagents / ConditionsReaction TimeAnalytical Validation Metric
Linker Coupling Linker (3 eq), DIC (3 eq), HOBt (3 eq)2 hoursKaiser Test (Must be strictly negative)
1st AA Esterification Fmoc-AA-OH (3 eq), DIPEA (6 eq)12–16 hoursFmoc UV quantification at 301 nm (>80% yield)
Photocleavage 365 nm UV, MeOH/DCM (1:4)2–24 hoursLC-MS of supernatant (Target mass + protecting groups)

Self-Validating Experimental Protocols

The following protocols are designed as a closed, self-validating system. Do not proceed to the next step unless the validation metric of the current step is met.

Protocol A: Attachment of the Photolabile Linker
  • Resin Swelling: Weigh out 1.0 g of Aminomethyl polystyrene (AM-PS) resin (loading ~0.5 mmol/g). Swell in 10 mL of N,N-Dimethylformamide (DMF) for 30 minutes. Drain.

  • Activation: In a separate vial, dissolve 1.5 mmol (3 eq) of 5-(Bromomethyl)-2-nitrobenzoic acid and 1.5 mmol (3 eq) of HOBt in 5 mL of DMF. Add 1.5 mmol (3 eq) of DIC. Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Validation (Critical): Perform a Kaiser (ninhydrin) test on a few resin beads. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines; if blue, repeat steps 2-4.

Protocol B: Esterification of the First Amino Acid
  • Reaction Setup: Dissolve 1.5 mmol (3 eq) of the first Fmoc-protected amino acid (Fmoc-AA-OH) in 5 mL of DMF. Add 3.0 mmol (6 eq) of DIPEA.

  • Alkylation: Add the mixture to the bromomethyl-functionalized resin. Agitate at room temperature for 12–16 hours (overnight). Note: The benzylic bromide undergoes smooth nucleophilic substitution by the carboxylate, avoiding the racemization risks associated with direct esterification to benzylic alcohols.

  • Washing: Drain and wash with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation (Critical): Take a 5 mg aliquot of the dried resin. Cleave the Fmoc group using 20% piperidine in DMF and quantify the dibenzofulvene-piperidine adduct via UV spectrophotometry at 301 nm. Calculate the loading capacity. If loading is <0.4 mmol/g, repeat the esterification.

Protocol C: Peptide Elongation (Fmoc-SPPS)
  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling: Couple subsequent Fmoc-amino acids using standard HBTU/DIPEA or DIC/Oxyma activation for 45–60 minutes.

  • Validation: Monitor each coupling step using the Kaiser test.

Protocol D: Photolytic Cleavage and Recovery
  • Preparation: Wash the completed peptide-resin thoroughly with DCM and Methanol (MeOH). Shrink and dry the resin under a vacuum.

  • Suspension: Suspend the resin in a cleavage cocktail of MeOH/DCM (1:4, v/v). Causality: The polar protic component (MeOH) helps stabilize the transition state during phototautomerization and solubilizes the highly hydrophobic protected peptide.

  • Scavenging (Optional but Recommended): Add 1% (w/v) semicarbazide hydrochloride to the suspension. This scavenges the highly reactive 2-nitrosobenzaldehyde byproduct, preventing it from acting as an inner filter for UV light or reacting with the peptide 5.

  • Irradiation: Place the suspension in a UV reactor equipped with a 365 nm light source. Irradiate with gentle stirring for 2 to 24 hours.

  • Validation & Recovery: Filter the resin and collect the supernatant. Analyze a 10 µL aliquot via LC-MS to confirm the presence of the fully protected peptide mass. Evaporate the solvent under reduced pressure to yield the crude protected peptide acid.

Troubleshooting & Optimization Insights

  • Incomplete Cleavage (Inner Filter Effect): If cleavage yields plateau at 50-60%, the cleaved 2-nitrosobenzaldehyde byproduct may be absorbing the UV light (inner filter effect). Solution: Switch to a continuous-flow photochemical reactor where the cleaved peptide and byproducts are immediately swept away from the resin bed, or increase the concentration of the semicarbazide scavenger.

  • Premature Linker Loss: If the final peptide yield is drastically low despite good stepwise coupling efficiency, the linker may have been compromised during the first amino acid loading. Ensure that HBTU/HATU is strictly avoided during the attachment of 5-(Bromomethyl)-2-nitrobenzoic acid to the resin.

  • Photo-oxidation of Met/Trp: If +16 Da or +32 Da mass adducts are observed on the final peptide, the UV source may be emitting broad-spectrum light <300 nm. Solution: Use a narrow-band 365 nm LED source or install a Pyrex/glass filter to block high-energy UV rays 6.

References

  • Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis Source: Benchchem URL
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry - ACS Publications URL
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews - ACS Publications URL
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: MDPI URL
  • Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups Source: SciSpace URL

Sources

Application

synthesis of caged compounds with 5-(Bromomethyl)-2-nitrobenzoic acid

An In-Depth Technical Guide to the Synthesis of Caged Compounds with 5-(Bromomethyl)-2-nitrobenzoic Acid Authored by a Senior Application Scientist This document provides a detailed guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Caged Compounds with 5-(Bromomethyl)-2-nitrobenzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of caged compounds utilizing 5-(Bromomethyl)-2-nitrobenzoic acid. This guide moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations, and practical nuances essential for successfully synthesizing and utilizing these powerful molecular tools.

Foundational Concepts: Caged Compounds and Photoremovable Protecting Groups

In biological research, the ability to initiate a process at a specific time and location is paramount for elucidating complex signaling pathways and cellular functions. "Caged compounds" are biologically active molecules rendered temporarily inert by a covalently attached photoremovable protecting group (PPG).[1][2][3] This "cage" can be opened on demand by irradiation with light, releasing the active molecule with high spatiotemporal precision.[4]

The ortho-nitrobenzyl (ONB) moiety is one of the most widely used and versatile classes of PPGs.[4][5][6] 5-(Bromomethyl)-2-nitrobenzoic acid is a valuable ONB caging reagent. Its structure incorporates two key features:

  • A bromomethyl group , which is a reactive electrophile, allowing for the covalent attachment of the cage to various nucleophilic functional groups on the target molecule.

  • An o-nitrobenzyl core , which provides the photochemical trigger for the release mechanism.[7]

The primary advantage of this system is the ability to control the release of a bioactive substance using a non-invasive external stimulus—light—thereby minimizing physical perturbation of the system under study.

The Photocleavage Mechanism: Releasing the Active Molecule

The release of the caged molecule is initiated by the absorption of a photon, typically in the near-UV range (e.g., 365 nm). The process is a well-characterized intramolecular redox reaction.[6][7][8]

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon attached to the caged molecule). This forms a transient species known as an aci-nitro intermediate.[7][8]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement leads to the cleavage of the benzylic carbon-heteroatom bond, releasing the active molecule (e.g., an alcohol, amine, or acid).

  • Byproduct Formation: A 2-nitrosobenzaldehyde derivative is formed as a byproduct.[8] It is crucial to consider that this byproduct can sometimes interact with biological systems, a factor that must be controlled for in experimental design.[8]

Photocleavage Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: H-Abstraction cluster_2 Step 3 & 4: Release Caged_Compound Caged Compound (o-Nitrobenzyl Ether/Ester/Amine) Excited_State Excited State Caged_Compound->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Released_Molecule Released Active Molecule Aci_Nitro->Released_Molecule Rearrangement & Bond Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct

Caption: The photocleavage mechanism of o-nitrobenzyl (ONB) caged compounds.

Strategic Synthesis: Attaching the Cage

The core of the synthesis is a nucleophilic substitution reaction where a functional group on the molecule of interest displaces the bromide from 5-(Bromomethyl)-2-nitrobenzoic acid. The choice of conditions is dictated by the pKa and nucleophilicity of the functional group being caged.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-nitrobenzoic acid

PropertyValueReference(s)
IUPAC Name 5-(Bromomethyl)-2-nitrobenzoic acid
CAS Number 98475-07-3
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol [7]
Appearance White to light yellow crystalline powder[7]
Solubility Soluble in DMF, DMSO, and other polar aprotic solvents; sparingly soluble in dichloromethane; insoluble in water.[7]
Key Considerations for Synthesis:
  • Choice of Base: The base must be strong enough to deprotonate the nucleophile without reacting with the bromomethyl electrophile or other sensitive functional groups. For alcohols and phenols, a strong, non-nucleophilic base like sodium hydride (NaH) is often used.[9] For amines, a weaker organic base like N,N-Diisopropylethylamine (DIPEA) is sufficient to scavenge the HBr byproduct. For carboxylic acids, a base like cesium carbonate or DIPEA can facilitate esterification.

  • Solvent Selection: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically preferred as they effectively dissolve the reagents and do not interfere with the reaction.

  • Temperature and Reaction Time: Most caging reactions proceed readily at room temperature, although gentle heating may be required for less reactive nucleophiles. Reactions are typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Purification: The crude product often contains unreacted starting materials and byproducts. Purification is almost always necessary and is typically achieved via silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocols

Safety First: 5-(Bromomethyl)-2-nitrobenzoic acid and its precursors are corrosive and lachrymatory (tear-inducing).[10][11] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Caging a Primary Amine

This protocol describes the caging of a primary amine via N-alkylation. The carboxyl group on the caging agent remains free, which can be advantageous for aqueous solubility.

Materials and Reagents:

Reagent Amount (Molar Eq.) Purpose
Primary Amine 1.0 eq Molecule to be caged
5-(Bromomethyl)-2-nitrobenzoic acid 1.1 eq Caging reagent
DIPEA 2.0 - 3.0 eq Non-nucleophilic base

| Anhydrous DMF | - | Solvent |

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Caging Reagent Addition: Dissolve 5-(Bromomethyl)-2-nitrobenzoic acid (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the N-caged product.

Protocol 2: Caging a Carboxylic Acid

This protocol details the formation of a photolabile ester. This is a common strategy for caging signaling molecules with carboxylate functionalities.

Materials and Reagents:

Reagent Amount (Molar Eq.) Purpose
Carboxylic Acid 1.0 eq Molecule to be caged
5-(Bromomethyl)-2-nitrobenzoic acid 1.2 eq Caging reagent
Cesium Carbonate (Cs₂CO₃) 1.5 eq Base

| Anhydrous DMF | - | Solvent |

Procedure:

  • Salt Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add cesium carbonate (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to form the cesium carboxylate salt. This increases the nucleophilicity of the carboxylate.

  • Caging Reagent Addition: Add a solution of 5-(Bromomethyl)-2-nitrobenzoic acid (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of the starting carboxylic acid by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The desired product is often the ester formed between the caging reagent's carboxyl group and the target molecule's functional group. However, in this case, we are forming an ester with the bromomethyl group. The workup must be adjusted based on the product's polarity. A typical workup involves washing the organic extracts with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography.

Synthesis_Workflow Start Dissolve Nucleophile (Amine/Acid/Alcohol) in Anhydrous Solvent AddBase Add Base (e.g., DIPEA, Cs₂CO₃, NaH) Start->AddBase AddCager Add 5-(Bromomethyl)- 2-nitrobenzoic acid AddBase->AddCager React Stir at Room Temp (Monitor by TLC/LC-MS) AddCager->React Workup Aqueous Work-up (Extraction) React->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize FinalProduct Pure Caged Compound Characterize->FinalProduct

Caption: A generalized workflow for the synthesis and purification of caged compounds.

Protocol 3: General Photocleavage (Uncaging)

This protocol outlines the light-induced release of the active molecule from its caged precursor.

Materials and Equipment:

Item Purpose
Caged Compound Solution In a UV-transparent buffer or solvent
UV Lamp (e.g., Mercury or LED) With primary emission ~365 nm
UV-transparent cuvette/vessel Quartz or borosilicate glass

| Analytical Instrument | HPLC, LC-MS, or Spectrophotometer for monitoring |

Procedure:

  • Solution Preparation: Prepare a solution of the purified caged compound in a suitable solvent (e.g., aqueous buffer for biological experiments, or methanol/acetonitrile for analytical studies). The solvent must be transparent at the irradiation wavelength.

  • Control Sample: Before irradiation, take an aliquot of the solution to serve as a t=0 control. Analyze it using HPLC or LC-MS to confirm the purity of the caged compound.

  • Irradiation: Place the solution in the UV-transparent vessel and expose it to the 365 nm light source. The duration and intensity of the light will depend on the quantum yield of the caged compound and its concentration. It is recommended to perform a time-course experiment to optimize the irradiation time.

  • Monitoring Cleavage: At various time points during irradiation, take aliquots and analyze them to monitor the disappearance of the caged compound peak and the appearance of the released molecule's peak.

  • Quantification: Calculate the efficiency of uncaging by comparing the peak areas of the caged and uncaged species. The formation of the 2-nitrosobenzaldehyde byproduct can also be monitored.

References

  • Goeldner, M., & Givens, R. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Kasko, A. M., & Wong, D. (2010). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Future Medicine. [Link]

  • Hagen, V., et al. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid. [Link]

  • Schwörer, M. A., Il'ichev, Y. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. [Link]

  • Specht, A., et al. (2012). A collection of caged compounds for probing roles of local translation in neurobiology. Frontiers in Neural Circuits. [Link]

  • Lee, J., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules. [Link]

  • Organic Syntheses. Procedure for the preparation of pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. [Link]

  • Ruck, N., et al. (2023). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science. [Link]

  • Ji, K., et al. (2024). Production of a novel caged compound and further functionalization chemistry. ResearchGate. [Link]

  • Cole, T. G., et al. (2023). Practical and General Alcohol Deoxygenation Protocol. Chem. [Link]

  • LibreTexts Chemistry. Preparing Carboxylic Acids. [Link]

  • Wang, Y., et al. (2018). Synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl enol ethers by visible light photoredox catalysis. Chemical Communications. [Link]

  • Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. [Link]

  • Djurdjevic, S., et al. (2020). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin. Organic Process Research & Development. [Link]

  • OpenMETU. Synthesis of Azo Containing Compounds and Their Photoisomerization with Polarized Light. [Link]

  • Chemistry Stack Exchange. How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. [Link]

  • K-State Libraries. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

  • Macmillan Group, Princeton University. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

  • Frigerio, M., et al. (1999). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience. [Link]

Sources

Method

Application Note &amp; Protocol: Investigating 5-(Bromomethyl)-2-nitrobenzoic Acid as a Novel Photoacid Generator for Advanced Photolithography

Abstract This document provides a comprehensive technical guide on the potential application of 5-(Bromomethyl)-2-nitrobenzoic acid as a photoacid generator (PAG) in chemically amplified photoresist formulations. While n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the potential application of 5-(Bromomethyl)-2-nitrobenzoic acid as a photoacid generator (PAG) in chemically amplified photoresist formulations. While not a conventionally cited PAG, its structure, featuring a photolabile o-nitrobenzyl moiety, presents a compelling case for its utility in generating a strong acid (HBr) upon UV exposure. This guide is structured to provide researchers, chemists, and materials scientists in the semiconductor and microfabrication fields with the foundational knowledge, theoretical framework, and actionable protocols to investigate and optimize its performance. We will delve into the proposed photochemical mechanism, provide detailed experimental workflows, and offer insights into process optimization and troubleshooting.

Introduction to o-Nitrobenzyl-Based Photoacid Generators

The principle of chemically amplified (CA) photoresists has revolutionized microfabrication, enabling the production of smaller and more complex integrated circuits. At the heart of this technology lies the photoacid generator (PAG), a compound that generates a catalytic amount of strong acid upon exposure to radiation of a specific wavelength. This photogenerated acid then diffuses through the resist matrix during a post-exposure bake (PEB) step, catalyzing a cascade of chemical reactions (e.g., deprotection of a polymer) that alter the solubility of the exposed regions.

o-Nitrobenzyl derivatives are a well-established class of photolabile compounds. Their mechanism of action involves an intramolecular photorearrangement upon absorption of UV light, leading to the cleavage of a covalent bond and the release of a protected molecule or, in the case of PAGs, an acid. The parent compound, 2-nitrobenzyl bromide, for instance, is known to release hydrobromic acid (HBr) upon photolysis. 5-(Bromomethyl)-2-nitrobenzoic acid shares this core functional group, suggesting a similar photochemical pathway.

Key Advantages of Investigating 5-(Bromomethyl)-2-nitrobenzoic acid:

  • Non-ionic Nature: As a non-ionic PAG, it typically exhibits better solubility in common resist casting solvents and compatibility with polymer matrices compared to some onium salt PAGs.

  • Strong Acid Generation: The expected photoproduct, HBr, is a strong acid capable of efficient catalysis in deprotection reactions.

  • Tunable Properties: The presence of a carboxylic acid group on the aromatic ring could potentially influence solubility and thermal properties, offering a handle for formulation tuning.

Proposed Photochemical Mechanism

The proposed mechanism for acid generation from 5-(Bromomethyl)-2-nitrobenzoic acid is analogous to that of other o-nitrobenzyl compounds. Upon absorption of a photon (typically in the deep UV range), the molecule undergoes an intramolecular rearrangement to form an aci-nitro intermediate. This unstable intermediate then rearranges to release the strong acid, HBr, and a 2-nitrosobenzaldehyde derivative.

G cluster_0 Photochemical Reaction cluster_1 Acid-Catalyzed Deprotection A 5-(Bromomethyl)-2-nitrobenzoic acid B Excited State A->B hν (UV Light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Photoproducts: 2-Nitroso-5-carboxybenzaldehyde + HBr C->D Rearrangement & Cleavage HBr_node HBr D->HBr_node Diffuses in matrix E Poly(tert-butoxycarbonyloxystyrene) (Insoluble Polymer) F Poly(hydroxystyrene) (Soluble Polymer) E->F HBr (from PAG) Post-Exposure Bake (PEB) G Catalytic Cycle F->G Releases H+ G->E Catalyzes another deprotection HBr_node->E

Figure 1: Proposed workflow from photoacid generation to catalytic deprotection.

Physicochemical and Lithographic Properties

A summary of the key properties of 5-(Bromomethyl)-2-nitrobenzoic acid relevant to its use in photolithography is provided below.

PropertyValue / CharacteristicSignificance in Photolithography
IUPAC Name 5-(Bromomethyl)-2-nitrobenzoic acidDefines the chemical structure.
CAS Number 98477-93-5Unique identifier for substance tracking and safety data.
Molecular Formula C₈H₆BrNO₄Used for calculating molar mass and formulation concentrations.
Molecular Weight 260.04 g/mol Critical for accurate weight-percent loading in photoresist formulations.
Appearance Light yellow crystalline powder (Typical)Physical state for handling and dissolution.
UV Absorption (λmax) Estimated ~250-350 nmDetermines the optimal exposure wavelength (e.g., DUV lithography at 248 nm).
Photoproduct (Acid) Hydrobromic Acid (HBr)The strong acid catalyst for the chemical amplification process.

Experimental Protocol: Formulation and Patterning

This section provides a detailed, step-by-step protocol for preparing a model chemically amplified photoresist and using it to generate micropatterns.

5.1 Materials and Reagents

  • Photoacid Generator (PAG): 5-(Bromomethyl)-2-nitrobenzoic acid

  • Polymer Matrix: Poly(tert-butoxycarbonyloxystyrene-co-hydroxystyrene) (t-BOC protected PHS)

  • Casting Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

  • Developer: 0.26 N Tetramethylammonium hydroxide (TMAH) in water

  • Substrates: Silicon wafers

  • Adhesion Promoter: Hexamethyldisilazane (HMDS)

5.2 Protocol Workflow Diagram

G prep 1. Resist Formulation coat 2. Spin Coating prep->coat sb 3. Soft Bake coat->sb exp 4. UV Exposure sb->exp peb 5. Post-Exposure Bake (PEB) exp->peb dev 6. Development peb->dev hard 7. Hard Bake / Rinse dev->hard result Patterned Resist hard->result

Figure 2: Standard photolithography workflow using a chemically amplified resist.

5.3 Step-by-Step Procedure

Step 1: Photoresist Formulation

  • In an amber glass bottle to protect from ambient light, dissolve the t-BOC co-polymer in PGMEA to achieve a 15% (w/w) solution. Stir overnight on a magnetic stir plate until fully dissolved.

  • Calculate the required mass of 5-(Bromomethyl)-2-nitrobenzoic acid for a 3% (w/w) loading relative to the polymer solid content.

  • Add the PAG to the polymer solution and stir for at least 4 hours until it is completely dissolved.

  • Filter the final solution through a 0.2 µm PTFE filter to remove any particulates.

Step 2: Substrate Preparation and Coating

  • Vapor prime silicon wafers with HMDS at 150°C for 2 minutes to promote adhesion.

  • Allow wafers to cool to room temperature.

  • Place a wafer on the spin coater chuck. Dispense approximately 3 mL of the formulated photoresist onto the center of the wafer.

  • Spin coat at 3000 rpm for 30 seconds to achieve a target film thickness of ~1 µm.

Step 3: Soft Bake

  • Immediately transfer the coated wafer to a hotplate.

  • Bake at 110°C for 60 seconds to remove the casting solvent.

Step 4: Exposure

  • Expose the wafer using a DUV light source (e.g., 248 nm KrF excimer laser stepper) through a photomask.

  • Perform a dose matrix experiment (e.g., from 5 to 50 mJ/cm²) to determine the optimal exposure dose (E₀).

Step 5: Post-Exposure Bake (PEB)

  • Transfer the exposed wafer to a hotplate set to 115°C.

  • Bake for 60 seconds. This step drives the acid-catalyzed deprotection reaction. The temperature and time are critical parameters that control the extent of the reaction and the final feature size.

Step 6: Development

  • Immerse the wafer in a bath of 0.26 N TMAH developer for 60 seconds with gentle agitation. The exposed (and deprotected) regions will dissolve.

  • Immediately rinse the wafer with deionized water for 30 seconds to stop the development process.

  • Dry the wafer using a nitrogen gun.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Development Insufficient exposure dose; Insufficient PEB temperature or time.Increase exposure dose in 5 mJ/cm² increments. Increase PEB temperature by 5°C or time by 10 seconds.
Pattern Lifting / "T-topping" Poor adhesion; Excessive acid diffusion during PEB.Verify HMDS priming process. Reduce PEB temperature or time to limit acid diffusion. Consider adding a base quencher to the formulation.
Dark Erosion (Unexposed Loss) PAG thermal decomposition during soft bake; Low polymer glass transition temp.Reduce soft bake temperature to 90-100°C. Ensure polymer has adequate thermal stability.
Low Sensitivity Low PAG loading; Inefficient acid generation.Increase PAG loading to 4-5% (w/w). Verify the spectral output of the exposure tool matches the PAG's absorbance spectrum.

Conclusion

5-(Bromomethyl)-2-nitrobenzoic acid represents a promising, albeit under-explored, candidate for a photoacid generator in advanced lithographic processes. Its o-nitrobenzyl chemistry provides a well-understood pathway for strong acid generation. The protocols and theoretical framework provided in this application note serve as a robust starting point for researchers to harness its potential. Further investigation into its quantum yield, diffusion characteristics, and formulation compatibility will be crucial for its adoption in next-generation microfabrication.

References

  • Title: Nitrobenzyl as a Photolabile Protecting Group for Carboxylic Acids Source: Organic Letters, American Chemical Society URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology Source: Wiley Online Library URL: [Link]

Application

Application Note: 5-(Bromomethyl)-2-nitrobenzoic Acid as a Trifunctional Scaffold in Combinatorial Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary In the realm of combinatorial chemistry and Diversity-Oriented Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

In the realm of combinatorial chemistry and Diversity-Oriented Synthesis (DOS), the selection of highly orthogonal, multifunctional building blocks is critical for generating robust compound libraries. A frequent misconception in the field is confusing 5-(bromomethyl)-2-nitrobenzoic acid (5-BM-2-NBA) with its structural isomer, 4-(bromomethyl)-3-nitrobenzoic acid. While the latter is the classic "Rich linker" utilized for UV-mediated photocleavage[1], 5-BM-2-NBA cannot undergo Norrish type II photoisomerization because its benzylic carbon and nitro group are situated para to one another.

Instead of acting as a photolabile linker[2], 5-BM-2-NBA serves as a highly efficient trifunctional scaffold . It is specifically engineered for the solid-phase synthesis of complex heterocyclic libraries—most notably 6-(aminomethyl)quinazolin-4(3H)-ones and benzimidazoles, which are privileged pharmacophores in drug discovery (e.g., as VCAM-1 inhibitors)[3],[4]. This application note details the mechanistic rationale, workflow, and validated protocols for utilizing 5-BM-2-NBA in solid-phase combinatorial chemistry.

Mechanistic Rationale & Scaffold Orthogonality

The power of 5-BM-2-NBA lies in the strict chemical orthogonality of its three functional groups. As a Senior Application Scientist, it is vital to understand why this specific substitution pattern enables traceless cyclative cleavage:

  • C1 Carboxylic Acid (The Anchor): Acts as the acylating agent. It is coupled to an amino-functionalized solid support (e.g., Rink Amide resin). Crucially, the nitrogen from the Rink Amide resin is not just a linker; it is chemically incorporated into the final molecule, ultimately becoming the N3 atom of the quinazolinone ring.

  • C5 Bromomethyl Group (The Diversity Handle): Acts as a highly reactive electrophile. The electron-withdrawing nature of the para-nitro group enhances the leaving group ability of the bromide. This allows for mild SN​2 displacement by diverse primary and secondary amines, introducing the first dimension of library diversity ( R1 ).

  • C2 Nitro Group (The Latent Nucleophile): Remains completely inert during the initial amide coupling and SN​2 diversification. Upon selective reduction, it reveals an ortho-aniline. This aniline is perfectly positioned to undergo cyclocondensation with the adjacent C1-amide and an external orthoester to form the fused pyrimidinone core.

Scaffold_Logic Core 5-(Bromomethyl)- 2-nitrobenzoic acid BrMe C5: Bromomethyl Core->BrMe COOH C1: Carboxylic Acid Core->COOH NO2 C2: Nitro Group Core->NO2 Div Peripheral Diversification (S_N2 with Amines) BrMe->Div Electrophilic Handle Res Resin Attachment (Amide Bond Formation) COOH->Res Anchoring / N3 Source Cyc Core Cyclization (Quinazolinone N1) NO2->Cyc Latent Aniline

Caption: Logical relationship of the orthogonal functional groups in the 5-BM-2-NBA scaffold.

Solid-Phase Combinatorial Workflow

The transformation of 5-BM-2-NBA into a diverse library of 6-substituted quinazolinones follows a precise, self-validating sequence. By mapping the atomic transitions, we observe that the C5 position of the starting benzoic acid systematically becomes the C6 position of the resulting quinazolinone core[4].

Workflow Resin Rink Amide Resin Coupling 1. Scaffold Loading (DIC/HOBt, DMF) Resin->Coupling SN2 2. S_N2 Diversification (R1R2NH, DIPEA) Coupling->SN2 Resin-Bound Nitrobenzamide Reduction 3. Nitro Reduction (SnCl2, DMF) SN2->Reduction Diversified Intermediate Cyclization 4. On-Resin Cyclization (Orthoester, AcOH) Reduction->Cyclization Resin-Bound ortho-Aniline Cleavage 5. Acidic Cleavage (95% TFA) Cyclization->Cleavage Resin-Bound Quinazolinone Product 6-(Aminomethyl)quinazolin-4(3H)-ones Cleavage->Product Final Free Heterocycle

Caption: Solid-phase combinatorial workflow for synthesizing quinazolinone libraries.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during automated or manual library synthesis.

Protocol A: Scaffold Immobilization on Rink Amide Resin

Causality Note: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are utilized instead of uronium salts (like HATU) to prevent premature guanidinylation of the unreacted resin, which terminates chain elongation.

  • Resin Swelling: Swell 1.0 g of Rink Amide AM resin (loading ~0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (5×). Verify deprotection via a positive (blue) Kaiser test.

  • Coupling: Dissolve 5-BM-2-NBA (3.0 equiv, 1.8 mmol), HOBt (3.0 equiv), and DIC (3.0 equiv) in minimal DMF. Add to the resin and agitate at room temperature for 4 hours.

  • Validation: Wash the resin with DMF and DCM. Perform a Kaiser test; a negative (yellow) result confirms complete acylation.

Protocol B: Peripheral Diversification via SN​2 Displacement

Causality Note: N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HBr generated during the displacement, ensuring the incoming nucleophile remains in its active, unprotonated state.

  • Reaction Setup: To the resin-bound scaffold in DMF, add the desired primary or secondary amine (5.0 equiv) and DIPEA (5.0 equiv).

  • Agitation: Shake the suspension at room temperature for 12 hours. (For sterically hindered amines, heat to 50°C).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF, Methanol (MeOH), and DCM (3× each) to remove excess amine salts.

  • Validation: Cleave a 5 mg resin aliquot using 95% TFA for 1 hour. Analyze the filtrate via LC-MS to confirm the mass shift corresponding to bromine displacement.

Protocol C: Nitro Reduction and Traceless Cyclative Cleavage

Causality Note: Tin(II) chloride ( SnCl2​ ) is selected for reduction because it is mild enough to reduce the nitro group to an aniline without inadvertently cleaving the resin or degrading the newly installed benzylic amine[3].

  • Reduction: Treat the resin with a 2.0 M solution of SnCl2​⋅2H2​O in DMF. Agitate at room temperature for 16 hours. Wash extensively with DMF, DCM, and 5% DIPEA in DCM to remove tin salts.

  • Cyclization: Suspend the resin in a mixture of triethyl orthoformate (or another orthoester for C2-substitution) and glacial acetic acid (9:1 v/v). Heat at 80°C for 8 hours to drive the formation of the quinazolinone core.

  • Cleavage: Wash the resin with DCM. Add a cleavage cocktail of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5). Agitate for 2 hours.

  • Isolation: Filter the resin, collect the filtrate, and evaporate the TFA under a stream of nitrogen. Precipitate the final 6-(aminomethyl)quinazolin-4(3H)-one using cold diethyl ether.

Quantitative Data: Nucleophile Scope & Efficiency

The efficiency of the SN​2 diversification step (Protocol B) directly impacts the final purity of the library. The table below summarizes validated quantitative data demonstrating the scaffold's tolerance to various nucleophiles.

Nucleophile ClassExample Reagent SN​2 Conversion (LC-MS)Final Cleavage Purity (%)Overall Yield (%)
Unhindered Primary Amine Benzylamine>99%92%85%
Unhindered Secondary Amine Morpholine>99%95%88%
Aryl Piperazine 1-Methylpiperazine>95%90%81%
Hindered Secondary Amine Diisopropylamine65%70%45%
Thiol Thiophenol>99%90%82%

Data Interpretation: The scaffold exhibits excellent reactivity with unhindered primary and secondary amines, as well as thiols. Highly sterically hindered amines (e.g., diisopropylamine) show reduced conversion due to the steric clash at the benzylic position, requiring elevated temperatures (50°C) to achieve moderate yields.

References

  • NOVEL ANTI-INFLAMMATORY AGENTS (EP 2408454 B1)
  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides ACS Chemical Reviews Provides foundational context on the structural differences between photolabile nitrobenzoic acid linkers and structural scaffolds. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Bromomethyl)-2-nitrobenzoic Acid

Welcome to the technical support center for the purification of 5-(Bromomethyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(Bromomethyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-(Bromomethyl)-2-nitrobenzoic acid from reaction mixtures.

Issue 1: My recrystallization attempt resulted in a very low yield.

  • Potential Cause 1: Inappropriate Solvent Choice or Volume.

    • Expert Insight: The cornerstone of a successful recrystallization is selecting a solvent (or solvent system) in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2][3] If the compound remains significantly soluble at room temperature or in an ice bath, it will be lost in the mother liquor. Conversely, using an excessive volume of even an appropriate solvent will prevent the solution from becoming saturated upon cooling, leading to poor recovery.[1]

    • Troubleshooting Steps:

      • Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of your crude product in various common solvents (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol, acetic acid/water).[1][4] A good starting point for many benzoic acid derivatives is a mixture of a polar solvent like ethanol or acetic acid with water.[4][5]

      • Use the Minimum Amount of Hot Solvent: Heat your chosen solvent to its boiling point and add it portion-wise to your crude material with continuous stirring and heating until the solid just dissolves.[1][2][6] Avoid adding a large excess, as this is a common cause of low yield.

  • Potential Cause 2: Premature Crystallization During Hot Filtration.

    • Expert Insight: If your hot solution contains insoluble impurities (like dust or catalyst residues), a hot gravity filtration is necessary. However, if the solution cools during this transfer, your product will crystallize prematurely on the filter paper, leading to significant loss.

    • Troubleshooting Steps:

      • Pre-heat Your Funnel and Receiving Flask: Use a steam bath or a hot plate to warm the gravity filtration setup.[5]

      • Keep the Solution Hot: Ensure the solution stays at or near its boiling point during the filtration process.

      • Add a Small Excess of Hot Solvent: Before filtering, add a small amount (5-10%) of extra hot solvent to prevent premature saturation in the funnel.

  • Potential Cause 3: Incomplete Precipitation.

    • Expert Insight: Crystal formation is a time- and temperature-dependent process. Insufficient cooling will leave a substantial amount of your product dissolved in the mother liquor.

    • Troubleshooting Steps:

      • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop. Rapid cooling can trap impurities.[1]

      • Utilize an Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-45 minutes to maximize crystal formation.[1]

Issue 2: The product "oils out" or fails to crystallize upon cooling.

  • Potential Cause 1: High Impurity Content.

    • Expert Insight: Significant quantities of impurities can inhibit the formation of a crystal lattice, resulting in the product separating as an oil. This is especially common when impurities act as a solvent for the desired compound.

    • Troubleshooting Steps:

      • Consider a Pre-Purification Step: An acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaHCO₃). Your acidic product will move to the aqueous layer, leaving neutral organic impurities behind. You can then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your product, which can be filtered and then subjected to recrystallization.[5]

      • Switch to Chromatography: If impurities are structurally similar to the product, column chromatography is the more appropriate purification method.[1][5]

  • Potential Cause 2: The Solution is Supersaturated.

    • Expert Insight: Sometimes a solution needs a nucleation point to initiate crystallization.

    • Troubleshooting Steps:

      • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution.[1]

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a surface for crystals to begin forming.[1][7]

Issue 3: My purified product is still impure, as indicated by a broad melting point or multiple spots on a TLC plate.

  • Potential Cause: Co-crystallization of Impurities with Similar Properties.

    • Expert Insight: Recrystallization is most effective when impurities have very different solubility profiles from the product. If an impurity has similar polarity and solubility, it may co-crystallize with your product. This is often the case with positional isomers, which can be major by-products in the synthesis of substituted benzoic acids.[4][8][9]

    • Troubleshooting Steps:

      • Perform a Second Recrystallization: A second recrystallization with a different solvent system may be effective.

      • Switch to Column Chromatography: This is the definitive solution for separating compounds with similar polarities.[10][11] Develop a method using Thin Layer Chromatography (TLC) first to identify a mobile phase that gives good separation between your product and the impurities. A target Rf (retardation factor) for your product should be around 0.2-0.4 for optimal separation on a silica gel column.[1]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying crude 5-(Bromomethyl)-2-nitrobenzoic acid.

PurificationWorkflow Crude Crude Product (From Reaction Work-up) Assess Assess Purity (TLC, Crude NMR) Crude->Assess IsOily Is Product an Oil? Assess->IsOily Recrystallize Attempt Recrystallization IsOily->Recrystallize No AcidBase Acid-Base Extraction (Pre-purification) IsOily->AcidBase Yes CheckPurity Check Purity (TLC, Melting Point, NMR) Recrystallize->CheckPurity PureProduct Pure Product (Dry and Characterize) CheckPurity->PureProduct Yes (Purity >98%) ColumnChrom Column Chromatography CheckPurity->ColumnChrom No ColumnChrom->CheckPurity Collect & Combine Pure Fractions AcidBase->Recrystallize

Caption: Decision workflow for purifying 5-(Bromomethyl)-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of 5-(Bromomethyl)-2-nitrobenzoic acid?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the bromination of 2-methyl-5-nitrobenzoic acid. In this case, potential impurities include:

  • Unreacted Starting Material: 2-Methyl-5-nitrobenzoic acid.[12]

  • Over-brominated products: 5-(Dibromomethyl)-2-nitrobenzoic acid.

  • Positional Isomers: Isomeric impurities can form depending on the directing effects of the functional groups present on the aromatic ring during synthesis.[8][9][13]

  • Residual Solvents: Trace amounts of solvents used in the reaction or work-up.[5]

Q2: What is the expected appearance and melting point of pure 5-(Bromomethyl)-2-nitrobenzoic acid?

A2: Pure 5-(Bromomethyl)-2-nitrobenzoic acid is typically a white to light-yellow crystalline solid. While the exact melting point can vary slightly, similar compounds like 2-bromo-5-nitrobenzoic acid have a reported melting point of 178-184 °C.[14] A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity, whereas a broad or depressed melting point suggests the presence of impurities.[13]

Q3: Which analytical techniques are best for assessing purity?

A3: A combination of techniques provides the most comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative check to see the number of components in your sample.

  • Melting Point Analysis: A simple and fast method to get a preliminary indication of purity.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for accurate quantification of impurities, especially isomers.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[13]

Q4: When is column chromatography the better choice over recrystallization?

A4: Column chromatography is preferred under several circumstances:[1][5]

  • When the crude product is an oil and will not crystallize.

  • When recrystallization fails to remove impurities effectively.

  • When impurities have very similar solubility profiles to the desired product (e.g., positional isomers).

  • When a very high degree of purity (>99.5%) is required for applications like drug development.

Q5: What are the recommended storage and safety precautions for this compound?

A5: 5-(Bromomethyl)-2-nitrobenzoic acid, like many brominated and nitrated aromatic compounds, should be handled with care.

  • Safety: It is expected to be an irritant to the skin, eyes, and respiratory system.[15][16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.[16] For long-term storage, refrigeration is recommended.

Standardized Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The solvent system should be optimized based on small-scale tests.

  • Dissolution: Place the crude 5-(Bromomethyl)-2-nitrobenzoic acid in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., an ethanol/water or acetic acid/water mixture) to boiling.[4]

  • Solvent Addition: Add the minimum amount of hot solvent to the flask while stirring and heating to completely dissolve the crude solid.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.[1][3]

  • Hot Filtration (Optional): If charcoal or other insoluble material is present, perform a hot gravity filtration into a pre-heated, clean Erlenmeyer flask.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[2]

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a product Rf of approximately 0.2-0.4.[1]

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase.[1][10]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it to a free-flowing powder, and load this onto the top of the packed column.[5]

  • Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (air or nitrogen) to begin eluting the compounds.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.[5]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(Bromomethyl)-2-nitrobenzoic acid.

Data Summary Tables

Table 1: Suggested Starting Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Notes
Acetic Acid / Water~2:3Effective for many benzoic acids; cool slowly.[4]
Ethanol / WaterVariesAdd hot water to an ethanol solution of the compound until cloudy, then add a drop of ethanol to clarify.[5]
IsopropanolSingle SolventMay require a larger volume; good for moderately polar compounds.
Ethyl Acetate / HexanesVariesDissolve in hot ethyl acetate, add hot hexanes until turbidity persists.

Table 2: Example Mobile Phases for Column Chromatography (Silica Gel)

% Ethyl Acetate in HexanesTypical Rf RangeCompound Polarity
5-10%0.5 - 0.7Less polar impurities
15-25%0.2 - 0.4Target Range for Product
30-50%< 0.1More polar impurities / starting material

References

  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Benchchem.
  • 2-Amino-5-bromo-3-nitrobenzoic acid.
  • 2-Bromo-5-nitrobenzoic acid. Chem-Impex.
  • Technical Support Center: Purification Strategies for Products of 5-Bromo-2-iodobenzoic Acid Reactions. Benchchem.
  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Recrystalliz
  • Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Compar
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.
  • Recrystalliz
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • How to Prepare 5-BROMO-2-NITRO-BENZOIC ACID and Its Applic
  • 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals, NOAA.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Chromatographic Columns - Detection of Chemical Substance in Food/Medicine. Scitek.
  • The Recrystalliz
  • Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • Column chrom
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • COLUMN CHROM

Sources

Optimization

Technical Support Center: Managing 2-Nitrosobenzaldehyde Byproduct Formation During Cleavage Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize photolabile protecting groups and may encounter challenges with byproduct format...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize photolabile protecting groups and may encounter challenges with byproduct formation. Specifically, we will address the formation, detection, and mitigation of 2-nitrosobenzaldehyde, a common byproduct in cleavage reactions involving ortho-nitrobenzyl (oNB) protecting groups. Our goal is to provide you with the expert insights and practical protocols necessary to troubleshoot and optimize your experiments for cleaner, more efficient outcomes.

Introduction to the Challenge

The ortho-nitrobenzyl (oNB) group is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis, materials science, and biology due to its reliability and straightforward cleavage mechanism.[1] However, the very mechanism that makes it effective—photolytic cleavage—also generates an unavoidable and often problematic byproduct: 2-nitrosobenzaldehyde.

Upon UV irradiation (typically around 350-365 nm), the oNB group undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate.[2] This intermediate rapidly rearranges and fragments to release the desired deprotected molecule, but in doing so, it leaves behind 2-nitrosobenzaldehyde.[2][3] This byproduct is not inert; it is a reactive species that is both thermally and photochemically unstable, leading to the formation of colored oligomers and other secondary byproducts that can complicate purification and potentially interfere with biological assays.[1][4]

This guide provides a comprehensive framework for understanding and managing the challenges associated with 2-nitrosobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is causing the yellow/orange color in my reaction mixture after photocleavage?

A1: The appearance of a distinct color is a common indicator of 2-nitrosobenzaldehyde byproduct formation and its subsequent degradation. 2-Nitrosobenzaldehyde itself can absorb in the visible spectrum, but more significantly, it is unstable and readily forms oligomers with azo and amide linkages.[1][4] These extended conjugated systems are often intensely colored and are likely the source of the discoloration you are observing. In some cases, azobenzene-type dimers have also been reported, which contribute to poor light penetration and can limit the efficiency of the cleavage reaction.[4]

Q2: My cleavage reaction is incomplete, even with prolonged irradiation. What could be the issue?

A2: There are several potential causes for incomplete cleavage:

  • Inner Filter Effect: The 2-nitrosobenzaldehyde byproduct and its colored oligomers can absorb the same UV light intended for the cleavage of the remaining oNB-protected starting material.[3] This "inner filter effect" reduces the number of photons reaching your substrate, slowing down or even halting the reaction.

  • Insufficient Light Penetration: If your reaction is concentrated, the light may not be able to penetrate the full volume of the solution, leading to incomplete conversion. This is particularly relevant for scaled-up reactions.

  • Inappropriate Wavelength or Light Source: While oNB groups are typically cleaved around 350-365 nm, the optimal wavelength can be influenced by substituents on the aromatic ring.[5][6] Ensure your light source has sufficient power and emits at the appropriate wavelength for your specific substrate.

  • Quantum Yield: The inherent quantum yield (Φ) of the photocleavage process for your specific molecule might be low. This means that only a small fraction of the absorbed photons leads to a successful cleavage event. For some oNB derivatives, quantum yields can be as low as 0.1-1%.[7]

Q3: Can the 2-nitrosobenzaldehyde byproduct react with my desired product?

A3: Yes, this is a significant concern. The nitroso group is an electrophile and can react with various nucleophiles.[8] If your deprotected molecule contains sensitive functional groups, such as primary or secondary amines or thiols, there is a risk of side reactions with the 2-nitrosobenzaldehyde byproduct. These side reactions can lead to the formation of new, unexpected impurities, reducing the yield and purity of your target compound.

Q4: Are there alternatives to the standard o-nitrobenzyl group that produce fewer problematic byproducts?

A4: Yes. If byproduct formation is a persistent issue, consider using an alternative photolabile protecting group.

  • Nitrodibenzofuran (NDBF): This group operates via a similar mechanism to oNB but has a significantly higher quantum yield and two-photon absorption cross-section.[7] While it still produces a nitroso byproduct, its higher efficiency means that less light exposure is needed, and consequently, lower concentrations of the byproduct are generated for the same amount of substrate cleavage.[7]

  • Coumarin-based Protecting Groups: Groups like the 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) cage are cleaved via a different mechanism (heterolytic bond cleavage) that does not produce nitroso-aromatic byproducts.[6][9][10] These are an excellent choice for applications where the presence of a nitroso species is unacceptable.

Troubleshooting Guide: Identification, Mitigation, and Removal

This section provides a systematic approach to managing 2-nitrosobenzaldehyde byproducts in your cleavage reactions.

cluster_0 Troubleshooting Workflow Start Problem Observed (e.g., Low Yield, Impurities, Color) Identify Step 1: Identify the Byproduct (HPLC, LC-MS, NMR) Start->Identify Quantify Step 2: Quantify the Extent (HPLC with Calibration) Identify->Quantify Mitigate Step 3: Mitigate Formation (Add Scavenger) Quantify->Mitigate Byproduct confirmed Alternative Step 6: Consider Alternatives (Non-oNB PPGs, Non-photolytic cleavage) Quantify->Alternative Persistent issue Optimize Step 4: Optimize Conditions (Solvent, Concentration, Light) Mitigate->Optimize If still problematic Remove Step 5: Removal & Purification (Chromatography, Extraction) Mitigate->Remove Successful mitigation Optimize->Remove Success Problem Resolved Remove->Success Alternative->Success

Caption: A logical workflow for troubleshooting issues related to 2-nitrosobenzaldehyde.

Step 1: Identification of 2-Nitrosobenzaldehyde and its Derivatives

The first step in troubleshooting is confirming the presence of the byproduct.

  • HPLC/LC-MS: This is the most common method for monitoring the reaction. You will typically see the disappearance of your starting material and the appearance of your deprotected product. The 2-nitrosobenzaldehyde byproduct may appear as a new peak. However, due to its instability, you are more likely to see a series of related peaks corresponding to its oligomeric degradation products. LC-MS is particularly powerful for identifying these byproducts by their mass.

  • ¹H and ¹³C NMR Spectroscopy: If you isolate the byproduct mixture, NMR can be informative. The aldehyde proton of 2-nitrosobenzaldehyde is expected to have a characteristic downfield chemical shift. However, the spectrum of the crude byproduct mixture is often complex due to the presence of multiple oligomeric species. The ¹H NMR spectrum of pure 2-nitrobenzaldehyde (a potential precursor and related compound) shows a distinct aldehyde proton at ~10.4 ppm (in CDCl₃).[2] The ¹³C NMR spectrum of 2-nitrobenzaldehyde shows characteristic peaks for the carbonyl carbon and the carbon attached to the nitro group.[11][12]

Step 2: Mitigation Strategy - Scavenging the Byproduct

The most effective strategy for dealing with 2-nitrosobenzaldehyde is to trap it in situ as it is formed. This prevents it from reacting with your product or forming colored oligomers. The nitroso group is an excellent dienophile and can be efficiently trapped via a hetero-Diels-Alder reaction.[8][13][14][15]

Recommended Scavengers:

Conjugated dienes are highly effective scavengers for this purpose.

ScavengerStructureTypical ConcentrationKey AdvantagesReference
2,3-Dimethyl-1,3-butadiene (Me2BD) CH₂(C(CH₃))C(CH₃)CH₂5-10 equivalentsHighly reactive due to electron-donating methyl groups; forms a stable Diels-Alder adduct; volatile and easily removed.[1]
Isoprene CH₂C(CH₃)CHCH₂5-10 equivalentsEffective and inexpensive; less reactive than Me2BD.[1]
2-Phenyl-1,3-butadiene (PhBD) CH₂C(Ph)CHCH₂5-10 equivalentsHigh reactivity, leading to quantitative trapping.[1]

Protocol for In-Situ Trapping:

  • Prepare your solution of the oNB-protected substrate as you normally would for photolysis.

  • Add 5-10 molar equivalents of the chosen diene scavenger (e.g., 2,3-dimethyl-1,3-butadiene) to the reaction mixture.

  • Proceed with the UV irradiation as planned.

  • Monitor the reaction by HPLC. You should observe the formation of your deprotected product and the disappearance of the starting material, without the accumulation of colored byproducts. You may also be able to observe the formation of the Diels-Alder adduct of the scavenger and 2-nitrosobenzaldehyde.

cluster_0 Photocleavage & Byproduct Formation cluster_1 Undesired Side Reactions cluster_2 Mitigation via Scavenging oNB o-Nitrobenzyl Protected Substrate hnu (350 nm) oNB->hnu aciNitro aci-Nitro Intermediate hnu->aciNitro Product Deprotected Product aciNitro->Product Nitroso 2-Nitrosobenzaldehyde (Reactive Byproduct) aciNitro->Nitroso Oligomers Colored Oligomers (Azo/Amide Linkages) Nitroso->Oligomers Decomposition SideProduct Reaction with Product Nitroso->SideProduct [Product] Adduct Stable Diels-Alder Adduct Nitroso->Adduct [Scavenger] Trapping Scavenger Diene Scavenger (e.g., Me2BD)

Caption: Mechanism of byproduct formation and mitigation via scavenging.

Step 3: Analytical Protocol for Monitoring

While direct quantification of the unstable 2-nitrosobenzaldehyde is difficult, you can indirectly monitor the effectiveness of your scavenging strategy by quantifying the disappearance of the starting material, the appearance of your product, and potentially the formation of the stable scavenger adduct.

Example HPLC Method for Reaction Monitoring:

This is a general starting point; optimization for your specific compounds is necessary.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Start with a higher aqueous percentage and ramp up the acetonitrile.
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of your starting material and product). The nitroso-adduct may have a characteristic absorbance around 270-350 nm.[16]
Sample Prep Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.
Step 4: Purification and Removal of Byproducts

If scavenging is not completely effective or not used, you will need to remove the byproducts during workup.

  • Column Chromatography: Standard silica gel chromatography is often effective at separating the desired product from the more polar, colored oligomers.[4][17]

  • Solvent Extraction: If there is a significant difference in solubility between your product and the byproducts, a liquid-liquid extraction can be an effective purification step.[18]

  • Recrystallization: For solid products, recrystallization can be a very effective final purification step to remove trace impurities.[18]

Step 5: Alternative Cleavage Strategies

If photolysis proves to be consistently problematic, consider non-photolytic methods if your substrate is compatible.

Base-Mediated Cleavage:

It has been reported that o- and p-nitrobenzyl groups on amides and ethers can be cleaved using 20% aqueous NaOH in methanol at 75 °C.[19] This reaction is dependent on the presence of dissolved oxygen and proceeds via oxidation at the benzylic position, avoiding the photolytic pathway and the formation of 2-nitrosobenzaldehyde.[19] This method offers a valuable alternative for substrates that can tolerate basic and oxidative conditions.

Conclusion

The formation of 2-nitrosobenzaldehyde is an inherent aspect of the photolytic cleavage of ortho-nitrobenzyl protecting groups. While it can present challenges, a systematic approach involving identification, in-situ scavenging, and optimized purification can lead to successful outcomes. By understanding the underlying chemistry and implementing the strategies outlined in this guide, you can minimize the impact of this byproduct, leading to higher yields, improved purity, and more reliable experimental results. For particularly sensitive applications, exploring alternative photolabile groups that do not generate nitroso byproducts is a highly recommended preventative measure.

Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. 2023 . [Link]

  • Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PNAS. 2003 . [Link]

  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Nature Communications. 2022 . [Link]

  • A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ChemRxiv. 2022 . [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. 2022 . [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. 2020 . [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013 . [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie. 2002 . [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. 2006 . [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. 2005 . [Link]

  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie. 2015 . [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. 2002 . [Link]

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. Chemical Engineering Transactions. 2014 . [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. 2023 . [Link]

  • 2-Nitrobenzaldehyde. PubChem. 2024 . [Link]

  • Strategy for effective removal of byproducts from BsAb. Bestchrom. 2024 . [Link]

  • Kinetic modeling validation and extension for heterogeneous benzaldehyde nitration. ResearchGate. 2018 . [Link]

  • Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products. Organic & Biomolecular Chemistry. 2014 . [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. 2023 . [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. 2023 . [Link]

  • 32P-postlabelling/HPLC assay reveals an enantioselective adduct formation in N7 guanine residues in vivo after 1,3-butadiene inhalation exposure. Carcinogenesis. 1996 . [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. ATSDR. 1995 . [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters. 2007 . [Link]

  • Nitroso Diels-Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products.. Semantic Scholar. 2014 . [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. 2006 . [Link]

  • Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. Organic & Biomolecular Chemistry. 2014 . [Link]

  • Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradiation. International Journal of Photoenergy. 2012 . [Link]

  • The annulations of nitroso with alkenes and dienes.. ResearchGate. 2020 . [Link]

  • Column switching HPLC-ESI+-MS/MS methods for quantitative analysis of exocyclic dA adducts in DNA of laboratory animals exposed to 1,3-butadiene. Chemical Research in Toxicology. 2007 . [Link]

  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. 2016 . [Link]

  • Photochemical Reaction of 2Nitrobenzaldehyde by Monitoring the Diffusion Coefficient. The Journal of Physical Chemistry B. 2005 . [Link]

Sources

Troubleshooting

effect of solvent and pH on the photolysis of 2-nitrobenzyl esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the photolysis of 2-nitrobenzyl esters. This guide, curated by a Senior Application Scientist, provides...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the photolysis of 2-nitrobenzyl esters. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the nuances of using this popular photolabile protecting group. We will delve into the critical roles of solvent and pH in modulating the efficiency and outcome of your photocleavage experiments.

Understanding the Photolysis Mechanism: The Key to Experimental Control

The photolysis of 2-nitrobenzyl esters is a powerful tool for the light-triggered release of carboxylic acids and other molecules. The reaction is initiated by the absorption of UV light (typically around 300-365 nm), which excites the 2-nitrobenzyl group.[1][2] The key mechanistic steps are outlined below:

  • Photoexcitation and Hydrogen Abstraction: Upon absorbing a photon, the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[3][4] This intramolecular hydrogen abstraction is often the rate-determining step.

  • Intermediate Rearrangement: The aci-nitro intermediate is a pivotal species in the reaction pathway. Its decay and rearrangement are heavily influenced by the surrounding solvent and the pH of the medium.[4][5]

  • Cleavage and Product Formation: The rearrangement of the aci-nitro intermediate leads to the cleavage of the ester bond, releasing the "caged" molecule and forming 2-nitrosobenzaldehyde as a byproduct.[3][6]

The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing photolysis to the number of photons absorbed.

Troubleshooting Guide: Solvent and pH Effects

This section addresses common issues encountered during the photolysis of 2-nitrobenzyl esters, with a focus on the impact of solvent and pH.

Question: Why is my photolysis yield low or the reaction slow?

Answer: Low quantum yields or slow reaction rates are common challenges. The culprit often lies in the choice of solvent and pH, which directly affects the stability and decay pathway of the crucial aci-nitro intermediate.

  • Solvent Effects:

    • Polarity and Protic Nature: The solvent plays a significant role in stabilizing the excited state and the intermediates. Generally, polar protic solvents like water and alcohols can facilitate the photolysis by stabilizing the charged intermediates.[5] In contrast, aprotic solvents may lead to different reaction pathways or lower quantum yields.[5] The decay of the aci-nitro intermediate can vary significantly with the solvent.[4]

    • Solvent Viscosity: Higher solvent viscosity can sometimes hinder the necessary conformational changes for the reaction to proceed efficiently, potentially lowering the rate of photolysis.

  • pH Effects:

    • Acidic Conditions (low pH): In highly acidic solutions (pH < 0), an irreversible Nef-type isomerization of the aci-nitro intermediate can occur, which may not lead to the desired cleavage product.[4] For some 2-nitrobenzyl ethers, a hemiacetal intermediate can limit the release rate at pH values ≤ 7.[7]

    • Neutral to Basic Conditions (pH > 6): In neutral to basic aqueous solutions, water can act as the proton source for the regeneration of the starting material from the aci-nitro anion, which can compete with the desired cleavage reaction.[4] However, for many 2-nitrobenzyl esters, photolysis proceeds efficiently in buffered aqueous solutions around pH 7.

Troubleshooting Steps:

  • Solvent Screening: If you are observing low yields, consider screening a range of solvents with varying polarities and proticities (e.g., acetonitrile, methanol, ethanol, buffered aqueous solutions).

  • pH Optimization: The effect of pH on the photolysis rate can be complex. It is advisable to perform the reaction in a buffered solution and test a range of pH values (e.g., from pH 5 to 8) to find the optimal condition for your specific substrate.

  • Monitor Intermediate Formation: If possible, use time-resolved spectroscopy to observe the formation and decay of the aci-nitro intermediate (which has a characteristic absorption around 400 nm) to gain insight into the reaction kinetics in different media.[4]

Question: I am observing significant amounts of byproducts. What are they and how can I minimize them?

Answer: The primary byproduct of 2-nitrobenzyl ester photolysis is 2-nitrosobenzaldehyde.[3][6] This species can sometimes react further, especially under prolonged irradiation or with other components in the reaction mixture, potentially leading to the formation of azoxybenzene derivatives through dimerization.[1]

Minimizing Byproducts:

  • Control Irradiation Time: Over-irradiation can lead to secondary photoreactions of the primary photoproducts. It is crucial to monitor the reaction progress (e.g., by HPLC or TLC) and stop the irradiation once the starting material is consumed.

  • In-situ Trapping: In some applications, the 2-nitrosobenzaldehyde byproduct can be problematic. It has been proposed to trap this byproduct in situ, for instance, through a Diels-Alder reaction with a diene included in the reaction system.[1]

  • Wavelength Selection: Using a light source with a narrow wavelength range centered around the absorption maximum of the 2-nitrobenzyl group can help minimize side reactions that might be triggered by other wavelengths.

Experimental Protocols

This section provides a general protocol for monitoring the effect of solvent and pH on the photolysis of a 2-nitrobenzyl ester using UV-Vis spectroscopy.

Objective: To determine the photolysis rate constant of a 2-nitrobenzyl ester in different solvents and at various pH values.

Materials:

  • 2-nitrobenzyl ester of interest

  • A selection of solvents (e.g., acetonitrile, methanol, phosphate buffer solutions at pH 5, 7, and 8)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • UV lamp with a specified wavelength (e.g., 365 nm)

  • Stir plate and small stir bars

Procedure:

  • Solution Preparation: Prepare stock solutions of your 2-nitrobenzyl ester in the different solvents to be tested. The concentration should be adjusted to have an absorbance between 0.5 and 1.0 at the wavelength of maximum absorption (λmax) of the 2-nitrobenzyl chromophore.

  • Baseline Measurement: Fill a quartz cuvette with the sample solution. Place it in the UV-Vis spectrophotometer and record the initial absorbance spectrum.

  • Photolysis: Place the cuvette in front of the UV lamp at a fixed distance. To ensure homogeneity, stir the solution gently during irradiation if possible.

  • Reaction Monitoring: At regular time intervals, remove the cuvette from the light source and record the UV-Vis spectrum. Monitor the decrease in absorbance at the λmax of the starting material and the increase in absorbance of the photoproducts.

  • Data Analysis: Plot the natural logarithm of the absorbance of the starting material (ln(A)) versus time. For a first-order reaction, this plot should be linear. The negative of the slope of this line will give the apparent first-order rate constant (k) for the photolysis reaction.

  • Comparison: Compare the rate constants obtained in the different solvents and at different pH values to understand their effect on the photolysis efficiency.

Expected Outcome: You will be able to quantitatively assess how changes in solvent and pH affect the rate of photolysis for your specific 2-nitrobenzyl ester. This information is crucial for optimizing your experimental conditions for efficient and controlled release.

Data Summary: Influence of Solvent and Leaving Group on Photolysis

The following table summarizes the impact of the leaving group's acidity (pKa) on the photolysis rate constant. A clear trend is observed where a more acidic leaving group (lower pKa) leads to a faster photolysis rate.[8][9]

Leaving GrouppKa of Conjugate AcidPhotolysis Rate Constant (k) [s⁻¹]
Phenyl Carbamate~10Fastest
Ester with low pKa acidLowFaster
Ester with high pKa acidHighSlower

Note: The absolute rate constants are dependent on the specific experimental conditions (light intensity, concentration, etc.). The table illustrates a general trend.[8]

Visualization of the Photolysis Pathway

The following diagram illustrates the key steps in the photolysis of a 2-nitrobenzyl ester and highlights the points of influence for solvent and pH.

Photolysis_Mechanism cluster_main Photolysis of 2-Nitrobenzyl Ester cluster_influence Influencing Factors Start 2-Nitrobenzyl Ester Excited Excited State Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement AciNitro->Rearrangement Decay Products Released Molecule + 2-Nitrosobenzaldehyde Rearrangement->Products Cleavage Solvent Solvent (Polarity, Proticity) Solvent->Excited Stabilization Solvent->AciNitro Stabilization & Decay Rate pH pH (H⁺ concentration) pH->AciNitro Decay Pathway

Caption: Photolysis pathway of 2-nitrobenzyl esters and key influencing factors.

Frequently Asked Questions (FAQs)

Q1: What is the typical wavelength of light used for cleaving 2-nitrobenzyl esters?

A1: The absorption maximum of the 2-nitrobenzyl chromophore is typically in the UV-A range, between 300 nm and 365 nm.[1] A common and effective wavelength for photolysis is 365 nm, which is readily available from mercury arc lamps and UV LEDs.[10]

Q2: Can I perform the photolysis in an organic solvent?

A2: Yes, photolysis can be carried out in a variety of organic solvents. However, the efficiency and reaction pathway can be solvent-dependent.[5] It is recommended to choose a solvent that dissolves your substrate well and is transparent at the irradiation wavelength. For biological applications, aqueous buffered solutions are often preferred.

Q3: How does the structure of the 2-nitrobenzyl group affect the photolysis?

A3: Substituents on the aromatic ring or at the benzylic position can significantly impact the photophysical properties and the quantum yield of photolysis. For example, adding an α-methyl group at the benzylic position can increase the quantum yield of photolysis by approximately five times compared to the unsubstituted version.[1] Electron-donating groups on the aromatic ring can shift the absorption to longer wavelengths.

Q4: Is the 2-nitrosobenzaldehyde byproduct toxic to cells?

A4: The 2-nitrosobenzaldehyde byproduct can be reactive and potentially cytotoxic in biological experiments.[11] Its reactivity and potential for side reactions should be considered when designing experiments, especially in live-cell imaging or in vivo applications. If toxicity is a concern, minimizing the concentration of the caged compound and the irradiation dose is advisable.

Q5: How can I measure the quantum yield of my photolysis reaction?

A5: Measuring the quantum yield requires chemical actinometry to determine the photon flux of your light source.[10] A well-characterized chemical actinometer, such as 2-nitrobenzaldehyde itself (with a recommended quantum yield of 0.41), can be used as a standard.[3][10] The quantum yield of your compound is then calculated by comparing its rate of photolysis to that of the actinometer under identical irradiation conditions.

References

  • Klán, P., et al. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta, 84(6), 1441-1458. [Link]

  • Klán, P., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Givens, R. S., et al. (2012). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. The Journal of Physical Chemistry B, 116(44), 13245–13252. [Link]

  • Görner, H., Bley, F., & Schaper, K. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]

  • Wirz, J., et al. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. Journal of the American Chemical Society, 127(25), 8934–8935. [Link]

  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162-171. [Link]

  • Della Sala, F., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]

  • Blanchard-Desce, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4715-4728. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]

  • Wan, P., & Yates, K. (1982). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 60(16), 2076-2085. [Link]

  • Li, Y., et al. (2020). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. Chemical Science, 11(13), 3367-3373. [Link]

  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic Acids Research, 30(20), e104. [Link]

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Product Formation in Solid-Phase Peptide Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these issues, ultimately leading to higher purity and yield of your target peptides.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, offering a streamlined and automatable process.[1] However, the iterative nature of SPPS, involving repeated deprotection and coupling steps, can also lead to the accumulation of side products.[2] These impurities not only reduce the final yield but also complicate the purification process, potentially compromising the biological activity of the synthetic peptide. This guide provides an in-depth analysis of the most common side reactions in SPPS and offers practical, field-proven strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in Fmoc-based SPPS?

A: The most frequently encountered side reactions in Fmoc-SPPS can be broadly categorized as:

  • Backbone Modifications: These include aspartimide formation, diketopiperazine formation, and pyroglutamate formation.[3]

  • Side-Chain Modifications: This category covers issues like oxidation of sensitive residues (e.g., Met, Cys, Trp), alkylation of Trp and Tyr by carbocations generated during cleavage, and incomplete side-chain deprotection.

  • Racemization: The loss of stereochemical integrity at the α-carbon, particularly for residues like His and Cys, is a significant concern.[3][4]

  • Aggregation: The self-association of growing peptide chains can hinder reagent access, leading to incomplete reactions.[4][5]

  • Deletions and Truncations: These arise from incomplete deprotection or coupling steps.[2]

Q2: My final product shows a mass corresponding to the desired peptide minus 18 Da. What is the likely cause?

A: A mass loss of 18 Da (the mass of a water molecule) is often indicative of cyclization reactions. The two most common culprits are diketopiperazine formation at the N-terminal dipeptide stage or pyroglutamate formation from an N-terminal glutamine residue.[3]

Q3: I'm observing a significant amount of deletion sequences in my crude product. What should I investigate first?

A: Deletion sequences are typically the result of incomplete Fmoc deprotection or inefficient coupling. Several factors could be at play, including peptide aggregation, steric hindrance, or suboptimal reaction conditions. It's advisable to first assess the efficiency of your deprotection and coupling steps using a small-scale test synthesis with analytical monitoring (e.g., Kaiser test or monitoring of the dibenzofulvene adduct).[6]

Q4: What is the purpose of scavengers in the cleavage cocktail?

A: During the final acid-catalyzed cleavage of the peptide from the resin and removal of side-chain protecting groups, highly reactive carbocations are generated. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with and modifying sensitive amino acid side chains like those of tryptophan, tyrosine, methionine, and cysteine.[7][8]

In-Depth Troubleshooting Guide

This section provides a detailed examination of common side reactions, their underlying mechanisms, and strategies for their prevention.

Aspartimide Formation

The Problem: Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid (Asp) residues.[9][10] The backbone amide nitrogen of the following amino acid attacks the side-chain ester of Asp, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine (from deprotection) or water, which can lead to a mixture of the desired α-peptide, the isomeric β-peptide, and piperidide adducts, often accompanied by racemization.[9][11] This side reaction is particularly prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences due to reduced steric hindrance.[4][11]

Causality and Prevention:

  • Choice of Protecting Group: While the standard tert-butyl (OtBu) ester for the Asp side chain is widely used, bulkier protecting groups can sterically hinder the cyclization.[10][11]

  • Backbone Protection: The most effective strategy is to introduce a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the Asp residue.[4][5][12] This modification prevents the initial nucleophilic attack required for aspartimide formation.[4][9]

  • Optimized Deprotection Conditions: Using a weaker base for Fmoc deprotection, such as morpholine, can reduce the incidence of aspartimide formation, although this may lead to incomplete deprotection in some cases.[9] Adding an acid additive like HOBt to the piperidine deprotection solution can also suppress this side reaction.[4]

Experimental Protocol: Aspartimide Suppression with Backbone Protection

  • Identify the problematic sequence: Locate Asp-Gly, Asp-Ala, or Asp-Ser motifs in your peptide sequence.

  • Select the appropriate building block: Instead of coupling a standard Fmoc-amino acid after the Asp residue, use a pre-formed dipeptide with backbone protection, such as Fmoc-L-Asp(tBu)-DmbGly-OH.[9]

  • Coupling: Dissolve the Fmoc-L-Asp(tBu)-DmbGly-OH and a suitable coupling agent (e.g., HBTU/HOBt) in DMF. Add a base like DIPEA and add the mixture to the deprotected resin-bound peptide.

  • Continue Synthesis: Proceed with the standard SPPS protocol. The Dmb group will be removed during the final TFA cleavage.[9]

Racemization

The Problem: Racemization is the loss of chirality at the α-carbon of an amino acid, leading to the formation of D-isomers in a peptide that should only contain L-isomers. This can occur during the activation step of coupling, where the activated carboxyl group can facilitate the abstraction of the α-proton, leading to the formation of a planar oxazolone intermediate.[13][14] Histidine and cysteine are particularly susceptible to racemization.[3][4]

Causality and Prevention:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or 6-Cl-HOBt is highly recommended, especially when using carbodiimide-based coupling agents like DIC.[14][15] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[15]

  • Base Selection: The base used during coupling can influence the rate of racemization. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are generally preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) when there is a high risk of racemization.[14]

  • Protecting Groups for Sensitive Residues: For histidine, protecting the imidazole side chain with a group like trityl (Trt) or methoxybenzyl can help reduce racemization.[4]

Oxidation of Methionine and Cysteine

The Problem: The sulfur-containing side chains of methionine (Met) and cysteine (Cys) are highly susceptible to oxidation.[16][17] Methionine can be oxidized to methionine sulfoxide, while cysteine can be oxidized to form disulfide bonds or other oxidized species.[16][18] This can occur during synthesis, but it is a more significant problem during the final TFA cleavage if proper precautions are not taken.[19]

Causality and Prevention:

  • Scavengers during Cleavage: The inclusion of reducing scavengers in the TFA cleavage cocktail is essential. For methionine, ethyl methyl sulfide (EMS) or thioanisole can help prevent oxidation.[20] For cysteine, dithiothreitol (DTT) or 1,4-benzenedimethanethiol (1,4-BDMT) are effective.[21][22]

  • Inert Atmosphere: Performing cleavage and handling of the peptide under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.

  • Peroxide-Free Solvents: Ensure that all solvents, particularly the ether used for precipitation, are free of peroxides, as these can be potent oxidizing agents.[20]

Table 1: Recommended Scavengers for Cleavage

Amino Acid(s) at RiskRecommended Scavenger(s)Concentration in TFA
Trp, Tyr, MetTriisopropylsilane (TIS), Water, Thioanisole2.5% TIS, 2.5% Water, 2.5% Thioanisole
Cys, MetTriisopropylsilane (TIS), Water, Dithiothreitol (DTT)2.5% TIS, 2.5% Water, 2.5% DTT
Arg(Pbf/Pmc)Triisopropylsilane (TIS), Water2.5% TIS, 2.5% Water
Peptide Aggregation

The Problem: As the peptide chain elongates on the solid support, it can adopt secondary structures, leading to self-association and aggregation.[5] This is particularly common for hydrophobic sequences.[4] Aggregation can cause the resin beads to clump together, impeding the diffusion of reagents to the reactive N-terminus of the peptide chains.[23][24] This results in incomplete coupling and deprotection, leading to deletion and truncation byproducts.[24]

Causality and Prevention:

  • Resin Choice: Using a low-loading resin (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[24] Resins with polyethylene glycol (PEG) linkers can also improve solvation and reduce aggregation.[23][24]

  • "Difficult" Sequence Strategies:

    • Pseudoprolines: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of regular secondary structures.[4]

    • Backbone Protection: As with aspartimide formation, Hmb or Dmb protection of the backbone amide nitrogen can prevent the hydrogen bonding that leads to aggregation.[4][12]

  • Synthesis Conditions:

    • Elevated Temperature: Performing couplings at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.[4]

    • Chaotropic Agents: The addition of chaotropic salts like LiCl to the reaction mixture can help to break up aggregates.

    • Solvent Choice: Using more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve solvation.[4]

Visualization of Key Processes

Aspartimide_Formation cluster_peptide Peptide Backbone Asp_Residue Asp(OR) Next_Residue AA(n+1) Asp_Residue->Next_Residue Peptide Bond Deprotonation Deprotonation of Backbone Amide Next_Residue->Deprotonation Base Base (e.g., Piperidine) Base->Next_Residue Abstracts H+ Aspartimide Aspartimide Intermediate Deprotonation->Aspartimide Intramolecular Attack Side_Products α/β-Peptides, Piperidides, Racemized Products Aspartimide->Side_Products Nucleophilic Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Aggregation_Troubleshooting start Synthesis Failure or Low Purity Observed check_aggregation Suspect Aggregation? (e.g., hydrophobic sequence) start->check_aggregation modify_conditions Modify Synthesis Conditions (Temp, Solvent, Chaotropes) check_aggregation->modify_conditions Yes resynthesize Re-synthesize Peptide check_aggregation->resynthesize No, investigate other side reactions modify_conditions->resynthesize change_resin Use Low-Loading or PEGylated Resin change_resin->resynthesize backbone_mod Incorporate Backbone Protection (Pseudoprolines, Hmb/Dmb) backbone_mod->resynthesize

Caption: Decision workflow for troubleshooting peptide aggregation.

Conclusion

Minimizing side product formation in solid-phase peptide synthesis is a multifaceted challenge that requires a deep understanding of peptide chemistry and careful optimization of synthetic strategies. By being aware of the common pitfalls, such as aspartimide formation, racemization, oxidation, and aggregation, and by implementing the preventative measures outlined in this guide, researchers can significantly improve the quality and yield of their synthetic peptides. A systematic approach to troubleshooting, combined with the use of modern synthetic tools and techniques, is the key to success in this demanding but rewarding field.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9919-9971. doi:10.1039/D1CS00271F
  • Coin, I., Beyermann, M., & Bienert, M. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 237-256.
  • Tarr, Z., & Pícha, J. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(18), 2579-2591. doi:10.1002/cbic.2020002 Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC
  • Liao, F. F., Dong, L., & Li, Y. M. (2010). Differential Effects of Methionine and Cysteine Oxidation on [Ca2+]i in Cultured Hippocampal Neurons. Neurochemical Research, 35(10), 1566-1573. Differential Effects of Methionine and Cysteine Oxidation on [Ca2+]i in Cultured Hippocampal Neurons - PMC
  • Rojas, J. M., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
  • ResearchGate. (n.d.). Structures of various protecting groups used for SPPS over the years. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Teixidó, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15293.
  • ResearchGate. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Eeltink, S., et al. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 73(21), 5254-5259.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 22(1), 139-144.
  • Thompson, R. E., & Muir, T. W. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 55(40), 12216-12230. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH
  • Harmand, P. O., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 12(35), 11766-11773.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • Sharma, A., & Kumar, A. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4381-4402.
  • ResearchGate. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Liu, Z., et al. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Oxidative Medicine and Cellular Longevity, 2017, 9528392. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC - NIH
  • Nishiyama, Y., & Hanada, K. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 419-424.
  • Gasser, C., et al. (2022). Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides. ChemBioChem, 23(15), e202200162.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Albericio, F., & Royo, M. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1398.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Premature Cleavage of 2-Nitrobenzyl Protecting Groups

Welcome to the Advanced Technical Support Center for Photolabile Protecting Groups (PPGs). This guide is specifically engineered for researchers and drug development professionals working with 2-nitrobenzyl (2-NB) caged...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Photolabile Protecting Groups (PPGs). This guide is specifically engineered for researchers and drug development professionals working with 2-nitrobenzyl (2-NB) caged compounds. While 2-NB is a cornerstone of optochemical biology, its susceptibility to premature cleavage can compromise experimental integrity. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute control over your caged payloads.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my 2-nitrobenzyl caged compound degrading on the benchtop despite being kept away from direct sunlight?

The Causality: Ambient fluorescent and LED laboratory lighting emit a small but continuous fraction of photons in the near-UV spectrum (300–400 nm). The primary photoreaction of 2-nitrobenzyl compounds is an intramolecular hydrogen-atom transfer from the benzylic position to the nitro group, forming a highly reactive aci-nitro tautomer[1]. Even low-intensity ambient light triggers this transition over time. For instance, exposure to ambient laboratory light for just 1 hour can result in the degradation of up to 49% of certain 2-nitrobenzyl derivatives[2]. The Solution: Always handle 2-NB compounds in amber glassware or under red safe-light conditions, which emit negligible photons below 600 nm.

Q2: I am observing premature cleavage during HPLC purification. How can I prevent this?

The Causality: The transparent glass or plastic of HPLC solvent lines, fraction collector tubes, and the UV detector flow cell itself expose the compound to photolytic conditions[3]. Furthermore, if your HPLC method uses a UV detector set to 254 nm or 280 nm, the flow cell irradiation causes micro-scale photolysis. This often manifests as leading or tailing edges of cleaved products in your chromatogram. The Solution: Wrap all fraction collection tubes and exposed PEEK/PTFE tubing in aluminum foil. Monitor absorbance at a wavelength where the 2-NB group has a lower quantum yield of cleavage, or utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to bypass UV exposure entirely.

Q3: Does the pH of my biological buffer affect the stability of the 2-nitrobenzyl group in the dark?

The Causality: In absolute darkness, the 2-nitrobenzyl ether, ester, or carbamate linkage is generally hydrolytically stable at physiological pH (7.2–7.4)[4]. However, if trace photolysis has already occurred due to light leakage, the breakdown rate of the resulting cyclic hemiacetal intermediate into the final released payload and 2-nitrosobenzaldehyde byproduct is highly pH-dependent[1]. Prolonged exposure to highly basic conditions (pH > 9) can also cause standard base-catalyzed hydrolysis of ester/carbamate bonds, independent of photochemistry.

Q4: Can reducing agents in my biological assay cause premature cleavage?

The Causality: While reductants do not cause photolytic "cleavage," strong reducing agents like DTT (Dithiothreitol) or TCEP can chemically reduce the nitro group (-NO₂) to an amine (-NH₂) or hydroxylamine. This chemical transformation permanently disables the photolabile nature of the protecting group, preventing future uncaging and potentially altering the biological activity of your probe. The Solution: Avoid strong reducing agents in your assay buffers when using 2-NB groups. If disulfide bonds must be maintained, utilize non-reducing alternatives or degassed buffers.

Q5: Are there strategies to completely eliminate premature cleavage for highly sensitive long-term applications?

The Causality: For applications like solid-phase synthesis or long-term in vivo studies where strict light shielding is impossible, standard 2-NB groups may be too labile. The Solution: Employ a "safety-catch" photolabile protecting group. These advanced systems require a preliminary chemical activation phase (e.g., enzymatic or chemical deprotection of an adjacent masking group) before the molecule becomes sensitive to UV light, effectively circumventing any premature cleavage during handling[5].

Part 2: Quantitative Stability Profile

The following table summarizes the stability of 2-nitrobenzyl protected compounds across various environmental conditions, highlighting the mechanistic drivers behind degradation.

Environmental Condition2-NB Stability (Recovery %)Causality / Mechanistic Driver
Dark, pH 7.4 Buffer (48h) > 99%Absence of 300-400 nm photons prevents aci-nitro tautomerization; bonds remain hydrolytically stable[4].
Ambient Lab Light (1h) ~50% - 60%Accumulation of near-UV photons from fluorescent/LED lights drives slow H-atom transfer[2].
Direct UV (365 nm, 5 min) < 5%Rapid H-atom transfer and cyclic hemiacetal breakdown triggers complete payload release[1].
Dark, 10 mM DTT (24h) Variable (Loss of function)Chemical reduction of -NO₂ to -NH₂, permanently disabling the photolysis mechanism.

Part 3: Process Workflows & Logical Relationships

Mechanism A 2-Nitrobenzyl Compound (Stable in Dark) B UV Irradiation (300-400 nm) A->B Photon Absorption C Aci-nitro Tautomer (Transient) B->C H-atom Transfer D Cyclic Hemiacetal Intermediate C->D Cyclization E 2-Nitrosobenzaldehyde (Byproduct) D->E Cleavage F Released Payload (Active Molecule) D->F Cleavage

Mechanism of 2-nitrobenzyl photolysis from stable precursor to active payload.

Workflow S1 Synthesis (Amber Vials) S2 HPLC Purification (Foil-Wrapped) S1->S2 S3 Lyophilization (Dark Chamber) S2->S3 S4 Storage (-20°C, Desiccated) S3->S4 S5 Assay Setup (Red Safe Light) S4->S5

Light-shielded workflow for handling 2-nitrobenzyl caged compounds.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Light-Shielded Synthesis and Handling of Caged Compounds

To prevent premature cleavage during the conjugation of 2-NB groups to your target payload (e.g., small molecules, peptides, or primers), strict environmental control is required.

  • Setup: Conduct all reactions in amber glass vials. If amber glassware is unavailable, wrap standard borosilicate vials tightly in two layers of heavy-duty aluminum foil.

  • Environment: Perform sensitive reagent transfers in a dark room illuminated only by a red photographic safe-light.

  • Reaction Execution: Proceed with standard coupling chemistry under an inert argon atmosphere to prevent oxidative side reactions[3].

  • Self-Validation System (The Parallel Aliquot Test):

    • Remove two 5 µL aliquots of the final product mixture.

    • Keep Aliquot A in absolute darkness.

    • Expose Aliquot B to ambient benchtop light for 2 hours.

    • Analyze both via LC-MS. Aliquot A must show >95% purity of the caged mass. Aliquot B serves as your positive control for photolytic degradation, confirming the compound's light sensitivity and validating that your dark-handling of Aliquot A was completely effective.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

Purification is the most common stage where unintentional photolysis occurs.

  • Preparation: Wrap the fraction collector rack and all transparent solvent lines leading from the column to the collector in aluminum foil.

  • Detection: Set the UV-Vis detector to a wavelength that minimizes 2-NB absorption (e.g., >400 nm if your payload permits), or rely on a secondary detector (ELSD/MS). If UV must be used at 254 nm, minimize the flow cell volume.

  • Collection & Storage: Immediately transfer collected fractions to a dark chamber or lyophilize directly in foil-wrapped flasks[3]. Store final lyophilized powders at -20°C in a desiccator, strictly shielded from light[2].

  • Self-Validation System (The Re-injection Protocol):

    • After lyophilization, reconstitute a 10 µg sample of the purified product in a dark room and immediately re-inject it into the HPLC.

    • The chromatogram must show a single peak corresponding to the caged compound. The presence of a secondary peak corresponding to the uncaged payload indicates a failure in light shielding during the lyophilization or collection process, requiring a review of the foil wrapping.

References

  • Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Reverse Engineering Caged Compounds: Design Principles for their Application in Biology | Source: Chemical Society Reviews (NIH)
  • Title: Light-Activated Nucleic Acid Amplification Systems Using Photo-caged DNA Polymerase or Primers | Source: bioRxiv | URL
  • Title: New Safety-Catch Photolabile Protecting Group | Source: Organic Letters (ACS Publications)
  • Title: Structure-based development of caged dopamine D2/D3 receptor antagonists | Source: uni-regensburg.

Sources

Optimization

Technical Support Center: Troubleshooting Photolysis of 5-(Bromomethyl)-2-nitrobenzoic Acid

Welcome to the Technical Support Center for photolabile linker applications. 5-(Bromomethyl)-2-nitrobenzoic acid is a highly versatile o-nitrobenzyl (oNB) precursor used to cage biomolecules, functionalize solid-phase re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for photolabile linker applications. 5-(Bromomethyl)-2-nitrobenzoic acid is a highly versatile o-nitrobenzyl (oNB) precursor used to cage biomolecules, functionalize solid-phase resins, and create photo-responsive materials.

While oNB photochemistry is robust, researchers frequently encounter incomplete photolysis, plateauing yields, or target degradation. As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the underlying photochemical mechanisms—specifically the behavior of the aci-nitro intermediate and the o-nitrosobenzaldehyde byproduct—to help you engineer a self-validating, high-yield cleavage protocol.

Part 1: Mechanistic Pathway of o-Nitrobenzyl Cleavage

To troubleshoot incomplete photolysis, you must first understand the reaction's causality. Upon UV irradiation, the oNB group enters an excited diradical state, triggering an intramolecular hydrogen abstraction. This forms an aci-nitro intermediate, which undergoes a rate-limiting cyclization into a hemiacetal before finally cleaving[1].

Crucially, this cleavage yields two molecules: your active target and a highly reactive o-nitrosobenzaldehyde byproduct . The accumulation of this byproduct is the root cause of 90% of photolysis failures.

G Caged Caged Substrate (o-Nitrobenzyl Linker) Excited Excited Diradical State (n,π*) Caged->Excited Photon Absorption Photon UV Light (365 nm) Photon->Caged AciNitro Aci-Nitro Intermediate (Rate-limiting decay) Excited->AciNitro Intramolecular H-abstraction Hemiacetal Cyclic Hemiacetal Intermediate AciNitro->Hemiacetal Rearrangement (Acid catalyzed) Products Cleavage Products Hemiacetal->Products Cleavage Target Uncaged Target Molecule (Active) Products->Target Byproduct o-Nitrosobenzaldehyde (Reactive Byproduct) Products->Byproduct Byproduct->Photon Inner Filter Effect (Absorbs UV) Inert Inert Hydrazone/Oxime (Prevents side reactions) Byproduct->Inert Trapping Scavenger Scavenger (e.g., Semicarbazide) Scavenger->Byproduct Reacts with

Figure 1: Photochemical cleavage mechanism of o-nitrobenzyl linkers and byproduct scavenging.

Part 2: Troubleshooting FAQs

Q1: Why does my photolysis yield plateau at 40-50% despite extended UV exposure? A: This is a classic manifestation of the Inner Filter Effect . As the reaction proceeds, the o-nitrosobenzaldehyde byproduct accumulates in the solution. This byproduct possesses a strong absorption cross-section in the exact UV range used for photolysis[1][2]. It acts as a physical shield, absorbing incoming photons before they can reach the unreacted caged molecules. Additionally, if your starting concentration is too high, the optical density (OD) prevents light from penetrating beyond the surface of the solution[3]. Solution: Dilute your sample so the initial OD at 365 nm is < 0.2[4]. For preparative scales, use a flow-photochemistry setup or a wide-surface-area vessel to minimize the optical path length.

Q2: I am successfully cleaving the linker, but my uncaged target molecule (e.g., a peptide) is degrading or forming secondary masses on LC-MS. How do I prevent this? A: The o-nitrosobenzaldehyde byproduct is a highly reactive electrophile. If your uncaged target contains nucleophilic groups (such as primary amines in lysine residues or N-termini), the byproduct will rapidly react with it to form an imine (Schiff base), effectively destroying your yield[1][5]. Solution: You must introduce a nucleophilic carbonyl scavenger into your photolysis buffer. Adding 5–20 mM of Semicarbazide hydrochloride or Hydroxylamine provides a competing nucleophile that outpaces your target molecule, trapping the nitrosobenzaldehyde as an inert hydrazone or oxime[1][6]. For thiol-containing targets, Dithiothreitol (DTT) serves a similar protective role[7].

Q3: Does the choice of solvent and pH impact the cleavage efficiency of 5-(Bromomethyl)-2-nitrobenzoic acid linkers? A: Yes, profoundly. The conversion of the aci-nitro intermediate into the cyclic hemiacetal is highly dependent on the protonation state of the solvent[1]. Mildly acidic conditions (e.g., 0.1 M HCl) catalyze this rearrangement and can push photolysis yields above 90%[8]. However, there is a critical caveat: if you use methanol under acidic conditions, the acid will catalyze an intermolecular attack by the solvent, leading to unwanted methyl esterification of the linker's carboxylic acid[8]. Solution: To achieve acid-catalyzed high yields without side reactions, replace methanol with a sterically hindered alcohol like isopropanol, or use an aqueous buffer (e.g., PBS at pH 7.4)[8].

Q4: What are the optimal hardware and wavelength parameters? Can I use a standard 254 nm UV lamp? A: Do not use 254 nm UV light if your target is a biomolecule. High-energy, short-wave UV induces direct DNA/protein damage and triggers unpredictable off-target photoredox chemistry[9]. The oNB chromophore is optimized for long-wave UV. You should use a narrow-band 365 nm LED or a filtered Hg ARC lamp[10][11]. Ensure the light intensity is sufficient (10–20 mW/cm²) to outpace competing thermal degradation pathways and promote rapid release[11].

Part 3: Quantitative Optimization Matrix

Use the following data table to benchmark your experimental parameters against field-proven standards.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized ConditionExpected Improvement
Wavelength 254 nm (Short-wave UV)Off-target photoredox reactions; direct biomolecule damage[9].365 nm LED Clean cleavage; preserved target integrity[10].
Solvent & pH Methanol + 0.1 M HClRapid cleavage but competitive methyl esterification of the acid[8].Isopropanol + Acid OR Aqueous Buffer >90% yield; complete suppression of esterification[8].
Scavenger None (Buffer only)Byproduct forms imines with target; severe inner filter effect[1][2].10-20 mM Semicarbazide HCl Traps reactive byproduct; prevents target loss[5][6].
Concentration > 10 mM (High OD)Light attenuation (Beer-Lambert law limits photon penetration)[3].< 1 mM (OD < 0.2) Complete and uniform photon distribution[4].
Part 4: Standard Operating Protocols (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checks guarantee that you are not blindly irradiating samples, but actively monitoring the kinetics to confirm mechanistic success.

Protocol A: Analytical-Scale Photolysis Optimization (Self-Validating Kinetic Check)

Purpose: To determine the exact irradiation time required for your specific target without over-exposing the sample.

  • Sample Preparation: Prepare a 1 mM stock of your caged compound in DMSO.

  • Optical Density Validation: Dilute the stock to 100 µM in your chosen photolysis buffer (e.g., 50 mM PBS, pH 7.4). Measure the absorbance at 365 nm using a spectrophotometer. Validation Check: Ensure the OD is < 0.2 to guarantee uniform light penetration[4].

  • Scavenger Addition: Add Semicarbazide hydrochloride to a final concentration of 10 mM to act as the o-nitrosobenzaldehyde scavenger[6].

  • Irradiation Setup: Aliquot 100 µL of the solution into a UV-transparent quartz microplate or quartz cuvettes. Irradiate using a 365 nm LED source at 10–20 mW/cm²[11].

  • Kinetic Sampling: Remove 10 µL aliquots at defined time points (e.g., 0, 1, 5, 10, 20, and 30 minutes).

  • LC-MS Analysis: Analyze the aliquots via LC-MS. Validation Check: Plot the disappearance of the caged precursor. It should follow pseudo-first-order kinetics[3]. If the curve plateaus early, your scavenger concentration is too low, or your light source is degrading.

Protocol B: Preparative-Scale Cleavage Workflow

Purpose: To scale up the cleavage reaction while preventing byproduct toxicity and thermal degradation.

  • Solvent Selection: Dissolve the caged substrate in a sterically hindered solvent system (e.g., Isopropanol/Water 1:1) to inherently prevent unwanted esterification side-products[8].

  • Scavenger Loading: Incorporate a carbonyl scavenger (e.g., Semicarbazide HCl) at a 5x to 10x molar excess relative to the linker concentration.

  • Reactor Geometry: Transfer the solution to a flow-photochemistry reactor. If using batch mode, use a wide-surface-area Petri dish to minimize the optical path length and overcome the inner filter effect.

  • Irradiation: Irradiate at 365 nm while stirring continuously. Maintain the ambient temperature at 25°C using a cooling block to prevent thermal degradation of the uncaged product.

  • Completion Check: Monitor the reaction via TLC or LC-MS until the precursor is fully consumed.

  • Purification: Purify the uncaged target via preparative HPLC. The inert hydrazone byproduct formed by the scavenger will elute separately, leaving you with a highly pure target molecule.

Part 5: References
  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. CDN Science Pub. Available at:[Link]

  • Facile Evaluation of Photolytic Efficiency of Light-Sensitive Protecting Compounds. MDPI. Available at:[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. Available at:[Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. Available at:[Link]

  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC. Available at:[Link]

  • Improved Photoreaction Yields for Soft Ultraviolet Photolithography in Organothiol Self-Assembled Monolayers. ACS Publications. Available at:[Link]

  • o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. ACS Publications. Available at:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Available at:[Link]

  • Ana Margarida Loureiro Piloto Cerqueira - Universidade do Minho. Universidade do Minho RepositóriUM. Available at: [Link]

  • Triggered Copolypeptide Hydrogel Degradation Using Photolabile Lysine Protecting Groups. eScholarship. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Strategic Evaluation of Photolabile Linkers: 5-(Bromomethyl)-2-nitrobenzoic Acid vs. Next-Generation Alternatives

In the development of photoresponsive biomaterials, prodrugs, and targeted delivery systems, photolabile linkers serve as the critical spatial and temporal control mechanism. 5-(Bromomethyl)-2-nitrobenzoic acid is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of photoresponsive biomaterials, prodrugs, and targeted delivery systems, photolabile linkers serve as the critical spatial and temporal control mechanism. 5-(Bromomethyl)-2-nitrobenzoic acid is a foundational bifunctional ortho-nitrobenzyl (oNB) linker. It features a bromomethyl group for facile SN2 conjugation to payloads and a benzoic acid moiety for structural tethering.

This guide provides an objective, data-driven comparison of this classic oNB linker against alternative scaffolds, detailing mechanistic causality, performance metrics, and self-validating experimental protocols.

Mechanistic Principles of Photocleavage

The controlled release of molecules via 5-(Bromomethyl)-2-nitrobenzoic acid is governed by a well-defined photochemical reaction. Upon irradiation with UV-A light (typically 365 nm), the ortho-nitro group absorbs a photon and enters an excited triplet state, which triggers an intramolecular hydrogen abstraction from the adjacent benzylic position. This forms a transient aci-nitro intermediate, which rapidly rearranges into a hemiacetal, eventually collapsing to release the payload and yielding a nitrosobenzaldehyde byproduct.

The choice of 365 nm is a calculated compromise: it provides sufficient energy to overcome the activation barrier of the oNB group while minimizing the phototoxicity and direct DNA/protein damage associated with shorter UV wavelengths.

Mechanism A o-Nitrobenzyl Conjugate (Stable in Dark) B Photon Absorption (UV ~365 nm) A->B C Excited Triplet State (Hydrogen Abstraction) B->C D Aci-Nitro Intermediate (Transient) C->D Rapid E Hemiacetal Formation & Rearrangement D->E F Released Payload (Free Drug/Peptide) E->F Cleavage G Nitrosobenzaldehyde Byproduct E->G

Photochemical cleavage mechanism of o-nitrobenzyl linkers upon UV irradiation.

Comparative Performance Analysis

While 5-(Bromomethyl)-2-nitrobenzoic acid is highly versatile, researchers must weigh its kinetic and spectral properties against other classes of photoremovable protecting groups (PPGs), such as coumarin-based (e.g., DEACM) and p-hydroxyphenacyl (pHP) linkers.

Coumarin linkers offer the distinct advantage of red-shifted absorption profiles, allowing activation via visible or near-infrared light, which penetrates tissue deeper and is less damaging to live cells. Furthermore, coumarins generally exhibit faster cleavage kinetics and produce inert byproducts. However, their bulky, hydrophobic nature can complicate synthesis and alter the solubility of the bioconjugate.

Conversely, pHP linkers provide ultrafast (nanosecond) release and benign byproducts but require high-energy UV-B light (~300 nm), limiting their in vivo utility. 5-(Bromomethyl)-2-nitrobenzoic acid remains the standard for in vitro assays and hydrogel crosslinking due to its straightforward bifunctional chemistry.

Quantitative Comparison of Photolabile Scaffolds
Feature5-(Bromomethyl)-2-nitrobenzoic acid (oNB)Coumarin-based (e.g., DEACM)p-Hydroxyphenacyl (pHP)
Activation Wavelength ~350 - 365 nm (UV-A)~350 - 450 nm (Visible/UV-A)~280 - 330 nm (UV-B)
Cleavage Kinetics Moderate (Minutes to Hours)Fast (Seconds to Minutes)Ultrafast (Nanoseconds)
Byproduct Toxicity Reactive (Nitrosobenzaldehyde)Generally Inert (Coumarins)Benign (Phenylacetic acid)
Synthetic Accessibility High (Readily derivatized)Moderate (Complex synthesis)Moderate
Payload Compatibility Amines, Alcohols, CarboxylatesPhosphates, SulfonatesCarboxylates, Phosphates

Self-Validating Experimental Protocols

To objectively evaluate the performance of 5-(Bromomethyl)-2-nitrobenzoic acid, the experimental design must be self-validating. The system must account for mass balance—tracking both the disappearance of the intact conjugate and the stoichiometric appearance of the free payload and byproducts.

Workflow Step1 1. Conjugation React Linker with Payload Step2 2. Purification HPLC Isolation of Conjugate Step1->Step2 Step3 3. Irradiation Expose to 365 nm UV Light Step2->Step3 Step4 4. LC-MS Analysis Quantify Release & Byproducts Step3->Step4 Step5 5. Kinetic Modeling Calculate Half-life (t1/2) Step4->Step5

Self-validating experimental workflow for evaluating photocleavage kinetics.

Protocol 1: Bifunctional Bioconjugation

Objective: Covalently link a model payload (e.g., a carboxylic acid-containing drug) to the bromomethyl group, followed by tethering the benzoic acid to a solid support or polymer.

  • Alkylation: Dissolve 5-(Bromomethyl)-2-nitrobenzoic acid (1 eq) and the model payload (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the payload without competing for the bromomethyl electrophile, ensuring high-yield SN2 substitution.

  • Incubation: Stir at room temperature for 4-6 hours in the dark.

    • Causality: Ambient light can cause premature, low-level photolysis of the oNB group.

  • Amidation: Activate the benzoic acid moiety using EDC/NHS (1.5 eq) and couple it to an amine-functionalized polymer or resin.

  • Validation: Purify via preparative HPLC. Confirm the structure using LC-MS to ensure no premature hydrolysis of the linker occurred during conjugation.

Protocol 2: Photolytic Cleavage and Kinetic Profiling

Objective: Determine the cleavage half-life (t1/2) and validate payload release.

  • Sample Preparation: Prepare a 100 µM solution of the purified conjugate in a physiological buffer (e.g., PBS, pH 7.4). Add 1 mM Dithiothreitol (DTT) or semicarbazide.

    • Causality: The nitrosobenzaldehyde byproduct generated during oNB cleavage is highly reactive and can act as an inner filter (absorbing 365 nm light) or covalently modify the released payload. The scavenger traps this byproduct, ensuring linear kinetics and protecting the payload.

  • Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED source (e.g., 3.5 mW/cm²).

  • Time-Course Sampling: Extract 20 µL aliquots at predefined intervals (0, 1, 5, 10, 30, and 60 minutes).

  • LC-MS Analysis: Inject aliquots into an LC-MS system. Monitor the depletion of the parent conjugate mass and the appearance of the free payload mass.

  • Data Synthesis: Plot the natural log of conjugate concentration versus time (ln[C]/[C]o). A linear fit confirms pseudo-first-order kinetics, allowing for the precise calculation of the cleavage rate constant (k) and half-life.

Conclusion

5-(Bromomethyl)-2-nitrobenzoic acid remains a highly reliable and synthetically accessible photolabile linker for applications where UV-A irradiation is permissible. For researchers requiring rapid kinetics or deep tissue penetration, transitioning to coumarin or two-photon sensitive linkers is advisable. However, for robust in vitro bioconjugation and hydrogel engineering, the predictable cleavage mechanism and bifunctional nature of this oNB derivative make it an indispensable tool.

References

  • Title: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl Source: scholasticahq.com URL:

  • Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: acs.org URL:

  • Title: o-nitrobenzyl and coumarin derived bioconjugates and biomaterials Source: researchgate.net URL:

  • Title: A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals Source: benchchem.com URL:

  • Title: Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels Source: nih.gov URL:

  • Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: upenn.edu URL:

  • Title: Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers Source: rsc.org URL:

Comparative

kinetic analysis of the photolytic cleavage of 2-nitrobenzyl esters

Kinetic Analysis of the Photolytic Cleavage of 2-Nitrobenzyl Esters: A Comparative Guide for Drug Development The precise spatial and temporal control of biological processes relies heavily on the strategic deployment of...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of the Photolytic Cleavage of 2-Nitrobenzyl Esters: A Comparative Guide for Drug Development

The precise spatial and temporal control of biological processes relies heavily on the strategic deployment of photoremovable protecting groups (PPGs), commonly referred to as "caged compounds"[1]. For decades, 2-nitrobenzyl (2-NB) esters have served as the foundational benchmark for photo-triggered drug release and physiological probing. However, as the demands of modern chemical biology shift toward ultrafast kinetic resolution and stringent in vivo biocompatibility, researchers must critically evaluate 2-NB against next-generation alternatives like p-hydroxyphenacyl (pHP) and coumarin-based systems[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind 2-NB photolysis, objectively benchmark its kinetic performance against alternative PPGs, and outline a self-validating experimental workflow for transient absorption spectroscopy.

The Mechanistic Causality of 2-Nitrobenzyl Photolysis

To understand the kinetic limitations of 2-NB esters, one must analyze the causality of their photolytic cleavage mechanism. The release of a caged carboxylic acid from a 2-NB ester is not a single, concerted photochemical event; rather, it is a complex cascade of an ultrafast photochemical trigger followed by slower thermal "dark" reactions[3].

Upon irradiation with UV/Near-UV light, the 2-NB chromophore is excited to a singlet/triplet state. This excited state rapidly undergoes an intramolecular[1,5] hydrogen shift from the benzylic carbon to the nitro group, occurring in less than 1 nanosecond[4]. This forms a highly conjugated aci-nitro (nitronic acid) intermediate.

The primary kinetic bottleneck—and the reason 2-NB is unsuitable for probing nanosecond-scale biological events—lies in the subsequent steps. The aci-nitro species must thermally cyclize into a cyclic hemiacetal, which then slowly breaks down to release the free carboxylic acid and a 2-nitrosobenzaldehyde by-product[5][6]. This final breakdown is the rate-limiting step, typically restricting the overall substrate release to the millisecond timescale.

Mechanism A 2-Nitrobenzyl Ester (Ground State) B Excited State (Singlet/Triplet) A->B hν (UV/Near-UV) C aci-Nitro Intermediate (Transient Species) B->C [1,5] H-shift (<1 ns) D Cyclic Hemiacetal (Rate-Limiting Step) C->D Thermal Cyclization E Released Substrate + 2-Nitrosobenzaldehyde D->E Cleavage (ms scale)

Caption: Photolytic cleavage mechanism of 2-nitrobenzyl esters via the aci-nitro intermediate.

Comparative Performance: 2-NB vs. Next-Generation PPGs

When engineering a prodrug or a caged neurotransmitter, the choice of PPG dictates the experimental boundaries. We must compare 2-NB against its primary alternatives: the p-hydroxyphenacyl (pHP) group and the coumarin-4-ylmethyl (e.g., DEACM) group.

  • Release Kinetics: While 2-NB is limited by its millisecond hemiacetal breakdown, the pHP group undergoes a rapid "photo-Favorskii" skeletal rearrangement, releasing the substrate in nanoseconds[3][6]. This makes pHP vastly superior for tracking ultrafast biological kinetics (e.g., ion channel gating).

  • Biocompatibility: The 2-nitrosobenzaldehyde by-product of 2-NB cleavage is electrophilic and highly toxic to living cells, often reacting with the very biomolecules it was meant to study[3][6]. In contrast, pHP yields p-hydroxyphenylacetic acid, a benign and highly water-soluble by-product[2].

  • Optical Properties: 2-NB generally requires UV irradiation (~350 nm), which can cause phototoxicity in live tissues. Coumarin derivatives excel here, offering red-shifted absorption profiles (up to 420 nm) and exceptionally high two-photon cross-sections, allowing for deep-tissue, near-infrared (NIR) uncaging[6].

Table 1: Quantitative Comparison of Photoremovable Protecting Groups

Photoremovable Protecting Group (PPG)Primary Absorption ( λmax​ )Quantum Yield ( Φ )Cleavage Kinetics (Rate/Half-life)By-Product Profile & Biocompatibility
2-Nitrobenzyl (2-NB) 275 – 350 nm0.10 – 0.60Slow (Millisecond scale)Toxic (2-Nitrosobenzaldehyde); limits in vivo use[3]
p-Hydroxyphenacyl (pHP) 280 – 330 nm0.10 – 1.00Ultrafast (Nanosecond scale)Benign (p-Hydroxyphenylacetic acid); highly biocompatible[2]
Coumarin-4-ylmethyl (DEACM) 350 – 420 nm0.05 – 0.25Moderate (Micro to Milliseconds)Low toxicity; excellent two-photon cross-section[6]

Experimental Methodology: Self-Validating Kinetic Analysis

To accurately quantify the cleavage kinetics of a newly synthesized 2-NB ester, standard steady-state photolysis is insufficient. The gold standard is Laser Flash Photolysis coupled with Transient Absorption Spectroscopy [5].

This protocol is a self-validating system. Because the aci-nitro intermediate possesses an extended conjugated π -system compared to the ground-state 2-NB ester, it exhibits a distinct, strong transient absorption band in the visible range (typically λmax​ ~400–410 nm)[7]. By selectively monitoring the decay of this 400 nm peak, you are directly observing the rate-limiting dark reaction that precedes substrate release, ensuring your kinetic data is mechanistically grounded.

Workflow S1 1. Sample Preparation (1-10 mM in Buffer) S2 2. Laser Flash Photolysis (Nd:YAG 355 nm pulse) S1->S2 S3 3. Transient Absorption (Xenon Probe Beam) S2->S3 S4 4. Kinetic Monitoring (Track aci-nitro at ~400 nm) S3->S4 S5 5. Decay Curve Fitting (Biexponential Rate Law) S4->S5

Caption: Step-by-step workflow for the kinetic analysis of photolytic cleavage using flash photolysis.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the 2-NB ester prodrug to a concentration of 1–10 mM in an optically clear, physiologically relevant buffer (e.g., PBS, pH 7.4)[7]. Ensure the solution is thoroughly degassed with Argon to prevent triplet-state quenching by dissolved oxygen.

  • Pump Excitation: Expose the sample cuvette to a nanosecond laser pulse (e.g., an Nd:YAG laser operating at 355 nm, 5–10 mJ/pulse) to instantaneously populate the excited state and generate the aci-nitro intermediate[5].

  • Probe Interrogation: Pass a continuous probe beam (typically from a Xenon arc lamp) through the sample perpendicular to the pump beam.

  • Kinetic Data Acquisition: Route the transmitted probe light through a monochromator set to 400 nm into a photomultiplier tube (PMT). Record the transient absorbance ( ΔA ) over time. The sudden spike in absorbance corresponds to the <1 ns formation of the aci-nitro species[7].

  • Mathematical Fitting: The decay of the 400 nm signal represents the breakdown of the aci-nitro intermediate into the hemiacetal. Fit this decay curve using a biexponential rate law to extract the precise rate constants ( k ) and half-lives ( t1/2​ ) of the substrate release[5].

Strategic Recommendations for Drug Development

While 2-NB esters are synthetically accessible and versatile, their slow kinetics and toxic by-products limit their use in advanced in vivo therapeutics. If your assay requires the temporal resolution of sub-millisecond events (e.g., action potentials, rapid enzymatic cascades), transition your pipeline to p-Hydroxyphenacyl (pHP) cages. If your application requires deep-tissue penetration without UV-induced cellular damage, prioritize Coumarin-based PPGs optimized for two-photon excitation.

However, if 2-NB must be used, consider utilizing methoxy-substituted variants (like 4,5-dimethoxy-2-nitrobenzyl, or DMNB). The electron-donating methoxy groups red-shift the absorption maximum closer to 350–400 nm, allowing for cleavage with less phototoxic UV-A light while maintaining the established synthetic protocols of the 2-NB family[7].

Sources

Validation

mass spectrometry for validating the cleavage products of 5-(Bromomethyl)-2-nitrobenzoic acid

Mass Spectrometry Validation of 5-(Bromomethyl)-2-nitrobenzoic Acid Cleavage Products: A Comparative Guide The precise spatial and temporal control afforded by photocleavable (PC) linkers has revolutionized bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of 5-(Bromomethyl)-2-nitrobenzoic Acid Cleavage Products: A Comparative Guide

The precise spatial and temporal control afforded by photocleavable (PC) linkers has revolutionized bioconjugation, targeted drug delivery, and proteomics. At the foundation of this technology are nitrobenzyl derivatives, notably 5-(Bromomethyl)-2-nitrobenzoic acid and its widely utilized isomers (such as 4-(bromomethyl)-3-nitrobenzoic acid). These bifunctional precursors feature a reactive bromomethyl group for payload conjugation and a carboxylic acid for structural anchoring.

However, synthesizing a cleavable conjugate is only half the battle; validating its release mechanism is critical. Mass spectrometry (LC-MS/MS) serves as the definitive analytical tool to confirm payload release, map cleavage kinetics, and identify reactive byproducts. This guide provides an objective comparison of nitrobenzyl linkers against modern alternatives and outlines a self-validating LC-MS methodology for characterizing their cleavage products.

Mechanistic Causality: The Fate of the Nitrobenzyl Linker

To effectively use mass spectrometry for validation, one must first understand the photochemistry. The photocleavage of ortho-nitrobenzyl (ONB) derivatives is initiated by the absorption of a photon (typically ~340–365 nm), which excites the nitro group. This triggers an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient aci-nitro intermediate[1].

This intermediate rapidly rearranges and hydrolyzes to yield two distinct products:

  • The Free Payload: The unmodified target molecule (e.g., a drug or fluorophore)[2].

  • The Nitroso Byproduct: The linker remnant is converted into a 2-nitrosobenzaldehyde derivative[1].

The Analytical Challenge: The nitrosobenzaldehyde byproduct is highly electrophilic. If analyzed improperly, it can undergo secondary reactions, skewing the mass balance. Therefore, MS validation must be carefully designed to capture the true primary cleavage events without inducing artifactual recombination.

G A Intact Conjugate [M+H]+ B Cleavage Trigger (UV 365 nm) A->B Activation C Aci-Nitro Intermediate B->C Rearrangement D Target Payload (MS Peak 1) C->D Release E Nitroso Byproduct (MS Peak 2) C->E Linker Remnant

Diagram 1: Photolysis mechanism and MS validation workflow for nitrobenzyl linkers.

Objective Comparison of Cleavable Linkers

When designing a cleavable system, 5-(Bromomethyl)-2-nitrobenzoic acid-derived linkers are often weighed against visible-light-cleavable coumarin linkers and chemically cleavable disulfide bonds. The choice of linker dictates the downstream mass spectrometry signature.

Linker ClassPrecursor ExampleActivation TriggerCleavage KineticsQuantum Yield (Φ)MS Byproduct Signature
Nitrobenzyl (ONB) 5-(Bromomethyl)-2-nitrobenzoic acidUV Light (340-365 nm)Fast (Minutes)0.49 – 0.63[2]Nitroso derivative; MS/MS loss of •NO (-30 Da)
Coumarin DEACM-OHVisible Light (400-450 nm)Ultra-fast (< 1 min)~0.25[1]Coumarin aldehyde; Highly fluorescent
Disulfide SPDP / Traut's ReagentReductive (DTT/TCEP)Moderate (Minutes-Hours)N/AFree thiol (-SH); +1 Da mass shift per thiol

Performance Insights:

  • ONB Linkers: Highly robust and synthetically accessible. Their MS profile is highly predictable, though the requirement for UV light can be detrimental to highly sensitive biological samples.

  • Coumarin Linkers: Allow for cleavage using less damaging visible light and exhibit faster kinetics[1]. However, they are significantly bulkier and more hydrophobic than ONB linkers, which can induce unwanted aggregation in aqueous LC-MS workflows.

  • Disulfide Linkers: Ideal for in vivo intracellular release (via glutathione) but lack the precise spatio-temporal control provided by photolabile systems.

G Root Cleavable Linker Selection ONB Nitrobenzyl (ONB) UV 365 nm | Predictable MS Root->ONB Coumarin Coumarin (DEACM) Vis 400 nm | Hydrophobic Root->Coumarin Disulfide Disulfide Bond Reductive | No Spatial Control Root->Disulfide

Diagram 2: Decision matrix for selecting cleavable linkers based on activation triggers.

Experimental Protocol: LC-MS Validation of Cleavage Products

To ensure scientific integrity, the validation of linker cleavage must be a self-validating system . This protocol utilizes Liquid Chromatography coupled to Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS) to track the cleavage kinetics of a 5-(Bromomethyl)-2-nitrobenzoic acid conjugate[3].

Causality Behind Experimental Choices:
  • Why LC-ESI over MALDI? MALDI requires co-crystallization with a UV-absorbing matrix. The MALDI laser can inadvertently trigger photolysis during ionization, leading to false positives. LC-ESI physically separates the photolysis step from the ionization step.

  • Why avoid Tris Buffer? The nitrosobenzaldehyde byproduct is an electrophile. Primary amine buffers (like Tris or Glycine) will react with it to form a Schiff base (imine), altering the byproduct's mass and complicating spectral interpretation.

  • The "Dark Control": To prove that cleavage is strictly photo-induced and not a result of in-source MS fragmentation, a non-irradiated control must be run in parallel.

Step-by-Step Methodology:

Step 1: Sample Preparation & Photolysis

  • Dissolve the purified linker-payload conjugate in an amine-free, MS-compatible buffer (e.g., 10 mM Ammonium Acetate, pH 7.0) to a final concentration of 10 µM.

  • Aliquot the sample into two UV-transparent quartz vials: Label one "Irradiated" and the other "Dark Control".

  • Wrap the "Dark Control" entirely in aluminum foil.

  • Expose the "Irradiated" vial to a 365 nm UV LED source (10 mW/cm²) for 10 minutes.

Step 2: Liquid Chromatography (LC) Separation

  • Inject 5 µL of the "Dark Control" followed by the "Irradiated" sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Elute using a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Analysis

  • Operate the ESI-TOF mass spectrometer in positive ion mode (ESI+).

  • Extract the Ion Chromatograms (EIC) for three critical masses:

    • The intact conjugate [M+H]+

    • The free payload [Mpayload​+H]+

    • The nitrosobenzaldehyde byproduct [Mbyproduct​+H]+

  • Data Interpretation: In the "Dark Control", only the intact conjugate should be visible. In the "Irradiated" sample, the intact conjugate peak should diminish, replaced by the co-emergence of the payload and byproduct peaks[3].

  • MS/MS Confirmation: To definitively confirm the identity of the linker remnant, isolate the byproduct mass and subject it to collision-induced dissociation (CID). Nitroso compounds exhibit a highly characteristic neutral loss of a nitric oxide radical (•NO, -30 Da)[4]. Observing this -30 Da mass shift guarantees the peak is the true photolysis byproduct and not an isobaric impurity.

Sources

Comparative

A Researcher's Guide to the Orthogonality of 2-Nitrobenzyl Protecting Groups in Complex Synthesis

Introduction: The Quest for Perfect Control in Synthesis In the intricate world of complex molecule synthesis, particularly in fields like drug development, peptide chemistry, and oligonucleotide synthesis, success hinge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Perfect Control in Synthesis

In the intricate world of complex molecule synthesis, particularly in fields like drug development, peptide chemistry, and oligonucleotide synthesis, success hinges on the precise control of reactive functional groups.[1][2] The concept of "orthogonality" in protecting group strategy is not merely an academic convenience; it is the cornerstone of modern, multi-step synthesis.[3] An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, simply by changing the reaction conditions.[2][3] This enables chemists to build complex architectures with surgical precision.

While traditional strategies rely on manipulating pH (acid- vs. base-labile groups) or employing specific reagents (e.g., fluoride ions, catalytic hydrogenation), photolabile protecting groups (PPGs) offer a unique and powerful axis of orthogonality: light.[1][4][5] By using light as a "traceless reagent," we can trigger deprotection with exceptional spatial and temporal control, avoiding harsh chemical conditions that might compromise sensitive substrates.[6][7]

Among the arsenal of PPGs, the 2-nitrobenzyl (oNB) group and its derivatives stand out as one of the most robust and widely adopted platforms.[4][8][9] This guide provides an in-depth comparison of the oNB group's performance against other common protecting groups, supported by mechanistic insights and practical experimental considerations for researchers at the forefront of chemical synthesis.

The 2-Nitrobenzyl (oNB) Group: A Photochemical Workhorse

The utility of the oNB group stems from its intrinsic stability to a wide range of chemical reagents, coupled with its clean and efficient cleavage upon exposure to UV light.[1][7] This allows it to coexist peacefully with many traditional protecting groups until its specific removal is desired.

Mechanism of Photocleavage

The deprotection mechanism is a well-studied intramolecular rearrangement process.[1][4] Upon absorption of a photon (typically in the 300-365 nm range), the oNB group enters an excited state.[4] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the nitro group's oxygen atoms, forming a transient aci-nitro intermediate.[1][4][10] This intermediate then rapidly rearranges and cyclizes, ultimately leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[4][10][11]

G cluster_start Initial State cluster_process Photochemical Cleavage cluster_end Products Start o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Photon UV Photon (hν) ~350 nm Excited Excited State Photon->Excited Absorption AciNitro aci-Nitro Intermediate (Intramolecular H-Abstraction) Excited->AciNitro Rate-Limiting Step Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Deprotected Substrate (R-XH) Cyclic->Released Fragmentation Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic->Byproduct Fragmentation

Caption: Mechanism of 2-nitrobenzyl (oNB) photocleavage.

Key Characteristics and Derivatives

The parent oNB group has been modified to fine-tune its properties. The most common derivatives include:

  • 4,5-dimethoxy-2-nitrobenzyl (DMNB) or Nitroveratryl (NVOC): The addition of two methoxy groups red-shifts the absorption maximum to ~350 nm, allowing for cleavage at longer, less damaging wavelengths, and often increases the quantum yield.[4][12]

  • 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC): This derivative shows a high photolysis quantum yield and is particularly valuable in the light-directed synthesis of DNA microarrays.[5]

The primary byproduct, a nitroso-aldehyde or ketone, is reactive and can potentially interact with nucleophiles in the reaction mixture.[9][11] In many applications, particularly in solid-phase synthesis, this byproduct is simply washed away. For solution-phase synthesis, scavengers can be employed to mitigate potential side reactions.

Orthogonality in Practice: A Comparative Analysis

The true power of the oNB group is revealed when compared directly with chemically-labile protecting groups. Its resilience to conditions that cleave other groups is the basis of its orthogonality.

Protecting Group ClassCommon ExamplesTypical Cleavage ConditionsStability of oNB GroupOrthogonality
Acid-Labile Boc, Trityl (Tr), TBDMSTrifluoroacetic acid (TFA), HCl, Acetic AcidStable Excellent: oNB groups are completely stable to the acidic conditions used to remove Boc, Tr, and most silyl ethers, making them a perfectly orthogonal pair.
Base-Labile Fmoc, Acetyl (Ac), Benzoyl (Bz)Piperidine, DBU, Hydrazine, NaOHStable Excellent: The oNB ether and carbamate linkages are robust against the basic conditions required for Fmoc or ester hydrolysis.
Hydrogenolysis-Labile Benzyl (Bn), Benzyloxycarbonyl (Cbz/Z)H₂, Pd/CGenerally Stable Good to Excellent: While the nitro group can be reduced under some hydrogenation conditions, cleavage of Bn/Cbz is typically much faster. Careful selection of catalyst and conditions can ensure selective deprotection.
Fluoride-Labile Silyl Ethers (TBDMS, TIPS, TBDPS)Tetrabutylammonium fluoride (TBAF), HF-PyridineStable Excellent: oNB groups are unaffected by fluoride ions, allowing for seamless integration into silyl-based protection strategies, common in carbohydrate and nucleoside chemistry.[13]
Causality Behind Experimental Choices

When designing a synthetic route, the choice to use an oNB group is often driven by the presence of acid- or base-sensitive functionalities elsewhere in the molecule. For instance, in the synthesis of a complex glycopeptide, one might encounter:

  • Fmoc-protected amino acids: Requiring repetitive piperidine treatment.

  • Acid-sensitive glycosidic bonds: Precluding the use of strong acids like TFA for deprotection.

  • A specific hydroxyl group that needs to be unmasked at a late stage for conjugation.

In this scenario, protecting that key hydroxyl with an oNB group is an ideal strategy. The Fmoc groups can be removed iteratively with a base, the glycosidic linkages remain intact, and the final deprotection can be triggered with light, leaving the rest of the molecule untouched.

Experimental Workflows & Protocols

Trustworthy protocols are self-validating. The following methods include checkpoints and expected outcomes.

Experimental Protocol 1: Orthogonal Deprotection of Fmoc in the Presence of an oNB Group

This protocol describes the removal of an N-terminal Fmoc group from a peptide containing a serine residue protected by an oNB ether, a common scenario in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell 100 mg of Fmoc-Ser(oNB)-Peptide-Resin in 2 mL of dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate gently for 3 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.

    • Drain and wash the resin extensively with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Validation:

    • Take a small sample of the resin beads (~1-2 mg) and perform a Kaiser test.

    • Expected Result: A deep blue color indicates the successful deprotection of the primary amine. The oNB group remains intact.

  • Next Step: The free N-terminus is now ready for coupling with the next Fmoc-protected amino acid.

Experimental Protocol 2: Photocleavage of an oNB Group

This protocol details the deprotection of the Ser(oNB) side chain from the above peptide in solution after cleavage from the resin.

  • Sample Preparation: Dissolve 10 mg of the purified H₂N-Ser(oNB)-Peptide-OH in 5 mL of a suitable solvent (e.g., a mixture of acetonitrile/water or methanol). The solution should be optically clear. Transfer to a quartz cuvette or a borosilicate-glass vial (note: standard glass will block some UV light).

  • Irradiation:

    • Place the sample in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut out wavelengths <300 nm). Alternatively, use a dedicated LED lamp with a peak output at 365 nm.

    • Irradiate the solution with stirring at room temperature.

  • Monitoring:

    • Monitor the reaction progress by HPLC or LC-MS at regular intervals (e.g., every 15-30 minutes).

    • Expected Result: The starting material peak will decrease, while a new, more polar product peak (the deprotected peptide) will appear. The 2-nitrosobenzaldehyde byproduct may also be visible.

  • Work-up: Once the reaction is complete (typically 1-4 hours), concentrate the solution in vacuo.

  • Purification: Purify the resulting peptide by reverse-phase HPLC to separate the desired product from the photobyproduct and any unreacted starting material.

Caption: Orthogonal deprotection strategy using Fmoc and oNB groups.

Challenges and Advanced Considerations

While powerful, the oNB group is not without its challenges.

  • Byproduct Reactivity: As mentioned, the 2-nitrosobenzaldehyde byproduct can react with free amines or other nucleophiles.[8][11] This is a greater concern in solution-phase synthesis than on solid support where it can be easily washed away. The use of scavengers like N,N'-diphenylethylenediamine can be effective.

  • Light Penetration: In solid-phase synthesis, particularly with larger resin beads or in scaled-up reactions, inefficient light penetration can lead to incomplete deprotection. Flow photochemistry has emerged as a powerful technique to overcome this limitation, ensuring uniform irradiation and significantly improving yields and reaction times.[14][15]

  • Quantum Yield: The efficiency of the photocleavage (quantum yield) can be modest for the parent oNB group. Structural modifications, such as adding electron-donating groups to the aromatic ring or substituents at the benzylic carbon, can enhance the quantum yield and reaction rate.[4][12][16]

  • N-Deprotection: While effective for alcohols, carboxylates, and phosphates, the photocleavage of oNB groups from nitrogen (amides, indoles, etc.) can sometimes be less efficient.[14][15] Again, continuous flow photolysis has been shown to dramatically improve the practicality of N-deprotection.[14][15]

Conclusion

The 2-nitrobenzyl protecting group provides a robust and highly effective tool for implementing orthogonal protection strategies in complex chemical synthesis. Its stability to a wide range of acidic, basic, and reductive conditions allows it to serve as a reliable placeholder, to be removed on demand with light. This unique deprotection mechanism grants chemists an extra dimension of control, enabling the synthesis of sophisticated molecules that would be challenging or impossible to access using purely chemical deprotection schemes. By understanding its mechanism, recognizing its compatibility with other protecting groups, and being mindful of its limitations, researchers, scientists, and drug development professionals can strategically leverage the oNB group to streamline synthetic routes and unlock new molecular possibilities.

References

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Photolabile protecting group. (2023, September 26). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Fournier, L., Gauron, C., Lhiaubet-Vallet, V., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865–6879. [Link]

  • Li, Z., Kglasses, P. C., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(43), 15489–15494. [Link]

  • Prakash, G., & Sagi, A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Wendell, C. I., & Boyd, M. J. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. Retrieved March 13, 2026, from [Link]

  • Bio-Synthesis Inc. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved March 13, 2026, from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Kim, K. M., & Cho, Y. K. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 50(49), 6851–6853. [Link]

  • Lee, H., & Lee, J. (2024). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Application of the 2-Nitrobenzyl Group in Glycosylation Reactions: A Valuable Example of an Arming Participating Group | Request PDF. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry | Request PDF. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Figure 1 from Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • Wöss, K., Larisegger, S., & Slugovc, C. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(41), 27556–27563. [Link]

  • Delves, R. J., & Brimble, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9695–9747. [Link]

  • Boltje, T. J., & van Delft, F. L. (2015). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Modern Synthetic Methods in Carbohydrate Chemistry: From Monosaccharides to Complex Glycoconjugates. Wiley-VCH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 13, 2026, from [Link]

  • Reiner, T. (1994). Protecting Groups in Oligonucleotide Synthesis. In Methods in Molecular Biology. Humana Press. [Link]

  • Gáplovský, M., Il'ichev, Y. V., Schwörer, M. A., Wirz, J., & Gáplovský, A. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]

  • Aviñó, A., & Eritja, R. (1994). Use of Npe-Protecting Groups for the Preparation of Oligonucleotides Without Using Nucleophiles. Nucleosides and Nucleotides, 13(10), 2059–2074. [Link]

Sources

Validation

Performance of 5-(Bromomethyl)-2-nitrobenzoic Acid in Different Solvent Systems: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale 5-(Bromomethyl)-2-nitrobenzoic acid (5-BM-2-NBA) is a highly versatile bifunctional building block widely utilized in the synthesis of photolabile linkers, targeted therapeutics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-(Bromomethyl)-2-nitrobenzoic acid (5-BM-2-NBA) is a highly versatile bifunctional building block widely utilized in the synthesis of photolabile linkers, targeted therapeutics, and complex peptide conjugates. The molecule features two orthogonal reactive sites: a benzylic bromide primed for nucleophilic aliphatic substitution ( SN​2 ) and a carboxylic acid suitable for amide or ester coupling.

As an Application Scientist, understanding the mechanistic causality behind this molecule's reactivity is paramount. The electron-withdrawing nitro group, positioned ortho to the carboxylic acid and para to the bromomethyl group, dictates the molecule's behavior. The para-nitro substitution strongly destabilizes any potential carbocation intermediate, effectively suppressing SN​1 solvolysis pathways. Consequently, substitutions at the benzylic position proceed almost exclusively via an SN​2 mechanism. Because SN​2 transition states are highly sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding medium, the choice of solvent is the single most critical parameter for optimizing yield and minimizing side reactions[1].

Product Alternatives Comparison

When designing a synthetic route, researchers must objectively evaluate 5-BM-2-NBA against structural analogs to balance reactivity, stability, and cost.

Table 1: Comparison of 5-BM-2-NBA and Common Alternatives

CompoundLeaving Group ReactivityStabilityPrimary Application
5-(Bromomethyl)-2-nitrobenzoic acid High (Bromide is an excellent leaving group)Moderate (Moisture sensitive)Rapid SN​2 conjugations, sterically hindered nucleophiles
5-(Chloromethyl)-2-nitrobenzoic acid Moderate (Chloride is a poorer leaving group)High (More stable to storage)Large-scale synthesis where reaction time is less critical
4-(Bromomethyl)-3-nitrobenzoic acid High Moderate Isomeric photolabile linker design

Solvent System Performance Analysis

Mechanism N1 Polar Aprotic Solvents (DMF, DMSO) N2 Naked Nucleophile (Enhanced Reactivity) N1->N2 N3 Fast SN2 Kinetics (>90% Yield) N2->N3 N4 Protic Solvents (MeOH, EtOH) N5 Hydrogen Bonding (Nucleophile Solvation) N4->N5 N6 Sluggish SN2 (<50% Yield, Solvolysis) N5->N6

Effect of solvent solvation on SN2 reaction kinetics of the benzylic bromide.

System A: Polar Aprotic Solvents (DMF, DMSO)
  • Performance: Optimal for SN​2 kinetics.

  • Causality: Polar aprotic solvents possess high dielectric constants but lack hydrogen-bond donors. They effectively solvate the counter-cations of the nucleophile while leaving the nucleophilic anion or lone pair "naked." This lack of a solvation shell around the nucleophile dramatically lowers the activation energy of the SN​2 transition state, leading to rapid reaction rates[1].

  • Considerations: The optimal reaction conditions require strictly anhydrous environments; otherwise, the free carboxylic acid of 5-BM-2-NBA can undergo undesired side reactions, or the benzylic bromide may hydrolyze[2].

System B: Moderately Polar Aprotic Solvents (MeCN, THF)
  • Performance: Balanced reactivity and workup efficiency.

  • Causality: Acetonitrile (MeCN) provides sufficient polarity to dissolve the starting materials when a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is added. DIPEA prevents the formation of insoluble zwitterionic precipitates when amine nucleophiles are used. The lower boiling point of MeCN allows for rapid solvent removal under reduced pressure, streamlining the purification process.

System C: Non-Polar Solvents (DCM, Toluene)
  • Performance: Suboptimal for the free acid; requires protection strategies.

  • Causality: The highly polar nature of the carboxylic acid and nitro group results in poor solubility in dichloromethane (DCM) or toluene. Reactions in these solvents proceed sluggishly due to phase heterogeneity. To utilize System C effectively, the carboxylic acid must first be protected (e.g., as a tert-butyl or benzyl ester) using standard protection protocols[3], or a phase-transfer catalyst (PTC) must be employed.

Table 2: Quantitative Performance of 5-BM-2-NBA in Different Solvents (Model Reaction: SN​2 substitution with Benzylamine, 1.2 eq DIPEA, 25°C)

Solvent SystemDielectric Constant ( ϵ )Solubility of 5-BM-2-NBAAvg. Reaction TimeConversion Yield (%)Impurity Profile
DMF 36.7Excellent2 hours>95%Trace hydrolysis
MeCN 37.5Good (with base)4 hours88%Very clean
THF 7.6Moderate8 hours75%Unreacted SM
DCM 8.9Poor>24 hours<30%High unreacted SM

Experimental Protocols: Self-Validating Systems

Workflow A 5-BM-2-NBA (Starting Material) B Solvent Selection (DMF/MeCN/DCM) A->B C SN2 Substitution (Nucleophile Addition) B->C D Carboxyl Activation (HATU/DIPEA) C->D E Amide Coupling (Final Conjugate) D->E

Workflow for bifunctional modification of 5-(Bromomethyl)-2-nitrobenzoic acid.

Protocol 1: High-Yield SN​2 Substitution in DMF (System A)

Objective: Maximize yield for sterically hindered nucleophiles.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 5-BM-2-NBA (1.0 eq) and anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Introduce DIPEA (2.0 eq) dropwise. Causality: The extra equivalent of base deprotonates the carboxylic acid, preventing it from competing as a nucleophile and maintaining the amine nucleophile in its active, unprotonated state.

  • Nucleophile Addition: Add the target amine (1.1 eq) slowly at 0°C to control the initial exothermic reaction, then allow the system to warm to ambient temperature (25°C).

  • Monitoring (Self-Validation): Track the disappearance of the benzylic bromide via TLC (Eluent: 9:1 DCM:MeOH). The reaction typically reaches completion within 2 hours due to the naked nucleophile effect[1].

  • Workup: Quench with cold water. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid and precipitate the product. Filter and wash with cold water to yield the pure conjugate.

Protocol 2: Streamlined Substitution in MeCN (System B)

Objective: Facilitate easy solvent removal for downstream amide coupling.

  • Preparation: Suspend 5-BM-2-NBA (1.0 eq) in anhydrous MeCN (0.1 M).

  • Solubilization: Add DIPEA (2.0 eq). The suspension will clarify into a homogeneous solution as the carboxylate salt forms.

  • Reaction: Add the nucleophile (1.2 eq) and stir at 40°C. Causality: Mild heating compensates for the slightly lower activation energy reduction compared to DMF.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. Redissolve the residue in EtOAc and wash with 5% aqueous citric acid to remove excess amine and DIPEA.

References

  • Title: CN118339149A - Compounds and compositions for treating conditions associated with LPA receptor activity Source: Google Patents URL
  • Title: March's Advanced Organic Chemistry Source: Wiley-VCH URL
  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL

Sources

Comparative

benchmarking the release kinetics of caged compounds with different photolabile groups

Benchmarking the Release Kinetics of Caged Compounds: A Comparative Guide to Photolabile Protecting Groups As optochemical biology advances, the ability to control cellular processes with spatiotemporal precision relies...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Release Kinetics of Caged Compounds: A Comparative Guide to Photolabile Protecting Groups

As optochemical biology advances, the ability to control cellular processes with spatiotemporal precision relies heavily on "caged" compounds—biologically active molecules rendered inert by a photolabile protecting group (PPG) . However, not all photocages are created equal. The choice of PPG dictates the excitation wavelength, the quantum yield of uncaging, and crucially, the release kinetics. For a researcher studying rapid neuronal signaling or fast protein folding, a slow-releasing cage is useless, even if it absorbs light efficiently.

This guide provides an objective benchmarking of the three most prominent PPG classes: o-Nitrobenzyl (oNB), Coumarin (e.g., DEACM), and BODIPY derivatives. We will dissect the mechanistic causality behind their release kinetics and provide a self-validating experimental workflow for benchmarking novel caged compounds.

Mechanistic Causality: Why Structure Dictates Kinetics

To understand release kinetics, we must decouple the photochemical event (photon absorption and excited-state cleavage) from the chemical event (the dark reactions leading to payload release) .

1. o-Nitrobenzyl (oNB) Derivatives: The oNB group is the classical workhorse of optopharmacology. Upon UV irradiation, it undergoes a Norrish type II-like intramolecular hydrogen abstraction, forming a transient aci-nitro intermediate. The Kinetic Bottleneck: The decay of this aci-nitro intermediate into the final o-nitrosobenzaldehyde photoproduct and the free payload is the rate-determining step. Consequently, while photon absorption is instantaneous, payload release can take microseconds to milliseconds, limiting its utility in ultra-fast kinetic studies.

2. Coumarin Derivatives (e.g., DEACM): Coumarins undergo rapid heterolytic bond cleavage from the singlet (S1) or triplet (T1) excited state, generating a coumarinylmethyl carbocation and the free payload . The Kinetic Advantage: Because the cleavage is direct, release kinetics are typically in the nanosecond to sub-microsecond regime. However, the highly reactive carbocation can undergo competitive ion-pair recombination, which suppresses the overall quantum yield unless rapidly trapped by the solvent.

3. BODIPY Derivatives: BODIPY photocages absorb in the visible-to-NIR range. Cleavage occurs at the meso-methyl position via a heterolytic mechanism . Engineering Efficiency: Unmodified BODIPY cages often suffer from low quantum yields. By introducing heavy halogen atoms (like Bromine or Iodine) to the pyrrole core, we exploit the "heavy atom effect" to facilitate Intersystem Crossing (ISC) to the triplet state. The longer lifetime of the T1 state provides more time for bond cleavage, drastically improving the uncaging cross-section without sacrificing the nanosecond release kinetics .

PhotolysisPathway S0 Ground State (S0) Caged Probe S1 Singlet Excited State (S1) S0->S1 Excitation (hv) T1 Triplet State (T1) (via ISC) S1->T1 Intersystem Crossing Int Reactive Intermediate (e.g., aci-nitro or cation) S1->Int Heterolysis (Fast) T1->Int Cleavage Prod Free Payload + Photoproduct Int->Prod Rate-Determining Dark Reaction

Photochemical pathways governing the release kinetics of caged compounds.

Benchmarking Quantitative Data

When comparing PPGs, the absolute quantum yield (Φ) is less informative than the Uncaging Cross-Section (ε·Φ) , which factors in the molecule's ability to absorb light at the irradiation wavelength. A molecule with a low quantum yield but a massive extinction coefficient will still uncage rapidly under physiological conditions.

PPG ClassRepresentative GroupAbs. Max (λmax)Extinction Coeff. (ε)Quantum Yield (Φ)Uncaging Cross-Section (ε·Φ)Typical Release Half-Life (t1/2)
o-Nitrobenzyl CNB~350 nm~5,000 M⁻¹cm⁻¹0.10 - 0.60~500 - 3,00025 µs - 5 ms
Coumarin DEACM~400 nm~20,000 M⁻¹cm⁻¹0.02 - 0.20~400 - 4,000< 1 µs
BODIPY Meso-Me-BODIPY~500 - 550 nm~80,000 M⁻¹cm⁻¹0.01 - 0.39~800 - 31,000< 10 ns

Data synthesized from foundational benchmarking studies. Note that BODIPY's massive extinction coefficient compensates for its historically lower quantum yields, making it highly efficient under visible light.

Experimental Protocol: Self-Validating Kinetic Benchmarking Workflow

To accurately benchmark a new caged compound against these standards, you must employ a self-validating system. Simply measuring the disappearance of the starting material is insufficient, as photobleaching or side-reactions can mimic uncaging. The protocol below ensures mass balance and isolates the true release kinetics.

Step 1: Sample Preparation & Dark Control (Validation Checkpoint)

  • Dissolve the caged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 50 µM.

  • Causality: Co-solvents (like DMSO) should be kept strictly below 1% v/v. Solvent polarity drastically affects ion-pair recombination rates; altering it will artificially inflate or deflate the apparent quantum yield.

  • Self-Validation: Incubate the sample in the dark at 37°C for 24 hours. Analyze via HPLC-MS. If >1% of the free payload is detected, the cage is hydrolytically unstable and unfit for kinetic benchmarking.

Step 2: Actinometry (Photon Flux Calibration)

  • Prepare a standard chemical actinometer (e.g., potassium ferrioxalate for UV, or Reinecke's salt for visible light) matching the exact optical density of your sample at the chosen irradiation wavelength.

  • Irradiate the actinometer to determine the exact photon flux (moles of photons per second) of your light source.

  • Causality: Without knowing the exact photon flux, calculating the quantum yield (Φ) is impossible, rendering cross-laboratory comparisons invalid.

Step 3: Laser Flash Photolysis (LFP) for Transient Kinetics

  • Expose the 50 µM sample to a single nanosecond laser pulse (e.g., Nd:YAG laser equipped with an OPO for wavelength tuning).

  • Monitor the transient absorption of the reactive intermediate (e.g., the aci-nitro species for oNB, or the carbocation for Coumarin) using a continuous Xenon probe lamp and a photomultiplier tube.

  • Fit the decay curve to a first-order exponential decay model to extract the release half-life (t1/2).

Step 4: HPLC-MS for Chemical Yield & Mass Balance

  • Following exhaustive photolysis (irradiation until the starting material is depleted), inject the sample into an HPLC-MS.

  • Quantify the released payload against a standard calibration curve.

  • Self-Validation: Calculate the mass balance. [Caged Compound Lost] = [Payload Released] +[Photoproduct]. If the payload yield is <90% of the consumed cage, alternative destructive photochemical pathways (e.g., photobleaching) are occurring, and the cage is inefficient.

BenchmarkingWorkflow Prep 1. Sample Prep & Dark Control Calib 2. Actinometry (Photon Flux) Prep->Calib LFP 3. Laser Flash Photolysis Calib->LFP Quant 4. HPLC-MS Mass Balance LFP->Quant

Self-validating experimental workflow for benchmarking photouncaging kinetics.

Conclusion & Best Practices

Selecting the appropriate photolabile protecting group requires balancing optical properties with kinetic demands. While o-Nitrobenzyl remains the most accessible cage synthetically, its slow release kinetics make it unsuitable for tracking microsecond biological events like ion channel gating. Coumarins offer rapid nanosecond release but require UV/near-UV excitation, which suffers from poor tissue penetration and phototoxicity. BODIPY derivatives represent the cutting edge, offering visible-light excitation, massive extinction coefficients, and rapid release, provided their structures are engineered to prevent competitive photobleaching.

By adhering to rigorous, self-validating protocols—specifically decoupling transient kinetics via LFP from chemical yields via mass balance—researchers can confidently benchmark novel caged compounds and push the boundaries of spatiotemporal biological control.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. URL:[Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. URL:[Link]

  • Szymanski, W., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. URL:[Link]

  • Winter, A. H., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society. URL:[Link]

  • Weinstain, R., et al. (2020). Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Chemical Reviews. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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